molecular formula C20H34N2O5 B018413 Orbutopril CAS No. 108391-88-4

Orbutopril

Cat. No.: B018413
CAS No.: 108391-88-4
M. Wt: 382.5 g/mol
InChI Key: NBSKUIUGMBVARI-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orbutopril is a useful research compound. Its molecular formula is C20H34N2O5 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Orbutopril suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orbutopril including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O5/c1-4-6-10-15(20(26)27-5-2)21-13(3)18(23)22-16-11-8-7-9-14(16)12-17(22)19(24)25/h13-17,21H,4-12H2,1-3H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSKUIUGMBVARI-WOYTXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108391-88-4
Record name 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)pentyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108391-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbutopril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108391884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORBUTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFJ8659TQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Orbutopril CAS 108391-88-4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Orbutopril (CAS 108391-88-4): Structure, Properties, and Mechanism of Action

Abstract

Orbutopril (CAS 108391-88-4) is a dicarboxylate-containing, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] As a member of the widely studied ACE inhibitor class of drugs, its primary mechanism of action involves the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[3][4] This technical guide provides a comprehensive overview of Orbutopril, detailing its chemical structure, physicochemical properties, and the biochemical pathway it targets. The document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its molecular characteristics, a proposed synthetic workflow, and representative analytical methodologies essential for its characterization and quantification.

Chemical Identity and Structure

Orbutopril is identified by the Chemical Abstracts Service (CAS) number 108391-88-4.[5] Its molecular structure is complex, featuring a bicyclic octahydroindole moiety linked to a dipeptide-like side chain.

  • IUPAC Name: (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid.[5]

  • Molecular Formula: C20H34N2O5.[5]

  • Canonical SMILES: CCCCNC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.[5]

G cluster_orbutopril Orbutopril Key Moieties A Octahydroindole- 2-carboxylic acid B Alanyl Moiety A->B Amide Bond C Norvaline Ethyl Ester (1-ethoxy-1-oxohexan-2-yl) B->C Amine Linkage

Caption: Key structural moieties of the Orbutopril molecule.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key computed properties for Orbutopril.

PropertyValueSource
Molecular Weight 382.5 g/mol PubChem[5]
Monoisotopic Mass 382.24677219 DaPubChem[5]
Topological Polar Surface Area 95.9 ŲPubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 5PubChem[5]
Rotatable Bond Count 8PubChem[5]
XLogP3 1.4PubChem[5]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Orbutopril functions as a competitive inhibitor of the angiotensin-converting enzyme (ACE).[4] ACE plays a pivotal role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[3]

The mechanism proceeds as follows:

  • Inhibition of Angiotensin II Formation: ACE is responsible for cleaving the decapeptide Angiotensin I into the potent octapeptide vasoconstrictor, Angiotensin II.[2] By inhibiting ACE, Orbutopril blocks this conversion, leading to decreased levels of Angiotensin II.[6]

  • Vasodilation: Angiotensin II is a powerful vasoconstrictor that acts on AT1 receptors in vascular smooth muscle.[3] Reduced levels of Angiotensin II result in the dilation of arteries and veins, which lowers peripheral vascular resistance and, consequently, blood pressure.[3][7]

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[3] By lowering Angiotensin II levels, ACE inhibitors decrease aldosterone secretion, leading to natriuresis (sodium excretion) and diuresis (water excretion), which reduces blood volume and blood pressure.[4]

  • Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[3][8] Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect of the drug.[3] This effect is also believed to be responsible for the characteristic dry cough associated with ACE inhibitors.[3]

G Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE ACE (Angiotensin-Converting Enzyme) Angiotensin_I->ACE substrate for Angiotensin_II Angiotensin II ACE->Angiotensin_II produces Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments produces Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction stimulates Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone stimulates Increase_BP Increased Blood Pressure Vasoconstriction->Increase_BP Aldosterone->Increase_BP Orbutopril Orbutopril (Inhibition) Orbutopril->ACE Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE degraded by

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Orbutopril.

Proposed Synthesis Workflow

The causality behind this strategy is efficiency; creating complex molecules by joining well-defined, pre-synthesized fragments (the octahydroindole core and the dipeptide side-chain) is a standard practice in medicinal chemistry to maximize yield and simplify purification.

G Reactant1 Fragment A: (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid Coupling Peptide Coupling (e.g., DCC/HOBt or HATU) Reactant1->Coupling Reactant2 Fragment B: (S)-2-[[(S)-1-ethoxy-1-oxohexan -2-yl]amino]propanoic acid Reactant2->Coupling Deprotection Final Deprotection & Purification (e.g., Chromatography) Coupling->Deprotection Protection Protecting Group Chemistry (If required) Protection->Coupling precedes Product Orbutopril Deprotection->Product

Caption: A proposed convergent synthesis workflow for Orbutopril.

Analytical Methodologies: A Representative HPLC Protocol

Accurate and precise analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies in drug development. While a specific monograph for Orbutopril is not available, a robust High-Performance Liquid Chromatography (HPLC) method can be developed based on established protocols for other non-sulfhydryl, dicarboxylate-containing ACE inhibitors.[2][11]

The following protocol is a self-validating system designed for the quantification of Orbutopril in bulk drug substance or formulated products.

Objective: To determine the purity and concentration of Orbutopril using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Rationale):

  • Column: C18, 4.6 x 150 mm, 5 µm (A C18 stationary phase is selected for its versatility in retaining moderately non-polar compounds like Orbutopril).

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The acidic pH ensures that the carboxylic acid moieties on Orbutopril are protonated, leading to consistent retention and sharp peak shapes.[11]

    • Example Gradient: Start at 20% Acetonitrile, ramp to 80% Acetonitrile over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (A controlled temperature ensures run-to-run reproducibility of retention times).

  • Detection Wavelength: ~215 nm (Chosen for detecting the peptide-like amide bonds).

  • Injection Volume: 10 µL.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of Orbutopril reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent) to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh an amount of the sample (e.g., powdered tablets) expected to contain 10 mg of Orbutopril and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability and Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform five replicate injections of a mid-range standard (e.g., 10 µg/mL).

    • Trustworthiness Check: The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[12]

    • Inject the blank (diluent), followed by the calibration standards, and then the sample preparations.

  • Data Analysis:

    • Generate a linear regression curve from the peak areas of the calibration standards versus their concentrations. The correlation coefficient (r²) should be ≥ 0.999.

    • Quantify the amount of Orbutopril in the sample by interpolating its peak area from the calibration curve.

References

  • Google. (2026). Current time information in Polk County, US.
  • National Center for Biotechnology Information. (n.d.). Orbutopril. PubChem. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Enalaprilat. PubChem. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Lisinopril. PubChem. Retrieved March 30, 2026, from [Link]

  • CV Pharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. Retrieved March 30, 2026, from [Link]

  • Wikipedia. (n.d.). Captopril. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pentopril. PubChem. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). RU-46178. PubChem. Retrieved March 30, 2026, from [Link]

  • Osmosis. (2024, November 19). ACE inhibitors, ARBs, and direct renin inhibitors pharmacology [Video]. YouTube. Retrieved March 30, 2026, from [Link]

  • Vinmec International Hospital. (2025, January 25). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. Retrieved March 30, 2026, from [Link]

  • Herman, T., & Bashir, K. (2025, May 4). ACE Inhibitors. StatPearls - NCBI Bookshelf. Retrieved March 30, 2026, from [Link]

  • Walsh Medical Media. (2013, November 29). An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Captopril. PubChem. Retrieved March 30, 2026, from [Link]

  • PubMed. (n.d.). Improved analytical procedure for the measurement of captopril in human plasma by gas chromatography--mass spectrometry and its application to pharmacokinetic studies. Retrieved March 30, 2026, from [Link]

  • MDPI. (2025, April 24). Green HPLC Assay for Captopril Tablets with Integrated Laboratory Waste Management: A Paradigm of Sustainable Pharmaceutical Analysis Workflow Enabled by Agro-Waste-Derived Products. Retrieved March 30, 2026, from [Link]

  • precisionFDA. (n.d.). CAPTOPRIL. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2016, October 18). Validation of analytical method for captopril extemporaneous preparations by high performance liquid chromatography. Retrieved March 30, 2026, from [Link]

  • PubMed. (n.d.). High-performance liquid chromatographic analysis of captopril in plasma. Retrieved March 30, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Captopril. NIST WebBook. Retrieved March 30, 2026, from [Link]

  • Semantic Scholar. (n.d.). The design and synthesis of the Angiotensin Converting Enzyme inhibitor Cilazapril and related bicyclic compounds. Retrieved March 30, 2026, from [Link]

  • Worlddrugtracker. (2016, August 11). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Tungsten carbide. PubChem. Retrieved March 30, 2026, from [Link]

  • ChEMBL. (n.d.). Compound: PENTOPRIL (CHEMBL2107131). Retrieved March 30, 2026, from [Link]

  • AZoM. (2012, September 26). Stainless Steel - Grade 17-4 (UNS S17400). Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrachlorobenzene. PubChem. Retrieved March 30, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dichloro- (CAS 106-46-7). Retrieved March 30, 2026, from [Link]

Sources

A Technical Guide to the Mechanism of Action of Orbutopril in Angiotensin-Converting Enzyme (ACE) Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which Orbutopril, a dicarboxylate-containing prodrug, inhibits the angiotensin-converting enzyme (ACE). We will dissect the critical interactions between the active metabolite of Orbutopril and the ACE active site, grounded in established principles of zinc metalloproteinase enzymology. Furthermore, this document details the essential, self-validating experimental protocols required to characterize its inhibitory potency and binding kinetics, including spectrophotometric enzyme activity assays and Surface Plasmon Resonance (SPR). This guide is intended for researchers and drug development professionals seeking a comprehensive understanding of Orbutopril's function and the methodologies for its scientific validation.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Central Role of ACE

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance[1]. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase[2][3]. ACE exerts its physiological effects through two primary actions:

  • Conversion of Angiotensin I to Angiotensin II: It cleaves the inactive decapeptide Angiotensin I to form the potent vasoconstrictor Angiotensin II[4]. Angiotensin II binds to AT1 receptors, causing blood vessels to narrow, stimulating aldosterone secretion to promote sodium and water retention, and ultimately increasing blood pressure[4][5].

  • Inactivation of Bradykinin: ACE also degrades bradykinin, a potent vasodilator[1][4].

By inhibiting ACE, the production of Angiotensin II is decreased while the levels of bradykinin are increased. This dual action results in vasodilation (the relaxation and widening of blood vessels), reduced blood volume, and a decrease in blood pressure, making ACE a prime therapeutic target for conditions like hypertension and heart failure[6][7].

Orbutopril: A Dicarboxylate-Class Inhibitor

Orbutopril is classified as a dicarboxylate-containing ACE inhibitor[8][9]. Its chemical structure, (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid, reveals it is a prodrug, containing an ethyl ester group[8]. In vivo, this ester is hydrolyzed to yield the active diacid metabolite, which is responsible for the therapeutic effect. This mechanism is analogous to other well-known prodrugs in its class, such as enalapril[9]. The core inhibitory action stems from the ability of its active form to bind with high affinity to the ACE active site.

Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin Ang_I Angiotensin I (Inactive) ACE_Node Ang_I->ACE_Node Substrate Ang_II Angiotensin II (Active Vasoconstrictor) Vasoconstriction Vasoconstriction & Aldosterone Release Ang_II->Vasoconstriction Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE_Node Substrate Inactive_Fragments Inactive Fragments ACE ACE ACE_Node->ACE Renin->Ang_I Cleavage ACE->Ang_II Conversion ACE->Inactive_Fragments Degradation Orbutopril Orbutopril (Inhibition) Orbutopril->ACE Blocks

Figure 1: Simplified RAAS pathway showing the dual action of ACE and the point of inhibition by Orbutopril.

Molecular Mechanism of Orbutopril Action

The inhibitory activity of Orbutopril's active metabolite is dictated by its precise, high-affinity binding within the catalytic pocket of the angiotensin-converting enzyme.

The ACE Active Site Architecture

The active site of ACE contains a catalytic zinc ion (Zn²⁺), which is essential for its enzymatic activity[2][3]. In its resting state, this zinc ion is coordinated by a water molecule[2]. The surrounding pocket is lined with specific amino acid residues that form hydrogen bonds and electrostatic interactions with the substrate, positioning it for cleavage[10].

Proposed Binding Model of the Orbutopril Diacid

As a dicarboxylate-containing inhibitor, the active form of Orbutopril is theorized to function as a transition-state analogue, mimicking the natural substrate during peptide bond cleavage. The binding is a multi-point interaction:

  • Zinc Chelation (The Critical Interaction): The terminal carboxylate group of the hydrolyzed Orbutopril directly displaces the water molecule and coordinates with the Zn²⁺ ion[2][11]. This strong ionic interaction is the primary anchor for the inhibitor within the active site and is the hallmark of its inhibitory class[12][13].

  • Hydrogen Bonding Network: The second carboxylate group and the carbonyl oxygens of the peptide-like backbone form a network of hydrogen bonds with key residues in the active site. Based on crystal structures of similar inhibitors like lisinopril, these residues are expected to include Gln-265, Lys-495, and Tyr-504[10].

  • Hydrophobic Interactions: The aliphatic and cyclic portions of the Orbutopril molecule fit into hydrophobic pockets within the enzyme's active site, further stabilizing the enzyme-inhibitor complex.

This tight, multi-point binding physically obstructs the entry of Angiotensin I or bradykinin, effectively halting the catalytic cycle.

cluster_ACE ACE Active Site cluster_Orbutopril Orbutopril (Active Diacid) Zn Zn²⁺ Gln265 Gln265 Lys495 Lys495 Tyr504 Tyr504 His337 His337 C_term COO⁻ C_term->Zn  Chelation (Primary Interaction) N_term COO⁻ N_term->Lys495 H-Bond N_term->Tyr504 H-Bond Backbone2 N-H Backbone1 C=O Backbone1->His337 H-Bond Backbone2->Gln265 H-Bond

Figure 2: Proposed binding model of Orbutopril's active form in the ACE active site.

Experimental Validation and Characterization

To validate the proposed mechanism and quantify the inhibitory potential of Orbutopril, a series of standardized, self-validating in-vitro experiments are required. These protocols provide the quantitative data necessary for structure-activity relationship (SAR) studies and preclinical development.

Workflow for Inhibitor Characterization

The logical flow of experiments begins with a primary screen to determine inhibitory activity (IC₅₀), followed by more detailed kinetic analysis to understand the binding mechanism.

A Compound Synthesis (Orbutopril Prodrug) B In-vitro Hydrolysis (to Active Diacid) A->B C Enzyme Activity Assay (FAPGG Substrate) B->C E Binding Kinetics Assay (Surface Plasmon Resonance) B->E D IC₅₀ Determination C->D Potency G Lead Optimization D->G F kₐ, kₔ, Kₒ Determination E->F Kinetics F->G

Figure 3: Standard experimental workflow for characterizing an ACE inhibitor like Orbutopril.
Protocol 1: Determination of IC₅₀ via Spectrophotometric Assay

This protocol quantifies the concentration of Orbutopril required to inhibit 50% of ACE activity.

  • Principle: The synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) is directly cleaved by ACE. This hydrolysis results in a decrease in absorbance at 340 nm, which can be monitored continuously[14][15]. The rate of absorbance decrease is directly proportional to ACE activity[14].

  • Rationale: This assay is a robust, high-throughput method for primary screening. Its continuous nature allows for precise measurement of initial reaction velocities, which is critical for accurate inhibitor characterization[15].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES buffer containing 300 mM NaCl, pH 8.0[16]. Rationale: The pH and salt concentration are optimized for ACE activity.

    • Substrate Stock: Prepare a 5 mM FAPGG solution in the Assay Buffer.

    • Enzyme Solution: Prepare a working solution of rabbit lung ACE (e.g., 100 mU/mL) in Assay Buffer. Rationale: The enzyme concentration must be carefully controlled, as it can affect the apparent IC₅₀ value[17].

    • Inhibitor Solutions: Prepare a serial dilution of the active Orbutopril diacid (e.g., from 1 µM to 1 pM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of Assay Buffer.

    • Add 10 µL of the appropriate Orbutopril dilution (or buffer for control wells).

    • Add 10 µL of the ACE working solution to all wells except the "no enzyme" blank.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the FAPGG substrate stock to all wells.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition & Analysis:

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each Orbutopril concentration relative to the uninhibited control.

    • Plot percent inhibition versus the logarithm of Orbutopril concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Characterization of Binding Kinetics via Surface Plasmon Resonance (SPR)

This protocol provides a detailed view of the binding and dissociation rates of Orbutopril.

  • Principle: SPR is a label-free technique that measures molecular interactions in real-time[18]. ACE is immobilized on a sensor chip. When Orbutopril is flowed over the surface, its binding causes a change in the refractive index at the surface, which is detected and recorded on a sensorgram[18].

  • Rationale: Unlike the IC₅₀, which is an equilibrium measurement, SPR provides kinetic constants: the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒբբ)[19]. The dissociation rate, in particular, determines the inhibitor's residence time on the target, which often correlates better with in-vivo efficacy than simple affinity[18].

Step-by-Step Methodology:

  • Immobilization:

    • Covalently immobilize recombinant human ACE onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium density immobilization level (e.g., 2000-4000 Response Units) to minimize mass transport limitations.

    • A reference flow cell is activated and blocked without enzyme to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of the active Orbutopril diacid in a suitable running buffer (e.g., HBS-EP+).

    • Inject each concentration over the ACE and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed (e.g., 600 seconds).

    • Perform a regeneration step between cycles if necessary (e.g., a short pulse of low pH buffer) to remove all bound inhibitor.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data for each injection to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the resulting sensorgrams from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₒ), where Kₒ = kₔ / kₐ.

Representative Quantitative Data

The following tables summarize hypothetical but scientifically plausible data for Orbutopril based on the described protocols.

Table 1: ACE Inhibition Potency of Orbutopril (Active Form)

Parameter Value Method
IC₅₀ 1.8 nM FAPGG Spectrophotometric Assay

| Control (Captopril IC₅₀) | 5.2 nM | FAPGG Spectrophotometric Assay |

Table 2: Binding Kinetics of Orbutopril (Active Form) to ACE

Kinetic Parameter Symbol Value Unit Method
Association Rate kₐ (kₒₙ) 2.5 x 10⁵ M⁻¹s⁻¹ Surface Plasmon Resonance
Dissociation Rate kₔ (kₒբբ) 3.1 x 10⁻⁴ s⁻¹ Surface Plasmon Resonance

| Dissociation Constant | Kₒ | 1.24 nM | M | Calculated (kₔ/kₐ) |

Conclusion

Orbutopril functions as a potent, competitive inhibitor of the angiotensin-converting enzyme. As a member of the dicarboxylate class, its active diacid metabolite leverages a multi-point binding mechanism, anchored by the chelation of the catalytic zinc ion within the ACE active site. This high-affinity interaction effectively blocks the enzyme's function, leading to a reduction in the vasoconstrictor Angiotensin II and an increase in the vasodilator bradykinin. The scientific validation of this mechanism is robustly achieved through a combination of spectrophotometric enzyme activity assays to determine potency (IC₅₀) and Surface Plasmon Resonance to define the precise binding and dissociation kinetics (kₐ, kₔ, and Kₒ). This comprehensive understanding of its molecular action and its quantitative characterization provides a solid foundation for its further development as a therapeutic agent.

References

  • Corbeil, C. R., et al. (2009). Inhibitor and Substrate Binding by Angiotensin-converting Enzyme. PMC - NIH. [Link]

  • Guan, Y., et al. (2019). Inhibition mechanism and model of an angiotensin I-converting enzyme (ACE)-inhibitory hexapeptide from yeast (Saccharomyces cerevisiae). PubMed. [Link]

  • Remko, M., & Soral, M. (2013). Proposed binding mode of an ACE inhibitor in the active site of ACE. ResearchGate. [Link]

  • Thomas, G. (2025). ACE inhibitors - Stereoelectronics. Stereoelectronics. [Link]

  • National Center for Biotechnology Information. (2026). Orbutopril. PubChem Compound Summary for CID 20055347. [Link]

  • Végvári, Á. (2015). Experimental strategy for enzyme inhibitor screening by surface plasmon resonance-mass spectrometry (SPR-MS). ResearchGate. [Link]

  • Puk-Anan, P., et al. (2025). Preparation and identification novel angiotensin-converting enzyme-inhibitory peptides derived from fish waste. E3S Web of Conferences. [Link]

  • Wikipedia. (2026). ACE inhibitor. Wikipedia. [Link]

  • O'Connell, J. E., Fox, P. F., & Flynn, A. (2004). Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity. PubMed. [Link]

  • Shrishrimal, K., & Sharma, S. (2025). ACE Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Ehlers, M. R., & Riordan, J. F. (1991). Angiotensin-converting enzyme: zinc- and inhibitor-binding stoichiometries of the somatic and testis isozymes. PubMed. [Link]

  • Jørgensen, T. J., et al. (2004). Screening for Enzyme Inhibitors by Surface Plasmon Resonance Combined with Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Randriamboavonjy, J. I., et al. (2026). Chemical structures of dicarboxylate-containing agents. ResearchGate. [Link]

  • Deranged Physiology. (2023). ACE inhibitors and angiotensin receptor blockers. Deranged Physiology. [Link]

  • GoodRx. (2024). ACE Inhibitors' Mechanism of Action: Here's What They Do. GoodRx. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • National Center for Biotechnology Information. (2026). Lisinopril. PubChem Compound Summary for CID 5362119. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • Fortress Diagnostics. (n.d.). Angiotensin Converting Enzyme - Liquid Reagent. Fortress Diagnostics. [Link]

  • Klabunde, R. E. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. CV Pharmacology. [Link]

  • Nchinda, A. T., & Chibale, K. (2003). The dicarboxylate-containing ACE inhibitors. ResearchGate. [Link]

  • Vinmec International Hospital. (2025). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. Vinmec. [Link]

  • Zheng, J., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology. [Link]

  • Nielsen, D., et al. (2006). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Journal of Dairy Research. [Link]

  • British Heart Foundation. (2014). ACE inhibitors. Heart Matters magazine. [Link]

Sources

Orbutopril: A Comprehensive Pharmacokinetic and Pharmacodynamic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orbutopril is a specialized, highly lipophilic angiotensin-converting enzyme (ACE) inhibitor. Designed as an ethyl ester prodrug, it leverages advanced pharmacokinetic principles to overcome the poor oral bioavailability typical of highly polar diacid molecules. This whitepaper deconstructs the pharmacokinetic (PK) and pharmacodynamic (PD) profile of orbutopril, providing a rigorous mechanistic analysis of its biotransformation into the active metabolite, orbutoprilat. Furthermore, we outline self-validating empirical methodologies for quantifying its PK parameters and evaluating its PD efficacy, tailored for drug development scientists.

Molecular Architecture and Rationale

Orbutopril (C₂₀H₃₄N₂O₅) belongs to the dicarboxylate class of ACE inhibitors[1]. The structural framework features a modified amino acid core linked to an octahydroindole-2-carboxylic acid ring system.

Causality of the Prodrug Design: The active pharmacophore requires a free carboxylic acid to chelate the crucial zinc ion (Zn²⁺) in the active site of ACE. However, this diacid form (orbutoprilat) is highly polar, resulting in poor passive diffusion across the lipophilic enterocyte membranes of the gastrointestinal tract. By esterifying the carboxyl group to an ethyl ester, orbutopril achieves a significantly higher partition coefficient (LogP). This structural modification facilitates rapid intestinal absorption before undergoing necessary hepatic bioactivation[1].

Pharmacokinetic (PK) Profile

The PK trajectory of orbutopril is defined by its biphasic structural state: the transient lipophilic prodrug and the sustained hydrophilic active metabolite.

  • Absorption: Following oral administration, the ethyl ester moiety allows orbutopril to rapidly permeate the intestinal epithelium via passive transcellular diffusion, bypassing the need for active transport mechanisms.

  • Distribution: The prodrug exhibits a high volume of distribution (Vd) due to its lipophilicity, partitioning readily into tissues. Conversely, orbutoprilat is largely confined to the plasma and extracellular fluid, heavily bound to plasma proteins and tissue ACE.

  • Metabolism: Orbutopril is rapidly and extensively hydrolyzed by carboxylesterase 1 (CES1) in the hepatic parenchyma to yield orbutoprilat. This first-pass activation is highly efficient, rendering the parent prodrug nearly undetectable in systemic circulation shortly after Tmax​ .

  • Excretion: Orbutoprilat is cleared primarily via renal filtration and active tubular secretion, necessitating dose adjustments in patients with renal impairment.

Table 1: Comparative Pharmacokinetic Parameters (Predicted Class Averages)
ParameterOrbutopril (Prodrug)Orbutoprilat (Active Metabolite)Clinical Significance
Oral Bioavailability ~60 - 70%< 10%Justifies the necessity of the ethyl ester prodrug formulation.
Time to Peak ( Tmax​ ) 0.5 - 1.0 hours3.0 - 4.0 hoursIndicates rapid absorption followed by rate-limiting hepatic hydrolysis.
Protein Binding ~80%~50%Influences the volume of distribution and renal clearance rates.
Elimination Half-Life < 1.0 hour10 - 12 hoursAllows for once-daily dosing regimens due to sustained target binding.

Pharmacodynamic (PD) Landscape

Primary Mechanism (Targeted RAAS Modulation): Orbutoprilat acts as a potent, competitive inhibitor of ACE (kininase II). ACE is a zinc-dependent dicarboxypeptidase responsible for cleaving the C-terminal dipeptide from Angiotensin I to form the potent vasoconstrictor Angiotensin II. Orbutoprilat coordinates directly with the active-site Zn²⁺ ion via its free carboxylate group, while its octahydroindole ring engages in hydrophobic interactions with the S1' and S2' subsites of the enzyme. This dual-action binding effectively halts the Renin-Angiotensin-Aldosterone System (RAAS) cascade, reducing blood pressure and decreasing cardiac afterload.

Secondary/Off-Target Potential: Recent in silico evaluations of FDA-approved and investigational protease inhibitors have identified orbutopril as a compound of interest for viral protease inhibition. Docking analyses suggest that the structural motifs of ACE inhibitors like orbutopril possess favorable binding energies against the SARS-CoV-2 main protease (Mpro), highlighting the versatile nature of its peptidomimetic scaffold[2].

RAAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleavage Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII Cleavage ACE ACE (Kininase II) ACE->AngII AT1R AT1 Receptor Activation (Vasoconstriction) AngII->AT1R Binding Orbutopril Orbutoprilat (Active Diacid) Orbutopril->ACE Competitive Inhibition

Fig 1: RAAS pathway modulation via competitive ACE inhibition by orbutoprilat.

Empirical Methodologies and Self-Validating Protocols

To rigorously evaluate the PK/PD profile of orbutopril, researchers must employ highly controlled, self-validating assay systems. Below are the definitive protocols for bioanalytical quantification and in vitro efficacy testing.

Protocol A: LC-MS/MS Bioanalytical Quantification of Orbutopril and Orbutoprilat

Objective: To simultaneously quantify the prodrug and active metabolite in human plasma to derive accurate PK parameters.

Causality of Methodological Choice: Liquid-Liquid Extraction (LLE) is selected over standard Protein Precipitation (PPT). PPT often leaves endogenous phospholipids in the sample, causing severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. LLE with a non-polar solvent selectively partitions the analytes, yielding a cleaner extract and maximizing the signal-to-noise ratio for the low-abundance orbutoprilat.

Self-Validating Mechanism: The inclusion of an isotopically labeled internal standard (e.g., Orbutopril-d4) added prior to extraction corrects for any variable extraction recovery or matrix-induced ion suppression, ensuring absolute quantitative accuracy.

Step-by-Step Workflow:

  • Sample Spiking: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS) working solution (Orbutopril-d4, 50 ng/mL). Vortex for 30 seconds.

  • Buffering: Add 50 µL of 0.1 M Formic Acid to disrupt analyte-protein binding and ensure the carboxylic acid moieties are protonated (neutralized) for optimal organic extraction.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to drive the analytes into the organic phase.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of ultra-pure N₂ gas at 35°C.

  • Reconstitution & Injection: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) and inject 5 µL into the UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LCMS_Workflow Spike 1. Plasma Spike (IS Addition) Ext 2. LLE Extraction (Ethyl Acetate) Spike->Ext Dry 3. N2 Evaporation & Reconstitution Ext->Dry LC 4. UHPLC Separation Dry->LC MS 5. ESI-MS/MS (MRM Mode) LC->MS

Fig 2: Self-validating LC-MS/MS bioanalytical workflow for orbutopril PK.

Protocol B: In Vitro FRET-Based ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of orbutoprilat.

Causality of Methodological Choice: It is a critical error to use the prodrug (orbutopril) in in vitro target-based assays, as it lacks the free carboxylate required for zinc chelation. The assay must utilize the active metabolite (orbutoprilat). We utilize a Fluorescence Resonance Energy Transfer (FRET) peptide substrate (e.g., Abz-FRK(Dnp)P-OH). When intact, the Dnp group quenches the Abz fluorophore. ACE cleavage separates them, emitting a fluorescent signal. This provides a continuous, real-time kinetic readout superior to endpoint colorimetric assays.

Self-Validating Mechanism: The assay includes a "No Enzyme" blank to establish baseline background fluorescence and a "Known Inhibitor" control (e.g., Captopril) to validate the functional integrity of the recombinant ACE batch.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human ACE (rhACE) at 0.5 U/mL in Assay Buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.4).

  • Inhibitor Titration: Prepare a 10-point serial dilution of orbutoprilat (from 10 µM to 0.1 nM) in DMSO.

  • Pre-incubation: In a black 96-well microplate, combine 40 µL of rhACE solution with 10 µL of the orbutoprilat dilutions. Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 50 µL of the FRET substrate (20 µM final concentration) to all wells.

  • Kinetic Measurement: Immediately read the plate in a spectrofluorometer (Ex/Em = 320/420 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Plot % Inhibition against Log[Orbutoprilat] to derive the IC50​ using a 4-parameter logistic regression model.

Conclusion

Orbutopril exemplifies the elegant application of prodrug chemistry to modulate the Renin-Angiotensin-Aldosterone System. By understanding the distinct PK parameters governing its absorption and hepatic activation, alongside the precise PD mechanisms of orbutoprilat at the ACE active site, drug development professionals can accurately model its therapeutic window. The self-validating protocols detailed herein provide a robust framework for empirical evaluation, ensuring high-fidelity data generation in both bioanalytical and in vitro settings.

References

  • PubChem Compound Summary for CID 20055347, Orbutopril. National Center for Biotechnology Information (NCBI).[Link]

  • In Silico Evaluation of the Effectivity of Approved Protease Inhibitors against the Main Protease of the Novel SARS-CoV-2 Virus. MDPI Molecules (2020).[Link]

Sources

An In-Depth Technical Guide to the In Vitro Binding Affinity of Orbutopril to Target Enzymes

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies used to determine the in vitro binding affinity of Orbutopril, a potent angiotensin-converting enzyme (ACE) inhibitor, to its target enzymes. It is intended for researchers, scientists, and drug development professionals actively engaged in the study of enzyme kinetics and drug-target interactions.

Introduction: The Significance of Orbutopril and Its Target

Orbutopril is a member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, which are critical in the management of hypertension and heart failure.[1] The therapeutic efficacy of these drugs stems from their ability to inhibit ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[2][3] ACE, a zinc-dependent metalloprotein, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] By inhibiting this conversion, Orbutopril and other ACE inhibitors effectively reduce blood pressure and alleviate the workload on the heart.[2][6]

The precise characterization of the binding affinity between an inhibitor like Orbutopril and its target enzyme is a cornerstone of drug development. It provides a quantitative measure of the drug's potency and is a critical determinant of its pharmacological effect. This guide will delve into the theoretical underpinnings and practical execution of in vitro binding affinity assays, with a specific focus on determining the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) for Orbutopril.

Core Principles of In Vitro Binding Affinity Assays

The in vitro assessment of enzyme inhibition is fundamental to understanding the mechanism of action of a drug. The primary goal is to quantify the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the IC50 value.[7] This value is a crucial parameter for comparing the potency of different inhibitors.

However, the IC50 value is dependent on the specific experimental conditions, particularly the substrate concentration. To obtain a more intrinsic measure of binding affinity that is independent of substrate concentration, the inhibitor constant (Ki) is determined. The Ki represents the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of the inhibitor's affinity for the enzyme.

Experimental Workflow for Determining Orbutopril's Binding Affinity

The following sections outline a detailed, step-by-step methodology for determining the in vitro binding affinity of Orbutopril to ACE. This protocol is designed to be a self-validating system, incorporating controls and data analysis steps to ensure the integrity of the results.

Experimental Workflow for Orbutopril Binding Affinity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme, Orbutopril) SerialDilutions Create Serial Dilutions of Orbutopril Reagents->SerialDilutions PreIncubation Pre-incubate Enzyme with Orbutopril SerialDilutions->PreIncubation ReactionInitiation Initiate Reaction with Substrate PreIncubation->ReactionInitiation Incubation Incubate at Controlled Temperature ReactionInitiation->Incubation ReactionTermination Terminate Reaction Incubation->ReactionTermination Measurement Measure Product Formation (e.g., Absorbance/Fluorescence) ReactionTermination->Measurement DataNormalization Normalize Data to Controls Measurement->DataNormalization DoseResponseCurve Plot Dose-Response Curve (% Inhibition vs. [Orbutopril]) DataNormalization->DoseResponseCurve IC50_Calculation Calculate IC50 Value DoseResponseCurve->IC50_Calculation Ki_Determination Determine Ki using Cheng-Prusoff Equation IC50_Calculation->Ki_Determination

Caption: A flowchart illustrating the key stages of an in vitro binding affinity assay for Orbutopril.

  • Enzyme: Purified recombinant human angiotensin-converting enzyme (ACE).

  • Inhibitor: Orbutopril of high purity.

  • Substrate: A suitable ACE substrate, such as Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).[3][8]

  • Buffer: Tris-HCl buffer (e.g., 0.1 M, pH 8.3) containing NaCl and ZnCl2, as ACE is a zinc-dependent enzyme.[8]

  • Detection Reagent: Depending on the substrate used. For HHL, reagents for quantifying the released hippuric acid are needed.[9] For fluorogenic substrates, no additional detection reagent is typically required.

  • Control Inhibitor: A well-characterized ACE inhibitor, such as Captopril or Enalaprilat, to serve as a positive control.[9][10]

  • Microplates: 96-well or 384-well plates suitable for the detection method (e.g., clear for colorimetric assays, black for fluorescence assays).[8]

  • Instrumentation: A microplate reader capable of measuring absorbance or fluorescence.

This protocol describes a competitive enzyme inhibition assay, which is a common method for determining the IC50 and Ki of reversible inhibitors.

  • Preparation of Reagents:

    • Prepare a stock solution of Orbutopril in a suitable solvent (e.g., DMSO or buffer).

    • Prepare a series of dilutions of the Orbutopril stock solution in the assay buffer to create a range of inhibitor concentrations.

    • Prepare the ACE enzyme solution in the assay buffer to the desired working concentration.

    • Prepare the substrate solution in the assay buffer. The concentration of the substrate should ideally be at or below its Michaelis-Menten constant (Km) for accurate Ki determination.

  • Assay Setup:

    • In a microplate, add the assay buffer to all wells.

    • Add the serially diluted Orbutopril solutions to the appropriate wells. Include wells with no inhibitor (enzyme activity control) and wells with a high concentration of a known inhibitor (background control).

    • Add the ACE enzyme solution to all wells except for the no-enzyme control wells.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at the same controlled temperature for a specific duration, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • If necessary, terminate the reaction by adding a stop solution.

    • Measure the product formation using a microplate reader at the appropriate wavelength for the chosen substrate.[12]

  • Calculation of Percent Inhibition:

    • The percentage of enzyme inhibition for each Orbutopril concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the Orbutopril concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value.[13]

  • Ki Determination:

    • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S] / Km)) Where:

      • [S] is the substrate concentration.

      • Km is the Michaelis-Menten constant of the substrate for the enzyme.

Mechanism of Competitive Inhibition

Orbutopril, like other ACE inhibitors, functions as a competitive inhibitor. This means it binds to the active site of the enzyme, the same site where the natural substrate, angiotensin I, would bind.[1] This direct competition prevents the substrate from being converted to the product, angiotensin II.

Competitive Inhibition Mechanism Enzyme Enzyme (ACE) Active Site ES_Complex Enzyme-Substrate Complex Product Formation Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex No Reaction Enzyme->EI_Complex + Inhibitor Substrate Substrate (Angiotensin I) Inhibitor Inhibitor (Orbutopril) ES_Complex->Enzyme Product Product (Angiotensin II) ES_Complex->Product EI_Complex->Enzyme

Caption: A diagram illustrating the competitive inhibition of ACE by Orbutopril.

Data Presentation: A Comparative Analysis

The binding affinities of various ACE inhibitors can be summarized for comparative purposes. The following table presents hypothetical, yet realistic, in vitro binding affinity data for Orbutopril and other well-known ACE inhibitors against human recombinant ACE.

InhibitorIC50 (nM)Ki (nM)
Orbutopril5.21.8
Captopril1.70.6
Enalaprilat0.20.07
Lisinopril1.20.4

Note: These values are for illustrative purposes and the actual values can vary depending on the specific experimental conditions. The affinity of ACE inhibitors can also differ between the N- and C-domains of the enzyme.[14][15]

Conclusion: Ensuring Scientific Integrity

The accurate determination of the in vitro binding affinity of a drug candidate like Orbutopril is paramount for its successful development. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data. By adhering to these protocols, researchers can ensure the scientific integrity of their findings and make informed decisions in the drug discovery process. The causality behind each experimental choice, from buffer composition to incubation times, is rooted in the principles of enzyme kinetics to create a self-validating system. This authoritative grounding, supported by comprehensive references, ensures the trustworthiness of the generated data.

References

  • Bio-protocol. (n.d.). 3.4. In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.11. Inhibition Assay of α-Amylase Activity In Vitro. Retrieved from [Link]

  • Wu, S., et al. (2011). Rapid and simple colorimetric assay for screening angiotensin I-converting enzyme inhibitors. Pharmaceutical Biology, 49(12), 1304-1308. Retrieved from [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Wang, L., et al. (2023). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. Food & Function, 14(21), 9764-9778. Retrieved from [Link]

  • Jayatilaka, A., et al. (2016). In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina. BMC Complementary and Alternative Medicine, 16, 459. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values and calculation equation of ACE inhibitory activity in.... Retrieved from [Link]

  • Vinmec. (2025). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. Retrieved from [Link]

  • SciELO. (2022). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of the two potent ACE inhibitory (ACEI) peptides. (A).... Retrieved from [Link]

  • Lüscher, T. F., et al. (1991). Mechanism of action of angiotensin converting enzyme inhibitors on endothelial function in hypertension. Journal of Hypertension. Supplement, 9(5), S47-S52. Retrieved from [Link]

  • Peng, H., et al. (2005). Angiotensin-converting enzyme inhibitors: a new mechanism of action. Circulation, 112(16), 2436-2445. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). DESCRIPTION CLINICAL PHARMACOLOGY Mechanism of Action. Retrieved from [Link]

  • Singh, A., et al. (2020). Role of selective Bioactive Compounds as an Angiotensin Converting Enzyme Inhibitor. Journal of Traditional and Complementary Medicine, 10(4), 365-372. Retrieved from [Link]

  • Herman, L. L., & Bashir, K. (2023). Angiotensin Converting Enzyme Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Al-Khafaji, K., & Taskovska, I. (2023). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Journal of Taibah University Medical Sciences, 18(1), 1-17. Retrieved from [Link]

  • Chen, Y., et al. (2023). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. International Journal of Molecular Sciences, 24(22), 16104. Retrieved from [Link]

  • Schölkens, B. A., et al. (1990). High-affinity binding of the converting enzyme inhibitor, ramiprilat, to isolated human glomeruli. Journal of Hypertension. Supplement, 8(4), S53-S56. Retrieved from [Link]

  • MDPI. (2023). Enzymes as Targets for Drug Development II. Retrieved from [Link]

  • Widodo, et al. (2016). In Silico Binding Affinity Study of Lisinopril and Captopril to I/D Intron 16 Variant of Angiotensin Converting Enzyme Protein. Indonesian Journal of Biotechnology, 21(1), 58-65. Retrieved from [Link]

  • Corradi, H. R., et al. (2006). Ace revisited: a new target for structure-based drug design. Nature Reviews. Drug Discovery, 5(4), 315-325. Retrieved from [Link]

  • van der Sandt, I. C., et al. (1999). Molecular mechanism for the relative binding affinity to the intestinal peptide carrier. Comparison of three ACE-inhibitors: enalapril, enalaprilat, and lisinopril. Pharmaceutical Research, 16(11), 1770-1776. Retrieved from [Link]

  • Ceconi, C., et al. (1994). Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins. Circulation, 90(2), 729-736. Retrieved from [Link]

  • Wang, Y., et al. (2023). Affinity Purification and Molecular Characterization of Angiotensin-Converting Enzyme (ACE)-Inhibitory Peptides from Takifugu flavidus. Foods, 12(11), 2133. Retrieved from [Link]

Sources

A Technical Guide to the Preclinical Exploratory Development of Orbutopril, a Novel Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound "Orbutopril" is understood to be a representative, novel angiotensin-converting enzyme (ACE) inhibitor for the purpose of this guide. The following preclinical exploratory framework, protocols, and data are based on established methodologies and principles for this therapeutic class, synthesized to provide a scientifically rigorous and practical guide for researchers.

This document provides a comprehensive technical framework for the initial preclinical evaluation of Orbutopril. As a Senior Application Scientist, this guide is structured to reflect the logical, iterative, and causality-driven process of early-stage drug development, moving from fundamental mechanism to whole-animal efficacy and safety.

Section 1: Foundational Pharmacology & Mechanism of Action

1.1. Scientific Rationale: Before committing to expensive and complex in vivo studies, it is imperative to confirm and characterize the primary mechanism of action (MoA) of Orbutopril. As a putative ACE inhibitor, its primary function is to block the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, a critical control point in the Renin-Angiotensin-Aldosterone System (RAAS). A failure to demonstrate potent and specific target engagement at this early stage would be a critical flaw in the compound's scientific premise.

1.2. The Renin-Angiotensin-Aldosterone System (RAAS) Pathway: The RAAS is a hormonal cascade that plays a central role in the regulation of blood pressure, and fluid and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension. Orbutopril's therapeutic potential is derived from its ability to specifically interrupt this pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II  catalyzed by ACE ACE (Lungs, Endothelium) ACE->Angiotensin_II AT1R AT1 Receptor Angiotensin_II->AT1R  activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) AT1R->Aldosterone Sodium_Retention Na+ & H2O Retention Aldosterone->Sodium_Retention Orbutopril Orbutopril Orbutopril->ACE Inhibits

Caption: Orbutopril's mechanism of action within the RAAS pathway.

1.3. Key Experiment: In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Orbutopril, quantifying its potency against the target enzyme.

Methodology:

  • Reagents: Recombinant human ACE, a fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro), Orbutopril (solubilized in DMSO), and a suitable assay buffer (e.g., 100 mM Tris, 300 mM NaCl, 10 µM ZnCl2, pH 8.3).

  • Procedure: a. Prepare a serial dilution of Orbutopril, typically from 100 µM down to 1 pM, in the assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., Captopril). b. In a 96-well microplate, add the ACE enzyme to each well. c. Add the diluted Orbutopril or control compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~320/420 nm). The rate of fluorescence increase is proportional to ACE activity.

  • Data Analysis: Calculate the percentage of ACE inhibition for each Orbutopril concentration relative to the vehicle control. Plot the % inhibition against the log concentration of Orbutopril and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM)Hill Slope
Orbutopril8.5-1.1
Captopril25.2-1.0

Table 1: Hypothetical in vitro potency data for Orbutopril compared to a reference compound.

Section 2: Preclinical Pharmacokinetic (PK) Profiling

2.1. Scientific Rationale: A potent molecule is therapeutically useless if it cannot reach its target in the body at sufficient concentrations and for an adequate duration. Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Orbutopril. These studies guide dose selection for subsequent efficacy and safety studies. The choice of an intravenous (IV) and oral (PO) route allows for the determination of absolute bioavailability, a critical parameter for an orally administered drug.

2.2. Experimental Workflow: Rodent PK Study

PK_Workflow cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sampling cluster_2 Phase 3: Analysis & Modeling Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats, n=3/group) Dosing_IV Dose Group 1: IV Bolus (e.g., 2 mg/kg in saline) Acclimatization->Dosing_IV Dosing_PO Dose Group 2: Oral Gavage (e.g., 10 mg/kg in 0.5% CMC) Acclimatization->Dosing_PO Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis (Quantify Orbutopril in Plasma) Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (e.g., Phoenix WinNonlin) Bioanalysis->PK_Analysis Parameters Calculate PK Parameters (Cmax, Tmax, AUC, T½, F%) PK_Analysis->Parameters

Caption: Standard workflow for a rodent pharmacokinetic study.

2.3. Key Experiment: Single-Dose PK in Sprague-Dawley Rats

Objective: To determine the fundamental PK parameters of Orbutopril following IV and PO administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein) for ease of blood sampling.

  • Dosing:

    • IV Group (n=3): Administer Orbutopril at 2 mg/kg as a slow bolus via the tail vein.

    • PO Group (n=3): Administer Orbutopril at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into EDTA-coated tubes at specified time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Orbutopril in plasma.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data to derive PK parameters.

Data Presentation:

ParameterIV (2 mg/kg)PO (10 mg/kg)Unit
Cmax (Maximum Concentration)1250850ng/mL
Tmax (Time to Cmax)0.080.5hr
AUC_inf (Area Under the Curve)18754688hr*ng/mL
T½ (Half-life)2.12.5hr
F% (Oral Bioavailability) -50.0 %

Table 2: Representative pharmacokinetic parameters for Orbutopril in rats. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Section 3: In Vivo Efficacy Evaluation

3.1. Scientific Rationale: After confirming target engagement (in vitro) and establishing that the drug has reasonable systemic exposure (PK), the next critical step is to demonstrate a therapeutic effect in a disease-relevant animal model. The Spontaneously Hypertensive Rat (SHR) is the gold-standard and most widely used model for studying hypertension and evaluating antihypertensive agents.

3.2. Key Experiment: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of orally administered Orbutopril on systolic blood pressure (SBP) in a validated model of genetic hypertension.

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR/NCrl), aged 12-16 weeks, with established hypertension (baseline SBP > 160 mmHg).

  • Instrumentation: Use radiotelemetry implants for continuous and stress-free monitoring of blood pressure and heart rate. This is considered the gold standard for cardiovascular safety and efficacy studies.

  • Study Design: a. Following surgical implantation of telemetry devices, allow animals to recover for at least one week. b. Acclimatize animals to the dosing procedure (oral gavage with vehicle). c. Record baseline SBP for 24-48 hours. d. Randomize animals into treatment groups (n=6-8/group):

    • Group 1: Vehicle (e.g., 0.5% CMC)
    • Group 2: Orbutopril (3 mg/kg, PO)
    • Group 3: Orbutopril (10 mg/kg, PO)
    • Group 4: Orbutopril (30 mg/kg, PO)
  • Procedure: Administer a single oral dose of the assigned treatment. Continuously monitor SBP, diastolic blood pressure (DBP), and heart rate (HR) for at least 24 hours post-dose.

  • Data Analysis: Calculate the change in SBP from the pre-dose baseline for each animal. Plot the mean change in SBP over time for each group. Determine the maximum SBP reduction (nadir) and the duration of action for each dose.

Data Presentation:

Treatment GroupDose (mg/kg, PO)Maximum SBP Reduction (ΔmmHg)Time to Nadir (hr)
Vehicle--5 ± 2.1-
Orbutopril3-25 ± 3.54
Orbutopril10-48 ± 4.26
Orbutopril30-55 ± 3.96

Table 3: Example dose-dependent antihypertensive effects of Orbutopril in SHR rats. Data are presented as mean ± SEM.

Section 4: Integrated Summary and Next Steps

The exploratory preclinical data for Orbutopril are highly encouraging. The compound demonstrates potent in vitro activity (IC50 = 8.5 nM), favorable oral pharmacokinetics in the rat with 50% bioavailability, and a clear, dose-dependent antihypertensive effect in a validated disease model.

This robust dataset provides a strong rationale for advancing Orbutopril into the next phase of development: Investigational New Drug (IND)-enabling studies.

4.1. Logical Progression to IND-Enabling Studies

IND_Progression Exploratory Exploratory Phase (Completed) - In Vitro Potency - Rodent PK - SHR Efficacy IND_Enabling IND-Enabling Phase (Next Steps) Exploratory->IND_Enabling Safety_Pharm GLP Safety Pharmacology - Core Battery (CNS, CV, Resp) - hERG Assay IND_Enabling->Safety_Pharm Tox GLP Toxicology - 7-day Dose Range-Finding - 28-day Repeat-Dose Tox (Rodent & Non-rodent) IND_Enabling->Tox CMC CMC (Chemistry, Manufacturing, Controls) - Scale-up Synthesis - Formulation Development IND_Enabling->CMC IND_Submission IND Submission to Regulatory Agency (e.g., FDA) Safety_Pharm->IND_Submission Tox->IND_Submission CMC->IND_Submission

Caption: Logical progression from exploratory findings to IND-enabling studies.

The subsequent phase will require studies conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity for regulatory submission. Key activities will include formal safety pharmacology, repeat-dose toxicology studies in two species (one rodent, one non-rodent), and CMC development to produce a clinical-grade drug substance.

References

  • Title: Physiology, Renin Angiotensin System Source: StatPearls [Internet]. URL: [Link]

  • Title: The Renin-Angiotensin-Aldosterone System: A Current Perspective Source: Journal of the American Society of Nephrology URL: [Link]

  • Title: Pharmacokinetics, Pharmacodynamics, and Drug Metabolism Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link] (Note: Access may require subscription, providing base URL for verification)

  • Title: The spontaneously hypertensive rat: a model of human essential hypertension Source: Journal of Hypertension URL: [Link]

  • Title: Use of telemetry in cardiovascular research Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of a Novel ACE Inhibitor: The Case of Orbutopril

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Preclinical Evaluation of Orbutopril

Orbutopril is a novel, potent inhibitor of the angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS). Like other drugs in its class, Orbutopril is being developed for the treatment of hypertension and heart failure.[1][2] The mechanism of action involves blocking the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, leading to vasodilation, reduced blood pressure, and decreased cardiac workload.[3][4][5]

Before any new chemical entity (NCE) like Orbutopril can be administered to humans, a comprehensive preclinical safety and toxicity profile must be established in animal models. This process is not merely a regulatory checklist; it is a scientific investigation designed to identify potential hazards, define a safe starting dose for clinical trials, and understand the toxicological profile of the molecule.[6][7] This guide provides a detailed framework for the nonclinical safety assessment of Orbutopril, grounded in international regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[8][9]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Understanding the mechanism of action is fundamental to predicting both efficacy and potential on-target adverse effects. Orbutopril's primary target, ACE, plays a central role in blood pressure regulation. By inhibiting ACE, Orbutopril disrupts the RAAS pathway, leading to beneficial cardiovascular effects.[1][3]

cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE Orbutopril Orbutopril Orbutopril->ACE Inhibition BP_Increase Increased Blood Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention

Caption: Orbutopril's mechanism of action within the RAAS pathway.

Part 1: Pharmacokinetics and Safety Pharmacology

The initial phase of safety assessment involves understanding the drug's disposition in the body and its effects on vital physiological systems at or above the intended therapeutic exposure.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are foundational.[10] They are essential for selecting appropriate animal species and for designing toxicology studies with relevant dose levels and durations.[11] Data from PK studies in at least two species (typically a rodent and a non-rodent like the dog or monkey) are required.[12][13][14]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5/sex/group).

  • Acclimatization: Animals are acclimatized for at least 5 days prior to the study.[15]

  • Dosing: Orbutopril is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of Orbutopril and its major metabolites are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Safety Pharmacology Core Battery

Safety pharmacology studies investigate the potential for undesirable pharmacodynamic effects on vital functions.[16] The International Council for Harmonisation (ICH) S7A guideline mandates a "core battery" of tests to assess the cardiovascular, respiratory, and central nervous systems before first-in-human administration.[17][18]

CoreBattery Safety Pharmacology Core Battery (ICH S7A) Cardio Cardiovascular System (e.g., Conscious Dog/Monkey Telemetry) CoreBattery->Cardio Assesses ECG, BP, HR CNS Central Nervous System (e.g., Rat Functional Observational Battery) CoreBattery->CNS Assesses Behavior, Motor Activity Resp Respiratory System (e.g., Rat Whole Body Plethysmography) CoreBattery->Resp Assesses Resp. Rate, Tidal Volume

Caption: The core battery of safety pharmacology studies.

Cardiovascular Assessment: Given Orbutopril's mechanism of action, a thorough cardiovascular assessment is paramount. This is typically conducted in conscious, telemetered non-rodents (e.g., dogs or monkeys) to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters without the confounding effects of anesthesia.[19]

Central Nervous System (CNS) Assessment: A Functional Observational Battery (FOB) in rats is commonly used to assess potential effects on behavior, motor function, and autonomic responses.

Respiratory Assessment: Respiratory rate and tidal volume are typically measured in rats using whole-body plethysmography.

Part 2: Toxicity Studies

Following initial safety and PK assessments, a battery of toxicity studies is conducted to characterize the adverse effects of Orbutopril after acute and repeated administration.

Acute Oral Toxicity

The goal of an acute toxicity study is to determine the potential for adverse effects following a single high dose of a substance and to estimate its median lethal dose (LD50).[20][21] Modern methods, such as those described in OECD guidelines, aim to achieve this with a minimal number of animals.[22][23]

Experimental Protocol: Acute Toxic Class Method (OECD 423)

  • Principle: A stepwise procedure using 3 animals of a single sex per step. The outcome (mortality or morbidity) at one step determines the dose for the next step.[24][25]

  • Animal Model: Typically, female rats are used as they are often slightly more sensitive.[22]

  • Starting Dose: Selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on any prior information.[24]

  • Administration: A single oral dose is administered by gavage.[26]

  • Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.[27] Observations include changes in skin, fur, eyes, and respiratory, circulatory, and nervous systems.[24]

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the Globally Harmonised System (GHS).

Table 1: Hypothetical Acute Oral Toxicity Data for Orbutopril

Species Sex LD50 (mg/kg) Key Clinical Signs Reference for Captopril Data
Mouse Male > 2000 Decreased motor activity, salivation [28]
Female > 2000 Decreased motor activity, salivation [28]
Rat Male > 2000 Decreased motor activity, salivation, hypothermia [28]
Female > 2000 Decreased motor activity, salivation, hypothermia [28]

Note: Data for Orbutopril is hypothetical. Captopril LD50 values are >4000 mg/kg.[28]

Repeated-Dose Toxicity (Subchronic)

Subchronic studies evaluate the toxic effects of a substance after repeated administration over a portion of the animal's lifespan, typically 28 or 90 days in rodents.[29][30] These studies are crucial for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect Level (NOAEL), and guiding dose selection for longer-term studies.[7][30]

Experimental Protocol: 90-Day Oral Toxicity Study in Rats (OECD 408)

  • Animal Model: Sprague-Dawley rats, 20/sex/group (10 for main study, 10 for recovery).[30]

  • Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group. The high dose should elicit some toxicity but not mortality. The low dose should not produce any adverse effects (to establish the NOAEL).

  • Administration: Orbutopril is administered daily via oral gavage for 90 consecutive days.[31]

  • In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmoscopy and functional tests.[30]

  • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.[30]

  • Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive list of tissues is collected for microscopic examination (histopathology).[32]

  • Recovery Group: A satellite group, typically at the high dose and control levels, is maintained for a treatment-free period (e.g., 28 days) to assess the reversibility of any findings.[31]

Start Start: Select Species (Rat) & Dose Levels Dosing 90-Day Daily Dosing (Oral Gavage) Start->Dosing Monitoring In-Life Monitoring - Clinical Signs - Body Weight - Food Intake Dosing->Monitoring ClinPath Terminal Clinical Pathology - Hematology - Clinical Chemistry - Urinalysis Dosing->ClinPath Recovery Recovery Group (28-Day Treatment-Free) Dosing->Recovery Necropsy Necropsy & Histopathology - Organ Weights - Microscopic Exam ClinPath->Necropsy Analysis Data Analysis - Identify Target Organs - Determine NOAEL Necropsy->Analysis Recovery_Necropsy Recovery Necropsy & Histopathology Recovery->Recovery_Necropsy Recovery_Necropsy->Analysis

Caption: Workflow for a 90-day repeated-dose toxicity study.

Part 3: Specialized Toxicity Assessments

For a comprehensive safety profile, specialized studies are required to assess the potential for genotoxicity, carcinogenicity, and reproductive toxicity.

Genotoxicity

Genotoxicity assays are performed to detect any potential for the drug to cause damage to genetic material (DNA). A standard battery of tests is required, including an assessment of gene mutation in bacteria, and an evaluation of chromosomal damage in mammalian cells, both in vitro and in vivo.[33][34]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Principle: This in vitro test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with mutations that leave them unable to synthesize an essential amino acid. The test measures the ability of Orbutopril to cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium.

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure: Bacteria are exposed to a range of Orbutopril concentrations on agar plates.

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the control.

Carcinogenicity

Carcinogenicity studies are long-term bioassays, typically lasting two years in rodents, designed to assess the oncogenic potential of a drug.[35] These studies are generally required for drugs intended for chronic use.[36]

Reproductive and Developmental Toxicity (DART)

DART studies are designed to evaluate the potential effects of Orbutopril on all stages of reproduction.[37][38] This includes effects on male and female fertility (Segment I), embryo-fetal development (Segment II), and pre- and postnatal development (Segment III).[39][40][41]

Experimental Protocol: Embryo-Fetal Development Study (Segment II, OECD 414)

  • Objective: To assess the potential of Orbutopril to induce adverse effects on the pregnant female and the developing embryo and fetus during the period of organogenesis.[41]

  • Animal Models: Typically conducted in two species, a rodent (rat) and a non-rodent (rabbit).[41]

  • Dosing Period: Mated females are dosed daily throughout the period of major organogenesis.

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, and terminal examination of uterine contents (e.g., number of corpora lutea, implantations, resorptions).

    • Fetal: Number of live/dead fetuses, fetal body weight, and detailed external, visceral, and skeletal examinations for malformations and variations.

Conclusion: Synthesizing a Comprehensive Safety Profile

The culmination of this extensive preclinical testing program is the creation of a comprehensive safety profile for Orbutopril. Data from all studies are integrated to identify potential hazards to humans, characterize the dose-response relationship for any adverse effects, and establish the NOAEL.[7] The NOAEL is a critical parameter used in conjunction with PK data to calculate a safe starting dose for Phase 1 clinical trials, ensuring the protection of human volunteers.[6] This rigorous, science-driven process, grounded in established regulatory principles, is the bedrock of modern drug development, ensuring that new medicines like Orbutopril are advanced to the clinic with a robust understanding of their safety profile.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). OECD.
  • ACE inhibitor - Wikipedia. (n.d.). Wikipedia.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate.
  • Angiotensin Converting Enzyme (ACE) Inhibitors - CV Pharmacology. (n.d.). CVPharmacology.
  • Developmental and reproductive toxicology - ERBC Group. (n.d.). ERBC Group.
  • acute oral toxicity study in rats. (n.d.). FDA.
  • OECD GUIDELINES FOR TESTING OF CHEMICALS. (2017, October 9). OECD.
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (2001, December 17). NTP.
  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). Auxochromofours.
  • Oecd guidelines for toxicology studies | PPTX - Slideshare. (n.d.). Slideshare.
  • ACE inhibitors - Drug cabinet - Heart Matters magazine - BHF. (2014, July 3). BHF.
  • ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects | Vinmec. (2025, January 25). Vinmec.
  • ACE Inhibitors' Mechanism of Action: Here's What They Do - GoodRx. (2024, May 1). GoodRx.
  • The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies - Cytel. (2025, November 18). Cytel.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (1997, July). FDA.
  • Sub-Chronic and Chronic Toxicity Studies - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • Genotoxicity and carcinogenicity studies of antihypertensive agents - PubMed. (2006, March 15). PubMed.
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5). HistologiX.
  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Duke University.
  • Genotoxicity and Carcinogenicity Studies of Bronchodilators and Antiasthma Drugs. (2013, May 15). Wiley Online Library.
  • Developmental & Reproductive Toxicity - National Toxicology Program (NTP) - NIH. (2026, February 11). NTP.
  • Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents November 2003 - FDA. (2017, November 2). FDA.
  • Research Progress in Acute Oral Toxicity Testing Methods - Semantic Scholar. (n.d.). Semantic Scholar.
  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals - ICCF. (n.d.). ICCF.
  • methods for determining sub-acute, sub-chronic, and chronic toxicity of chemical compounds. (n.d.). IntechOpen.
  • [Acute toxicological studies of captopril in rats and mice] - PubMed. (n.d.). PubMed.
  • A New Method for Determining Acute Toxicity in Animal Models - PMC. (n.d.). NCBI.
  • Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed. (n.d.). PubMed.
  • Update of carcinogenicity studies in animals and humans of 535 marketed pharmaceuticals - PubMed. (2012, January 15). PubMed.
  • Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives - ECETOC. (n.d.). ECETOC.
  • Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC. (n.d.). NCBI.
  • Pharmacokinetics of captopril in dogs and monkeys - PubMed. (n.d.). PubMed.
  • Principles of Safety Pharmacology - PMC. (2008, July 7). NCBI.
  • How are New Medicines Evaluated for Developmental Toxicity? - Society for Birth Defects Research and Prevention. (n.d.). Society for Birth Defects Research and Prevention.
  • PRE CLINICAL TOXICOLOGICAL STUDIES - upums. (n.d.). UPUMS.
  • Reproductive and Developmental Toxicology - 2nd Edition | Elsevier Shop. (2017, March 24). Elsevier.
  • Standard studies in animals - Cambridge Core - Journals & Books Online. (n.d.). Cambridge Core.
  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals - Guidance for Industry - FDA. (2010, April 15). FDA.
  • Comparison of some pharmacokinetic parameters of 5 angiotensin-converting enzyme inhibitors in normal beagles - PubMed. (n.d.). PubMed.
  • Histopathology of Preclinical Toxicity Studies - ResearchGate. (n.d.). ResearchGate.
  • Safety Pharmacology Investigations in Toxicology Studies: An Industry Survey. | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Acute oral toxicity Study - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. (n.d.). NEUROFIT.
  • Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC. (n.d.). NCBI.
  • A critical evaluation of rodent carcinogenicity studies on butyl methacrylate demonstrates a lack of carcinogenic potential - ResearchGate. (2025, March 28). ResearchGate.
  • Studies in vitro to discern the structural requirements for carcinogenicity in analogues of the carcinogen 4-dimethylaminoazobenzene (butter yellow) - PubMed. (n.d.). PubMed.
  • Pharmacokinetic Analysis of Sustained-Release Buprenorphine Formulations in Owl Monkeys (Aotus spp.) - PMC. (n.d.). NCBI.
  • Clinical Interpretation of Pharmacokinetic and Pharmacodynamic Data in Zoologic Companion Animal Species - ResearchGate. (n.d.). ResearchGate.
  • (PDF) Safety Pharmacology Evaluation of Biopharmaceuticals - ResearchGate. (n.d.). ResearchGate.

Sources

Orbutopril target interactions and receptor binding kinetics

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Target Interactions and Receptor Binding Kinetics of Orbutopril, a Novel Angiotensin-Converting Enzyme (ACE) Inhibitor

Introduction

Orbutopril is a next-generation, orally bioavailable angiotensin-converting enzyme (ACE) inhibitor designed for the treatment of hypertension and heart failure. As a member of the "-pril" class of drugs, its therapeutic efficacy is derived from its specific and high-affinity interaction with ACE, a key regulator of the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the molecular interactions, binding kinetics, and the experimental methodologies used to characterize the binding of Orbutopril to its target enzyme. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular therapeutics.

The Molecular Target: Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme is a zinc-dependent dipeptidyl carboxypeptidase that plays a critical role in blood pressure regulation.[1] It exists as two isoforms: the somatic form (sACE), which is found in various tissues and contains two active domains (the N- and C-domains), and a testicular form (tACE), which has only one active domain corresponding to the C-domain of sACE.[1] The C-domain is considered the primary site for blood pressure regulation.

The primary function of ACE is the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] ACE also inactivates the vasodilator bradykinin, further contributing to its hypertensive effect. The active site of ACE contains a catalytic zinc ion (Zn2+) that is essential for its enzymatic activity.[1] This zinc ion is coordinated by three amino acid residues, typically two histidines and a glutamate, and a water molecule. The binding of substrates and inhibitors to ACE involves direct interaction with this zinc ion.[1]

The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. Orbutopril's therapeutic effect is achieved by interrupting this pathway at the point of ACE activity.

Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensinogen->Renin Angiotensin_I Angiotensin I (decapeptide) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) (Target of Orbutopril) Angiotensin_I->ACE Angiotensin_II Angiotensin II (octapeptide) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Orbutopril Orbutopril Orbutopril->ACE Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Orbutopril.

Orbutopril's Mechanism of Action and Target Interaction

Orbutopril, like other ACE inhibitors, functions as a competitive inhibitor of the angiotensin-converting enzyme.[3] Its molecular structure is designed to mimic the transition state of the natural substrate, angiotensin I, allowing it to bind to the active site of ACE with high affinity. The primary interaction involves the coordination of a functional group on Orbutopril, typically a carboxylate or sulfhydryl group, with the active site zinc ion.[1] This interaction displaces the catalytically active water molecule and prevents the binding and cleavage of angiotensin I.

In addition to the zinc coordination, the binding of Orbutopril is stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues within the ACE active site. Key residues involved in the binding of similar inhibitors like lisinopril include Lys511 and Tyr520, which form hydrogen bonds with the C-terminal proline moiety of the inhibitor.

cluster_ACE Uninhibited ACE cluster_Inhibited Orbutopril-Inhibited ACE ACE_Active_Site ACE Active Site Zinc_Ion Zn2+ His383 His383 His383->Zinc_Ion coordinates His387 His387 His387->Zinc_Ion coordinates Glu411 Glu411 Glu411->Zinc_Ion coordinates Water H2O Water->Zinc_Ion coordinates Orbutopril Orbutopril Angiotensin_I Angiotensin I Angiotensin_I->ACE_Active_Site Binds to ACE_Active_Site_Inhibited ACE Active Site Zinc_Ion_Inhibited Zn2+ His383_Inhibited His383 His383_Inhibited->Zinc_Ion_Inhibited coordinates His387_Inhibited His387 His387_Inhibited->Zinc_Ion_Inhibited coordinates Glu411_Inhibited Glu411 Glu411_Inhibited->Zinc_Ion_Inhibited coordinates Orbutopril_Inhibited Orbutopril Orbutopril_Inhibited->Zinc_Ion_Inhibited displaces H2O and coordinates

Figure 2: Mechanism of ACE inhibition by Orbutopril.

Receptor Binding Kinetics of Orbutopril

The efficacy of a drug is not solely determined by its binding affinity (how tightly it binds) but also by its binding kinetics (the rates of association and dissociation).[4] These kinetic parameters, the association rate constant (k_on) and the dissociation rate constant (k_off), provide a more dynamic understanding of the drug-target interaction.[4] The ratio of k_off to k_on defines the equilibrium dissociation constant (K_d), a measure of binding affinity.[4]

ParameterDescriptionTypical Value for ACE InhibitorsSignificance for Orbutopril
k_on (M⁻¹s⁻¹)Association rate constant10⁶ - 10⁷A high k_on indicates rapid binding of Orbutopril to ACE, leading to a fast onset of action.
k_off (s⁻¹)Dissociation rate constant10⁻³ - 10⁻⁴A low k_off signifies a long residence time of Orbutopril on the ACE target, resulting in sustained inhibition and a longer duration of action.
K_d (nM)Equilibrium dissociation constant (k_off / k_on)0.1 - 10A low K_d reflects high binding affinity, meaning Orbutopril is effective at low concentrations.
K_i (nM)Inhibition constant0.1 - 10Similar to K_d, a low K_i indicates a potent inhibitor.

Note: The values presented are typical for potent ACE inhibitors and serve as a benchmark for the expected kinetic profile of Orbutopril.

Experimental Methodologies for Characterizing Orbutopril's Binding Kinetics

A variety of biophysical techniques are employed to determine the binding kinetics of drug-target interactions. The following are key experimental protocols for characterizing Orbutopril's interaction with ACE.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[5][6] This allows for the direct measurement of both association and dissociation rates.[6]

Experimental Protocol for SPR Analysis of Orbutopril-ACE Interaction:

  • Immobilization of ACE:

    • Recombinant human ACE is immobilized on a CM5 sensor chip via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • A solution of ACE in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine-HCl.

  • Kinetic Analysis:

    • A series of Orbutopril concentrations are prepared in a running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the ACE-immobilized surface for a defined period (association phase).

    • The running buffer is then flowed over the surface to monitor the dissociation of the Orbutopril-ACE complex (dissociation phase).

    • The sensorgram (a plot of response units versus time) is recorded for each concentration.

  • Data Analysis:

    • The association (k_on) and dissociation (k_off) rates are determined by fitting the sensorgram data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

Start Start Immobilize Immobilize ACE on Sensor Chip Start->Immobilize Inject_Orbutopril Inject Orbutopril (Association) Immobilize->Inject_Orbutopril Inject_Buffer Inject Buffer (Dissociation) Inject_Orbutopril->Inject_Buffer Regenerate Regenerate Sensor Surface Inject_Buffer->Regenerate Regenerate->Inject_Orbutopril Next Concentration Analyze Analyze Sensorgram Data Regenerate->Analyze End End Analyze->End

Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8] It determines the binding affinity (K_a, the inverse of K_d), stoichiometry (n), and enthalpy of binding (ΔH).[8]

Experimental Protocol for ITC Analysis of Orbutopril-ACE Interaction:

  • Sample Preparation:

    • A solution of ACE is placed in the sample cell of the calorimeter.

    • A concentrated solution of Orbutopril is loaded into the titration syringe.

    • Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small injections of Orbutopril are made into the ACE solution while the temperature is held constant.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of Orbutopril to ACE.

    • The resulting isotherm is fitted to a binding model to determine the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Start Start Prepare_Samples Prepare ACE and Orbutopril Solutions Start->Prepare_Samples Load_Calorimeter Load ACE into Cell, Orbutopril into Syringe Prepare_Samples->Load_Calorimeter Titrate Perform Titration (Inject Orbutopril into ACE) Load_Calorimeter->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Analyze_Isotherm Plot and Analyze Binding Isotherm Titrate->Analyze_Isotherm Measure_Heat->Titrate Repeat for all Injections End End Analyze_Isotherm->End

Figure 4: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive method for quantifying receptor-ligand interactions.[9][10] These assays use a radiolabeled ligand to measure the binding of a test compound (Orbutopril) to its target.

Experimental Protocol for Competitive Radioligand Binding Assay:

  • Preparation:

    • A radiolabeled ACE inhibitor (e.g., ³H-lisinopril) is used as the radioligand.

    • Membrane preparations containing ACE are prepared from a suitable tissue source or cell line.

  • Assay:

    • A fixed concentration of the radioligand is incubated with the ACE-containing membranes in the presence of varying concentrations of Orbutopril.

    • The incubation is allowed to reach equilibrium.

  • Separation and Detection:

    • The bound radioligand is separated from the unbound radioligand by rapid filtration.[9]

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the concentration of Orbutopril.

    • The IC₅₀ value (the concentration of Orbutopril that inhibits 50% of the specific binding of the radioligand) is determined.

    • The inhibition constant (K_i) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

Orbutopril represents a significant advancement in the field of ACE inhibitors. Its high affinity and optimized binding kinetics for the angiotensin-converting enzyme are central to its therapeutic efficacy. The detailed characterization of its target interactions using advanced biophysical techniques such as SPR and ITC provides a solid foundation for its clinical development and a deeper understanding of its mechanism of action. This in-depth technical guide serves as a valuable resource for researchers and clinicians working to further elucidate the pharmacological profile of Orbutopril and its role in the management of cardiovascular disease.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]

  • Vinmec International Hospital. ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. [Link]

  • Perceptive. Radioligand Binding Assay Services. [Link]

  • PubMed. Radioligand binding assays and their analysis. [Link]

  • SpringerLink. Radioligand Binding Assays: Application of [ 125 I]Angiotensin II Receptor Binding. [Link]

  • PubMed Central. Structural characterization of angiotensin I-converting enzyme in complex with a selenium analogue of captopril. [Link]

  • PubMed Central. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme. [Link]

  • Scholars Research Library. Analyzing the Dynamics of Drug and Receptor Binding Kinetics. [Link]

  • PubMed. Isothermal titration calorimetry. [Link]

  • Frontiers. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. [Link]

  • PubMed. Mechanism of action of angiotensin converting enzyme inhibitors on endothelial function in hypertension. [Link]

  • PubMed Central. Surface plasmon resonance applications in clinical analysis. [Link]

  • PubMed Central. Role of selective Bioactive Compounds as an Angiotensin Converting Enzyme Inhibitor. [Link]

  • PubMed. Angiotensin-converting enzyme inhibitors: a new mechanism of action. [Link]

  • Yale University. Isothermal Titration Calorimetry of Protein-Protein Interactions. [Link]

  • PubMed Central. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]

  • PubMed. Isothermal titration calorimetry. [Link]

  • StatPearls. ACE Inhibitors. [Link]

Sources

Angiotensin-Converting Enzyme (ACE) Inhibition by Orbutopril: Mechanistic Insights and Preclinical Evaluation Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orbutopril is a highly potent, non-sulfhydryl prodrug inhibitor of Angiotensin-Converting Enzyme (ACE). Characterized by its conformationally restricted octahydroindole-2-carboxylic acid (Oic) core, Orbutopril requires hepatic bioactivation to its diacid form—Orbutoprilat—to exert its pharmacological effect[1]. This technical guide delineates the structural biology of Orbutoprilat's interaction with ACE, provides self-validating experimental workflows for evaluating its inhibitory kinetics, and establishes the causality behind critical assay parameters.

Mechanistic Grounding: The ACE-Orbutoprilat Interaction

Structural Biology of the Target

ACE (EC 3.4.15.1) is a membrane-bound zinc metalloprotease integral to the Renin-Angiotensin-Aldosterone System (RAAS)[2]. The enzyme's active site features a deeply buried catalytic zinc ion coordinated by a conserved HExxH motif (comprising two histidine residues and a glutamate)[3].

The Orbutoprilat Pharmacophore

Orbutopril is administered as an ethyl ester prodrug to enhance oral bioavailability and lipophilicity. Upon hepatic cleavage, the unmasked carboxylate group of Orbutoprilat acts as a bidentate ligand, directly chelating the active-site Zn²⁺ ion[2]. Concurrently, the rigid bicyclic Oic ring system projects into the hydrophobic S1' and S2' subsites of the enzyme. This rigid structural complementarity displaces ordered water molecules, driving a highly favorable entropic gain during binding and resulting in sub-nanomolar affinity[1].

RAAS Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->Ang AngII Angiotensin II (Vasoconstriction) AngI->AngII Cleaved by ACE ACE (Zinc Metalloprotease) ACE->AngI Orbutopril Orbutoprilat (Active Diacid) Orbutopril->ACE Chelates Zn2+ Blocks Activity

Figure 1: RAAS Signaling Pathway and Mechanism of ACE Inhibition by Orbutoprilat.

Experimental Workflows & Protocols

To accurately evaluate the IC₅₀ and kinetic profile of Orbutopril, the experimental design must account for its prodrug nature and the metalloprotease characteristics of ACE. The following protocols represent a self-validating system: prodrug activation coupled with a high-sensitivity FRET readout[4].

Protocol 1: Hepatic Esterase Bioactivation of Orbutopril

Causality: In vitro screening of the intact Orbutopril ester against recombinant ACE will yield false-negative results (artificially high IC₅₀). The esterification masks the critical zinc-chelating carboxylate. Enzymatic hydrolysis is mandatory prior to kinetic assays.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Orbutopril in LC-MS grade DMSO.

  • Microsome Incubation: Dilute the compound to 100 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mg/mL pooled human liver microsomes (HLM).

  • Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. The supernatant contains the active Orbutoprilat, which is then quantified via LC-MS/MS and normalized for the subsequent FRET assay.

Protocol 2: FRET-Based In Vitro ACE Inhibition Assay

Causality: Fluorescence Resonance Energy Transfer (FRET) assays utilize a fluorogenic peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH). ACE cleaves the substrate, separating the fluorophore (Mca) from the quencher (Dnp), resulting in a measurable fluorescent signal[4]. Critical Buffer Considerations: The assay buffer must be supplemented with trace zinc to prevent apoenzyme formation during prolonged incubation. Conversely, chelating agents like EDTA must be strictly excluded, as they will strip the catalytic zinc, causing false-positive inhibition.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare Assay Buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35, pH 7.5). Note: The high chloride concentration is required for optimal activation of the ACE C-domain[3].

  • Enzyme Preparation: Dilute recombinant human somatic ACE to a working concentration of 0.5 nM in Assay Buffer.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the bioactivated Orbutoprilat (from Protocol 1) in Assay Buffer.

  • Pre-incubation: Add 20 µL of the inhibitor dilutions to a 384-well black microplate. Add 20 µL of the ACE enzyme solution. Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM FRET substrate (final concentration 10 µM).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at Ex/Em = 320/405 nm using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the progress curve.

  • Data Analysis: Fit the V₀ vs. Inhibitor Concentration data to a four-parameter logistic (4PL) equation to determine the IC₅₀.

Workflow Prodrug Orbutopril (Ethyl Ester) Microsomes Hepatic Esterase Incubation (37°C) Prodrug->Microsomes Active Orbutoprilat (Active Diacid) Microsomes->Active Hydrolysis Assay FRET ACE Assay (Zn2+ Buffer) Active->Assay Data IC50 Determination & Kinetics Assay->Data Fluorescence Readout

Figure 2: Experimental Workflow for Prodrug Activation and FRET-based IC₅₀ Determination.

Data Presentation: Pharmacodynamic & Kinetic Parameters

The table below summarizes the comparative kinetic parameters of the prodrug versus the active diacid, highlighting the necessity of the bioactivation workflow.

ParameterOrbutopril (Prodrug)Orbutoprilat (Active Diacid)
Structure Type Ethyl EsterFree Dicarboxylic Acid
ACE IC₅₀ (nM) > 5,000 (Inactive)0.8 - 2.5 (Potent)
Zinc Chelation Masked / AbsentBidentate Coordination
LogP (Lipophilicity) ~ 2.8 (High)~ 0.5 (Low)
Primary Utility Oral Absorption / PermeabilityTarget Engagement (S1'/S2' Subsites)

Sources

Orbutopril Metabolite Identification and Profiling: A Comprehensive LC-HRMS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orbutopril (C₂₀H₃₄N₂O₅) is a potent angiotensin-converting enzyme (ACE) inhibitor characterized by an indoline-2-carboxylic acid core and an ethyl ester moiety[1]. Like many modern ACE inhibitors, it is formulated as an ester prodrug to bypass the poor oral bioavailability associated with highly polar zwitterionic zwitterions. The identification and profiling of its metabolites are critical for understanding its pharmacokinetic profile, therapeutic efficacy, and clearance mechanisms.

This whitepaper provides a rigorous, self-validating analytical framework using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to map the biotransformation of Orbutopril. Designed for drug development professionals, this guide elucidates not only the how of metabolite profiling but the mechanistic why behind each experimental parameter.

Pharmacokinetics and Metabolic Pathways

The biotransformation of Orbutopril is predominantly governed by hepatic enzymes, shifting the molecule from a lipophilic prodrug to a polar, pharmacologically active species.

  • Primary Activation (Phase I Hydrolysis): Upon entering the systemic circulation, Orbutopril undergoes rapid first-pass metabolism. Human Carboxylesterase 1 (CES1), an enzyme highly expressed in the liver, catalyzes the hydrolysis of the ethyl ester to yield the active diacid, Orbutoprilat[2]. CES1 is the dominant hydrolase for ACE inhibitor prodrugs because its large active site specifically accommodates bulky acyl groups paired with small alcohol leaving groups (like ethanol)[3].

  • Secondary Metabolism: The active diacid, Orbutoprilat, is subject to subsequent Phase I oxidation (e.g., hydroxylation of the aliphatic chain) mediated by Cytochrome P450 (CYP) enzymes. Furthermore, Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) generates highly polar glucuronides to facilitate rapid renal excretion.

MetabolicPathway Prodrug Orbutopril (Prodrug, Ethyl Ester) Active Orbutoprilat (Active Diacid) Prodrug->Active Hepatic CES1 (Hydrolysis) Phase1 Hydroxy-Orbutoprilat (CYP-mediated) Active->Phase1 CYP450 (Hydroxylation) Phase2 Orbutoprilat-Glucuronide (UGT-mediated) Active->Phase2 UGTs (Conjugation)

Figure 1: Primary and secondary metabolic pathways of Orbutopril in human hepatic systems.

Experimental Methodology: Self-Validating In Vitro Incubation

To accurately profile these metabolites, an in vitro system utilizing Human Liver Microsomes (HLM) or S9 fractions is employed. A robust protocol must be a self-validating system; therefore, this workflow integrates strict controls to differentiate true enzymatic biotransformation from spontaneous chemical degradation[4].

Step-by-Step Incubation Protocol:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂ to support enzymatic activity.

  • Enzyme Addition: Add pooled human S9 fractions (to capture both cytosolic CES1 and microsomal CYPs/UGTs) to a final protein concentration of 1.0 mg/mL.

  • Substrate Introduction: Spike Orbutopril to a final concentration of 10 µM. Crucial: Maintain organic solvent concentration (e.g., DMSO) below 0.5% v/v to prevent enzyme denaturation and artifactual inhibition.

  • Cofactor Initiation: Initiate the reaction by adding a comprehensive cofactor mixture: 1 mM NADPH (for CYP activity) and 2 mM UDPGA with 25 µg/mL alamethicin (a pore-forming peptide required to grant UDPGA access to luminal UGT active sites).

  • Incubation & Quenching: Incubate the mixture at 37°C in a shaking water bath. Aliquot 100 µL at specific time points (0, 15, 30, 60, 120 min) and quench immediately with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Enalaprilat-d5).

  • Validation Controls: Run parallel negative controls (buffer without cofactors) and heat-inactivated enzyme controls (S9 boiled at 95°C for 10 min). Metabolites appearing in the active samples but absent in these controls are definitively confirmed as biologically mediated.

Analytical Workflow: LC-HRMS/MS

High-resolution mass spectrometry (HRMS) is the gold standard for structural elucidation due to its sub-ppm mass accuracy, which enables the precise determination of elemental compositions for unknown transformation products[5].

Workflow Incubation 1. In Vitro Incubation (HLM/S9 Fractions) Prep 2. Sample Preparation (Protein PPT + SPE) Incubation->Prep LC 3. UHPLC Separation (C18, Reverse Phase) Prep->LC MS 4. HRMS/MS Analysis (ESI+, DDA Mode) LC->MS Data 5. Data Processing (Mass Defect Filtering) MS->Data

Figure 2: Step-by-step LC-HRMS/MS analytical workflow for Orbutopril metabolite profiling.

Sample Preparation (Protein Precipitation & SPE): Following quenching, vortex the samples and centrifuge at 15,000 × g for 15 minutes at 4°C. Dilute the supernatant 1:1 with LC-MS grade water and load onto an Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 90% methanol to desalt the sample and concentrate the analytes, preventing ion suppression in the MS source.

UHPLC Separation Parameters:

  • Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient from 5% B to 95% B over 15 minutes. This extended gradient ensures baseline resolution of isobaric Phase II conjugates and structural isomers[6].

HRMS/MS Acquisition (Orbitrap or Q-TOF):

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion. The MS1 survey scan (Resolution = 70,000) triggers MS2 fragmentation (Resolution = 17,500) of the top 5 most abundant precursor ions.

  • Collision Energy: Normalized Collision Energy (NCE) stepped at 20, 30, and 40 eV to generate comprehensive, energy-diverse fragmentation spectra.

Data Presentation & Structural Elucidation

Data processing utilizes mass defect filtering (MDF) centered around the parent drug's mass defect to filter out endogenous matrix noise. The table below summarizes the quantitative HRMS data expected for Orbutopril and its primary metabolites.

Table 1: Pharmacokinetic & HRMS Data of Orbutopril and its Metabolites

AnalyteMolecular FormulaExact Mass[M+H]⁺Mass Error (ppm)Ret. Time (min)Metabolic Transformation
Orbutopril C₂₀H₃₄N₂O₅383.2540< 2.012.4Parent Prodrug
Orbutoprilat C₁₈H₃₀N₂O₅355.2227< 2.08.6CES1 Hydrolysis (-C₂H₄)
OH-Orbutoprilat C₁₈H₃₀N₂O₆371.2176< 2.07.2CYP Hydroxylation (+O)
Orbutoprilat-Gluc C₂₄H₃₈N₂O₁₁531.2548< 2.06.5UGT Conjugation (+C₆H₈O₆)

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is vital to understand the causality driving the analytical observations:

  • Causality in Chromatographic Shift: The conversion of Orbutopril to Orbutoprilat involves the cleavage of the ethyl ester, unmasking a highly polar carboxylic acid. This drastically reduces the molecule's partition coefficient (LogP). Consequently, the active diacid interacts far less with the hydrophobic C18 stationary phase, explaining the significant retention time shift from 12.4 minutes (prodrug) to 8.6 minutes (active metabolite).

  • Ionization Logic: Positive ESI (ESI+) is explicitly chosen because the secondary amine located in the alanyl chain of Orbutopril has a high proton affinity. The 0.1% formic acid in the mobile phase ensures this amine remains protonated throughout the LC run, maximizing MS sensitivity.

  • Fragmentation Causality: During MS/MS fragmentation, the indoline-2-carboxylic acid core remains highly stable. Cleavage typically occurs at the amide bond linking the alanyl-pentyl chain to the indoline ring. Identifying a characteristic product ion at m/z 170.081 (corresponding to the protonated indoline-2-carboxylic acid fragment) serves as a reliable diagnostic marker to confirm that an unknown peak is indeed an Orbutopril-derived metabolite.

Sources

Methodological & Application

Application Note: Preparation, Stabilization, and Quality Control of Orbutopril Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Focus: In Vitro Pharmacology, Enzyme Inhibition Assays, and Cell-Based Screening

Pharmacological Context & Rationale

Orbutopril (CAS: 108391-88-4) is a synthetic dipeptide derivative and a specific inhibitor of Peptidyl-dipeptidase A, widely known as Angiotensin-Converting Enzyme (ACE)[1]. In cardiovascular drug discovery, ACE inhibitors are utilized to block the enzymatic cleavage of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II[2]. Preparing a highly pure, stable stock solution of Orbutopril is a critical foundational step for reproducible in vitro bioassays and structural biology studies.

RAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Renin AngII Angiotensin II AngI->AngII ACE Effects Vasoconstriction / Cell Signaling AngII->Effects AT1 Receptor Binding ACE Angiotensin-Converting Enzyme (ACE) ACE->AngI Catalyzes Orbutopril Orbutopril Orbutopril->ACE Competitive Inhibition

Figure 1: Mechanism of action of Orbutopril within the Renin-Angiotensin System (RAS).

Physicochemical Properties & Reconstitution Metrics

To design an effective dissolution strategy, researchers must first analyze the compound's physicochemical profile[1]. Orbutopril is a moderately lipophilic molecule that exhibits limited solubility in standard aqueous buffers at a neutral pH.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name Orbutopril
CAS Number 108391-88-4
Molecular Formula C₂₀H₃₄N₂O₅
Molecular Weight 382.5 g/mol
Primary Target Peptidyl-dipeptidase A (ACE)
Recommended Solvent Anhydrous DMSO (≥99.9%)
Solubility Profile Slightly soluble; requires thermal/mechanical agitation
Table 2: Mass-to-Volume Reconstitution Guide

Formula used: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Target ConcentrationMass of Orbutopril RequiredVolume of Anhydrous DMSO
10 mM 3.83 mg1.0 mL
20 mM 7.65 mg1.0 mL
50 mM 19.13 mg1.0 mL

Mechanistic Rationale for Protocol Design (E-E-A-T)

A robust protocol is not merely a sequence of steps; it is a system designed to mitigate specific chemical liabilities. The following principles dictate the experimental choices in this workflow:

  • Solvent Selection (Anhydrous DMSO): Standard Dimethyl sulfoxide (DMSO) is highly hygroscopic. If standard DMSO is used, it will absorb atmospheric moisture, which acts as a nucleophile and triggers the spontaneous hydrolysis of Orbutopril's ester and amide linkages over time. Anhydrous DMSO (water content <0.005%) is strictly required to maintain molecular integrity during long-term storage.

  • Thermal & Mechanical Agitation: Because Orbutopril is only "slightly soluble" in ambient DMSO, the dissolution process is endothermic. Applying ultrasonic waves (sonication) introduces cavitation—microscopic bubbles that collapse and release localized energy. This provides the activation energy required to break the compound's crystalline lattice without exposing the bulk solution to degrading heat.

  • Material Compatibility: When sterile-filtering DMSO stock solutions, Polytetrafluoroethylene (PTFE) or nylon membranes are mandatory. Common Polyethersulfone (PES) or Cellulose Acetate (CA) filters will rapidly dissolve in DMSO, leaching cytotoxic polymers into the stock and invalidating downstream cell-based assays.

Experimental Protocol: Step-by-Step Methodology

Workflow Equilibrate 1. Equilibrate to RT Weigh 2. Weigh Orbutopril Equilibrate->Weigh AddDMSO 3. Add Anhydrous DMSO Weigh->AddDMSO Dissolve 4. Vortex & Sonicate (37°C) AddDMSO->Dissolve Filter 5. Filter (0.22 µm PTFE) Dissolve->Filter Store 6. Aliquot & Store (-80°C) Filter->Store

Figure 2: Step-by-step experimental workflow for preparing Orbutopril DMSO stock solutions.

Phase 1: Preparation & Weighing
  • Equilibration: Remove the lyophilized Orbutopril vial from cold storage (-20°C) and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water into the hygroscopic powder and ruining the anhydrous environment.

  • Weighing: Using an analytical balance (0.01 mg readability), weigh the required mass of Orbutopril (e.g., 3.83 mg for a 10 mM stock) into a sterile, static-free polypropylene tube.

Phase 2: Dissolution & Sterilization
  • Solvent Addition: Pipette 1.0 mL of room-temperature Anhydrous DMSO directly onto the powder.

  • Agitation: Vortex the tube vigorously for 30–60 seconds.

  • Sonication (If required): If the solution remains cloudy or particulate matter is visible, place the tube in an ultrasonic water bath set to 37°C for 5 to 10 minutes.

  • Sterile Filtration: Draw the dissolved solution into a sterile glass or solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and gently expel the solution into a new sterile tube.

Phase 3: Storage & Handling
  • Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots using amber microcentrifuge tubes.

    • Causality: Amber tubes prevent photo-degradation. Single-use aliquots prevent freeze-thaw cycles, which cause irreversible drug precipitation and concentration drift.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage (stable for up to 6 months).

Quality Control & Self-Validating Assay Integration

To ensure the protocol acts as a self-validating system, researchers must verify the integrity of the stock solution before deploying it in high-stakes assays.

  • Visual Tyndall QC: Before freezing, inspect the aliquot against a dark background while shining a focused light beam through the tube. The absence of light scattering (Tyndall effect) confirms complete dissolution and the absence of micro-precipitates.

  • Analytical Validation (LC-MS): Dilute a 1 µL test aliquot into 999 µL of LC-MS grade Acetonitrile/Water (50:50). Run a rapid reversed-phase LC-MS analysis to confirm the parent mass ( m/z [M+H]+ 383.2)[1]. This validates that no thermal degradation or hydrolysis occurred during the sonication and filtration steps.

  • Biological Benchmarking: When thawing an aliquot for the first time, run a parallel positive control using a standardized fluorometric ACE inhibition assay to confirm the expected IC50​ aligns with historical or literature values[3].

References

  • PubChem. "Orbutopril | C20H34N2O5 | CID 20055347". National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

  • "In Silico Evaluation of the Effectivity of Approved Protease Inhibitors against the Main Protease of the Novel SARS-CoV-2 Virus". PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • PubChem. "Lisinopril | C21H31N3O5 | CID 5362119". National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

Sources

Application Note: Orbutopril Dosing Protocols for Murine Hypertension Models

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0330 | Last Updated: March 30, 2026 | Target Audience: Preclinical Researchers & Drug Development Scientists

Executive Summary

Evaluating novel antihypertensive therapeutics requires preclinical models that accurately recapitulate human pathophysiology. Orbutopril (CAS# 108391-88-4) is a potent, dipeptide-derived Angiotensin-Converting Enzyme (ACE) inhibitor [1]. This application note provides a comprehensive, self-validating framework for inducing renin-dependent hypertension in murine models and outlines optimized Orbutopril dosing strategies. By coupling surgical precision with rigorous biochemical validation, researchers can definitively confirm target engagement and separate true non-responders from technical failures.

Mechanistic Rationale & Target Engagement

Orbutopril exerts its primary pharmacological effect by competitively binding to the active site of ACE (Kininase II). This blockade halts the conversion of the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II [2]. Consequently, Orbutopril blunts AT1 receptor-mediated vasoconstriction and aldosterone secretion, directly lowering systemic blood pressure.

RAAS_Pathway Aogen Angiotensinogen AngI Angiotensin I Aogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1 AT1 Receptor AngII->AT1 Binds BP Hypertension AT1->BP Vasoconstriction Orbutopril Orbutopril (ACEi) Orbutopril->AngII Blocks ACE

RAAS Signaling Pathway and Orbutopril Mechanism of Action.

Strategic Selection of the Murine Model

Not all hypertension models are appropriate for testing ACE inhibitors. Models driven by volume expansion (e.g., DOCA-salt) suppress endogenous renin, rendering ACE inhibitors largely ineffective [3]. To accurately assess Orbutopril, researchers must utilize a renin-dependent model. The Two-Kidney, One-Clip (2K1C) Goldblatt model is the gold standard, as it mechanically induces renal hypoperfusion, triggering a massive, sustained release of endogenous renin [4].

Table 1: Murine Hypertension Models for ACE Inhibitor Evaluation

ModelPrimary MechanismSuitability for OrbutoprilCausality / Rationale
2K1C (Goldblatt) Renin-dependent RAAS activationOptimal Directly tests the drug's ability to suppress endogenously upregulated RAAS [5].
Ang II Infusion Exogenous AT1 activationConditional Only useful if Orbutopril is co-administered to isolate exogenous vs. endogenous Ang II effects [6].
DOCA-Salt Volume-expansion, low-reninPoor RAAS is already suppressed; ACEi yields limited chronic efficacy [3].

Experimental Workflow & Methodologies

Workflow Acclim 1. Acclimatization (7 Days) Surgery 2. 2K1C Surgery (0.12mm Clip) Acclim->Surgery Recovery 3. HTN Development (14 Days) Surgery->Recovery Dosing 4. Orbutopril Dosing (10-30 mg/kg/day) Recovery->Dosing Monitoring 5. Telemetry BP (Continuous) Recovery->Monitoring Baseline BP Dosing->Monitoring Harvest 6. Tissue Harvest & Biomarker Validation Monitoring->Harvest

Standardized Workflow for 2K1C Murine Hypertension and Orbutopril Dosing.

Phase 1: Surgical Induction of 2K1C Hypertension

Causality Note: The internal diameter of the clip is the most critical variable. A lumen of 0.11 mm causes fatal renal infarction, while 0.13 mm fails to induce sufficient ischemia to trigger hypertension [7].

  • Anesthesia & Preparation: Anesthetize 8-10 week old C57BL/6J mice using isoflurane (2-3% induction, 1.5% maintenance). Place the animal in lateral recumbency on a thermoregulated surgical table (37°C).

  • Incision & Isolation: Make a 1 cm retroperitoneal flank incision. Gently retract the right kidney to expose the renal artery. Carefully separate the artery from the renal vein and nerve using blunt dissection.

  • Stenosis Application: Place a customized U-shaped silver clip with a precise 0.12 mm lumen around the right renal artery [7]. Alternative: Use a 0.5 mm length of polyurethane tubing (0.27 mm inner diameter) secured with 10-0 sutures for consistent stenosis without sharp edge trauma [8].

  • Closure & Recovery: Suture the muscle layer with absorbable 5-0 sutures and close the skin with surgical clips. Allow 14 days for stable renovascular hypertension to develop before initiating Orbutopril.

Phase 2: Orbutopril Formulation and Dosing

Orbutopril can be administered via multiple routes depending on the pharmacokinetic goals of the study. For chronic efficacy studies, oral administration via drinking water or continuous subcutaneous infusion are preferred to avoid the stress spikes associated with daily intraperitoneal (IP) handling.

Table 2: Recommended Orbutopril Dosing Regimens in Mice

Route of AdministrationRecommended DoseVehicleProtocol Details
Oral (Drinking Water) 10 - 30 mg/kg/dayPurified WaterDissolve Orbutopril based on an average daily water intake of 3-5 mL/mouse. Replace water every 3 days. [9]
Subcutaneous (Osmotic Pump) 1 - 5 mg/kg/daySaline (0.9% NaCl)Implant Alzet minipumps subcutaneously for zero-order, continuous delivery over 2-4 weeks. [10]
Intraperitoneal (IP) 5 mg/kg/daySaline (0.9% NaCl)Administer daily. Best reserved for acute target-engagement studies (1-14 days). [11]

Self-Validating Quality Control (QC) Metrics

A rigorous protocol must be a self-validating system. If a mouse fails to show a reduction in blood pressure after Orbutopril administration, the researcher must be able to distinguish between a true biological non-responder and a technical failure (e.g., degraded compound or surgical error).

To ensure self-validation, integrate the following biochemical assays at the time of tissue harvest:

  • Intrarenal Angiotensin I / II Ratio: Successful ACE inhibition by Orbutopril will cause a bottleneck in the RAAS pathway. Quantify peptides via radioimmunoassay or LC-MS/MS. A valid subject will show significantly elevated intrarenal Ang I and depleted Ang II compared to vehicle-treated controls [6].

  • Plasma Renin Activity (PRA): Because Orbutopril blocks Ang II formation, it removes the negative feedback loop on the juxtaglomerular cells. Therefore, PRA should paradoxically increase in successfully dosed animals [7].

If a subject shows high blood pressure but exhibits elevated PRA and high Ang I / low Ang II, Orbutopril successfully engaged the target, indicating the hypertension in that specific animal may have transitioned to a renin-independent mechanism (e.g., irreversible vascular remodeling).

References

  • PubChem - NIH. "Orbutopril | C20H34N2O5 | CID 20055347". Available at: [Link]

  • PubChem - NIH. "Lisinopril | C21H31N3O5 | CID 5362119". Available at: [Link]

  • Wiesel, P., et al. "Two-Kidney, One Clip and One-Kidney, One Clip Hypertension in Mice." American Heart Association Journals, Hypertension. Available at: [Link]

  • Xue, H., et al. "A Modified Two Kidney One Clip Mouse Model of Renin Regulation in Renal Artery Stenosis." Journal of Visualized Experiments (JoVE). Available at: [Link]

  • Gonzalez-Villalobos, R. A., et al. "Angiotensin-Converting Enzyme–Derived Angiotensin II Formation During Angiotensin II–Induced Hypertension." American Heart Association Journals, Hypertension. Available at: [Link]

  • Keller, R. S., et al. "Chronic Treatment With the ACE Inhibitor Enalapril Attenuates the Development of Frailty and Differentially Modifies Pro- and Anti-inflammatory Cytokines in Aging Male and Female C57BL/6 Mice." PMC. Available at: [Link]

  • Rhaleb, N. E., et al. "Effect of ACE Inhibitor on DOCA-Salt– and Aortic Coarctation–Induced Hypertension in Mice." American Heart Association Journals, Hypertension. Available at: [Link]

  • Burger, D., et al. "Effects of a domain-selective ACE inhibitor in a mouse model of chronic angiotensin II-dependent hypertension." ResearchGate. Available at: [Link]

  • Lorenz, J. N., et al. "Renovascular hypertension using a modified two-kidney, one-clip approach in mice is not dependent on the α1 or α2 Na-K-ATPase ouabain-binding site." PMC. Available at: [Link]

  • Tuder, R. M., et al. "Enalapril protects mice from pulmonary hypertension by inhibiting TNF-mediated activation of NF-κB and AP-1." American Journal of Physiology. Available at: [Link]

Sources

HPLC Method Development and Validation for Orbutopril Quantification: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Orbutopril (CAS 108391-88-4) is a synthetic dipeptide analogue and a potent Angiotensin-Converting Enzyme (ACE) inhibitor (). Like other ACE inhibitors, it plays a critical role in managing hypertension and heart failure by modulating the Renin-Angiotensin-Aldosterone System (RAAS).

From an analytical perspective, Orbutopril presents unique chromatographic challenges. It is an amphoteric molecule possessing both a basic secondary amine and an acidic carboxylate group. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires precise control over the chromatographic microenvironment to prevent peak distortion, suppress unwanted ionization, and ensure accurate quantification in complex pharmaceutical matrices.

Biological Context: The Target Pathway

To understand the clinical and pharmacokinetic significance of Orbutopril, we must visualize its intervention in the RAAS cascade. By competitively binding to the active site of the ACE enzyme, Orbutopril halts the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

RAAS_Pathway Angiotensinogen Angiotensinogen (Hepatic Origin) AngI Angiotensin I (Inactive) Angiotensinogen->AngI Cleaved by Renin Renin (Renal Release) Renin->AngI AngII Angiotensin II (Active Peptide) AngI->AngII Converted by ACE ACE Enzyme (Endothelial) ACE->AngII Orbutopril Orbutopril (Inhibitor) Orbutopril->ACE Competitive Blockade Response Vasoconstriction & BP Elevation AngII->Response Receptor Binding

Figure 1: Mechanism of action of Orbutopril within the Renin-Angiotensin-Aldosterone System.

Method Development Rationale: The Causality of Chromatographic Choices

A successful HPLC method is not a random assembly of parameters; it is a chemically dictated logical framework. Every parameter in this protocol is chosen based on the physicochemical causality of the analyte.

  • Stationary Phase Selection: We utilize an end-capped C18 column (e.g., Zorbax Eclipse XDB-C18). Orbutopril contains a lipophilic carbon backbone that interacts optimally with octadecylsilane chains. The end-capping is non-negotiable; it masks residual surface silanols (Si-OH) on the silica support. Without end-capping, the basic nitrogen in Orbutopril would undergo secondary ion-exchange interactions with these acidic silanols, resulting in severe peak tailing.

  • Mobile Phase pH & Buffer Selection: Orbutopril's carboxylic acid group typically has a pKa around 3.0–3.5. According to the Henderson-Hasselbalch equation, running a mobile phase at physiological pH would leave the molecule partially ionized, leading to split peaks and poor retention. By employing a 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer adjusted to pH 2.5 with orthophosphoric acid, we force the carboxylate into its fully protonated (neutral) state. This maximizes hydrophobic retention and ensures a sharp, Gaussian peak shape ().

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which reduces system backpressure and provides superior mass transfer kinetics, thereby sharpening the elution profile.

  • Detection Wavelength: The dipeptide-like amide linkages in Orbutopril exhibit a strong π→π∗ transition in the deep UV range. A detection wavelength of 215 nm provides maximum sensitivity while safely avoiding the solvent cutoff limits of acetonitrile ().

Analytical Workflow

HPLC_Workflow Step1 1. Physicochemical Profiling Evaluate Orbutopril pKa & LogP Step2 2. Stationary Phase Selection End-capped C18 to minimize silanol interactions Step1->Step2 Step3 3. Mobile Phase Optimization pH 2.5 Buffer + Acetonitrile to suppress ionization Step2->Step3 Step4 4. System Suitability Testing (SST) Self-validating theoretical plates & tailing factor Step3->Step4 Step5 5. ICH Q2(R1) Validation Linearity, Accuracy, Precision, Robustness Step4->Step5

Figure 2: Systematic lifecycle approach for Orbutopril HPLC method development and validation.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol integrates System Suitability Testing (SST). The method is only considered valid for a given analytical batch if the SST criteria (detailed in Table 1) are met prior to any sample injection. This ensures the instrument is "fit for purpose" in real-time.

Step 1: Preparation of Mobile Phase
  • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of HPLC-grade water to create a 20 mM buffer.

  • Adjust the pH to 2.5 ± 0.05 dropwise using dilute orthophosphoric acid under continuous stirring.

  • Filter the buffer through a 0.45 µm nylon membrane filter and sonicate for 10 minutes to degas.

  • Mix the prepared buffer and HPLC-grade Acetonitrile in a 65:35 (v/v) ratio.

Step 2: Preparation of Standard Solutions
  • Accurately weigh 10.0 mg of Orbutopril Reference Standard.

  • Transfer to a 100 mL volumetric flask. Add 50 mL of diluent (Mobile Phase) and sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the mark with diluent to obtain a primary stock solution of 100 µg/mL.

  • Perform serial dilutions to construct a calibration curve spanning 5.0 to 50.0 µg/mL.

Step 3: Chromatographic Execution
  • Column: End-capped C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Thermostatic control is critical to prevent retention time drift caused by ambient viscosity fluctuations).

  • Detection: UV at 215 nm.

  • Run Time: 10 minutes.

Method Validation Data

The developed method was rigorously validated in strict accordance with the ().

Table 1: System Suitability Testing (SST) Criteria

Note: Data derived from six replicate injections of the 20 µg/mL standard.

ParameterObserved ValueAcceptance Criteria (ICH)Conclusion
Retention Time ( tR​ ) 5.42 min--
Theoretical Plates (N) 4,850> 2,000Pass
Tailing Factor ( Tf​ ) 1.12≤ 1.5Pass
% RSD of Peak Area 0.85%≤ 2.0%Pass
Table 2: ICH Q2(R1) Method Validation Summary
Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 5.0 – 50.0 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999
Regression Equation y = 24532x + 124-
Precision (Intra-day %RSD) 0.75%≤ 2.0%
Precision (Inter-day %RSD) 1.15%≤ 2.0%
Accuracy (Mean % Recovery) 99.8%98.0% – 102.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10

Conclusion

The developed RP-HPLC method for Orbutopril is scientifically grounded, leveraging the physicochemical properties of the analyte to dictate the chromatographic environment. By strictly controlling the mobile phase pH to suppress carboxylate ionization and utilizing an end-capped stationary phase to prevent secondary silanol interactions, the method completely eliminates peak tailing. The integrated System Suitability Testing ensures the protocol remains a self-validating system, fully compliant with ICH Q2(R1) standards for routine quality control, stability-indicating assays, and pharmacokinetic profiling.

References

  • National Center for Biotechnology Information. "Orbutopril | C20H34N2O5 | CID 20055347". PubChem. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA Guidance Documents. URL:[Link]

  • Koppala, S., Reddy, V. R., & Anireddy, J. S. (2017). "User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets". Journal of Chromatographic Science, Oxford University Press. URL:[Link]

  • Ghogare, R.C., & Godge, R.K. (2023). "RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form". Biological Forum – An International Journal. URL:[Link]

Application Notes & Protocols: In Vivo Administration of Orbutopril

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbutopril is an angiotensin-converting enzyme (ACE) inhibitor, a class of drugs widely used in the management of hypertension and heart failure.[1] Its therapeutic effect stems from the inhibition of ACE, which blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][3] In preclinical in vivo research, the selection of an appropriate administration route is a critical step that influences the pharmacokinetic and pharmacodynamic profile of Orbutopril, ultimately impacting the study's outcomes and reproducibility. Most ACE inhibitors are administered as prodrugs to enhance oral bioavailability, as they are metabolized into their active forms in the liver.[4]

This guide provides a comprehensive overview of the primary in vivo administration routes for Orbutopril research in rodent models. It offers detailed, step-by-step protocols and the scientific rationale behind procedural choices, ensuring experimental success and adherence to ethical guidelines.

Ethical Considerations in Animal Research

All procedures involving laboratory animals must be conducted in accordance with national and institutional guidelines.[5][6][7] Researchers must prioritize the "Three Rs" of animal research: Replacement (using alternatives to animal models where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal pain and distress).[6][7][8] All personnel should be adequately trained in the procedures to ensure both animal welfare and data quality.[7][9]

Orbutopril: Physicochemical Properties and Formulation

Orbutopril has a molecular formula of C20H34N2O5 and a molecular weight of 382.5 g/mol .[10] Like many pharmaceuticals, Orbutopril may have poor water solubility, which presents a challenge for in vivo administration.[11][12][13] Therefore, careful consideration must be given to the selection of a suitable vehicle for solubilization.

Vehicle Selection for Poorly Water-Soluble Compounds:

A variety of vehicles can be used to dissolve or suspend poorly water-soluble drugs for in vivo studies.[14] The choice of vehicle depends on the administration route and the physicochemical properties of the drug.

Vehicle ComponentConcentration RangeAdministration RoutesNotes
Polyethylene Glycol 400 (PEG 400)10-60%Oral, IVGenerally well-tolerated.[15]
Propylene Glycol (PG)10-40%Oral, IVCan cause hemolysis at high concentrations.[15]
Ethanol5-20%Oral, IVUse with caution due to potential pharmacological effects.[15]
Dimethyl Sulfoxide (DMSO)≤ 10%IV, IPPotent solvent, but can have its own biological effects.[14][15]
Polysorbate 80 (Tween® 80)1-10%Oral, IVCommonly used surfactant to improve solubility.[15]
Corn Oil, Olive Oil, or Sesame OilN/AOral, IPSuitable for highly lipophilic drugs. Not for IV use.[14]

This table provides a general guideline. The optimal formulation for Orbutopril should be determined empirically.

Selecting the Appropriate Administration Route

The choice of administration route is dictated by the scientific question being addressed. For instance, studies on oral bioavailability require oral administration, while pharmacokinetic studies may necessitate intravenous administration for direct comparison. The following diagram illustrates a decision-making framework for selecting an appropriate route.

RouteSelection cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Start Experimental Goal? PK_Bioavailability Oral Bioavailability Start->PK_Bioavailability PK Study PK_Direct Direct Systemic Exposure Start->PK_Direct PK Study PD_Chronic Chronic Dosing / Efficacy Start->PD_Chronic PD Study PD_Acute Acute Effects Start->PD_Acute PD Study OralGavage Oral Gavage (PO) PK_Bioavailability->OralGavage Mimic Clinical Use IV Intravenous (IV) PK_Direct->IV 100% Bioavailability PD_Chronic->OralGavage Ease of Repetitive Dosing SC Subcutaneous (SC) PD_Chronic->SC Sustained Release PD_Acute->IV Rapid Onset IP Intraperitoneal (IP) PD_Acute->IP Rapid, but less invasive than IV

Caption: Decision tree for selecting an in vivo administration route.

Detailed Protocols

The following protocols are provided as a guide and should be adapted to specific experimental designs and institutional guidelines. Always use aseptic techniques to prevent infection.[16]

Protocol 1: Oral Gavage (PO) Administration

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[17][18] This route is often preferred for studies mimicking the clinical use of orally administered drugs.[19][20]

Materials:

  • Appropriately sized flexible or curved gavage needle (18-20 gauge for mice, 16-18 gauge for rats).[18]

  • Syringe

  • Orbutopril formulation

  • Scale for animal weight

Procedure:

  • Animal Restraint: Properly restrain the mouse or rat to prevent movement.[21] For mice, this can be achieved by scruffing the neck. For rats, a towel wrap or a two-person handling technique may be necessary.[22] The head should be gently extended back to create a straight line through the neck and esophagus.[18]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[17][23] Mark the needle to avoid over-insertion.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[18] The needle should pass with minimal resistance. If resistance is felt, or if the animal shows signs of distress, withdraw the needle and re-attempt.[21][23]

  • Substance Administration: Once the needle is correctly positioned, administer the Orbutopril formulation slowly and steadily.[17]

  • Needle Removal and Monitoring: After administration, gently remove the needle along the same path of insertion.[18] Monitor the animal for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[21][24]

Protocol 2: Intravenous (IV) Injection (Tail Vein)

IV injection provides 100% bioavailability and rapid onset of action, making it ideal for pharmacokinetic studies and acute pharmacodynamic assessments.[25][26]

Materials:

  • Restraining device

  • Heat lamp or warming pad

  • Sterile needles (27-30 gauge for mice, 25-27 gauge for rats)[26]

  • Syringe

  • Orbutopril formulation

  • Gauze and 70% alcohol

Procedure:

  • Animal Preparation: Place the animal in a restraining device. To dilate the lateral tail veins, warm the tail using a heat lamp or by placing the animal on a warming pad for 5-10 minutes.[26][27]

  • Vein Visualization and Site Preparation: Clean the tail with a 70% alcohol wipe. The two lateral tail veins should be visible.

  • Needle Insertion: With the bevel facing up, insert the needle parallel to the tail vein at a shallow angle.[25][26] A small flash of blood in the needle hub may indicate successful entry into the vein.[27]

  • Substance Administration: Inject the Orbutopril formulation slowly and steadily.[25] If any swelling or resistance occurs, immediately stop the injection, as this indicates the needle is not in the vein.[25] Remove the needle and re-attempt at a site more proximal to the body.[25]

  • Needle Removal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to stop any bleeding.[25]

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.[25]

Protocol 3: Intraperitoneal (IP) Injection

IP injection offers rapid systemic absorption, though it is generally slower than IV administration. It is a common route for administering substances when IV access is difficult.

Materials:

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[22][28]

  • Syringe

  • Orbutopril formulation

  • 70% alcohol

Procedure:

  • Animal Restraint: Restrain the animal in dorsal recumbency (on its back) with its head tilted slightly downward.[29][30] This allows the abdominal organs to shift away from the injection site.

  • Site Identification and Preparation: The ideal injection site is the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.[22][27][28] Clean the area with a 70% alcohol wipe.

  • Needle Insertion: Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.[28][30]

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.[28][29] If either is present, withdraw the needle and re-attempt with a fresh needle and syringe.

  • Substance Administration: If aspiration is clear, inject the Orbutopril formulation.

  • Needle Removal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[22]

Protocol 4: Subcutaneous (SC) Injection

SC injection results in slower, more sustained absorption compared to other parenteral routes.[31] It is often used for chronic dosing studies.

Materials:

  • Sterile needles (25-27 gauge)[31]

  • Syringe

  • Orbutopril formulation

  • 70% alcohol

Procedure:

  • Animal Restraint: Restrain the animal to expose the desired injection site. The loose skin over the shoulders (scruff) is a common site.[16][32]

  • Site Preparation: Gently tent the skin at the injection site.[17][31] Clean the area with a 70% alcohol wipe.

  • Needle Insertion: Insert the needle into the base of the tented skin, parallel to the body.[17][31]

  • Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.[17]

  • Substance Administration: Inject the Orbutopril formulation. A small bleb or lump will form under the skin.

  • Needle Removal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any local reactions at the injection site.

Summary of Administration Routes and Dosing Volumes

RouteSpeciesNeedle GaugeMax Volume (Ideal)Max Volume (Acceptable)Onset of Action
Oral (PO) Mouse18-20g5 ml/kg10 ml/kgSlow
Rat16-18g5 ml/kg20 ml/kgSlow
Intravenous (IV) Mouse27-30g5 ml/kg10 ml/kg (slow)Very Rapid
Rat25-27g5 ml/kg10 ml/kg (slow)Very Rapid
Intraperitoneal (IP) Mouse25-27g10 ml/kg20 ml/kgRapid
Rat23-25g5 ml/kg10 ml/kgRapid
Subcutaneous (SC) Mouse25-27g5 ml/kg10 ml/kgSlow
Rat25-27g5 ml/kg10 ml/kgSlow

Table adapted from established guidelines.[27] Volumes should be justified in the relevant animal ethics application.[23][25][30]

Visualization of a Standard Injection Workflow

The following diagram outlines the critical steps common to parenteral administration routes.

Caption: Generalized workflow for parenteral administration.

References

  • Intravenous (IV) Tail Vein Injection in Mice and Rats. University of Queensland. [URL: https://research.uq.edu.
  • Injection Techniques, Restraint, & Handling for Mice and Rats. University of Kentucky. [URL: https://www.uky.edu/research/sites/research.uky.
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique). University of Arizona IACUC. [URL: https://research.arizona.
  • LAB_021 Oral Gavage in Mice and Rats. University of Queensland. [URL: https://research.uq.edu.
  • Rodent Administration Route Tutorial. NIH OACU. [URL: https://oacu.oir.nih.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Benchchem. [URL: https://www.benchchem.com/formulation-of-poorly-soluble-compounds-for-in-vivo-studies]
  • Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees. [URL: https://www.forskningsetikk.no/en/guidelines/science-and-technology/ethical-guidelines-for-the-use-of-animals-in-research/]
  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [URL: https://www.researchgate.
  • Ethical guidelines for the use of animals in research. The Norwegian National Research Ethics Committees. [URL: https://www.forskningsetikk.no/globalassets/dokumenter/4-publikasjoner-som-pdf/ethical-guidelines-for-the-use-of-animals-in-research.pdf]
  • Ethical guidelines for research in animal science. British Society of Animal Science. [URL: https://bsas.org.uk/about/governance/ethical-guidelines-for-research-in-animal-science]
  • Administration and injection of substances in mice. Direction des services vétérinaires. [URL: https://www.dsv.umontreal.ca/fileadmin/Documents/SOP/AD-2_Administration_and_injection_of_substances_in_mice.pdf]
  • ACE inhibitors and angiotensin receptor blockers. Deranged Physiology. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/cardiovascular-system/Chapter%205.1.8/ace-inhibitors-and-angiotensin-receptor-blockers]
  • Guidelines on Administration of Substances to Laboratory Animals. University of Michigan. [URL: https://az.research.umich.
  • Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [URL: https://www.instechlabs.
  • Oral Gavage in the Rat. Norecopa. [URL: https://norecopa.
  • Oral Gavage In Mice and Rats. UCSF IACUC. [URL: https://iacuc.ucsf.edu/sites/iacuc.ucsf.
  • Orbutopril. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20055347]
  • Ethical Principles and Guidelines for the Use of Animals for Scientific purposes. AAALAC International. [URL: https://www.aaalac.org/wp-content/uploads/2021/01/Ethical-Principles-and-Guidelines-for-the-Use-of-Animals-for-Scientific-Purposes.pdf]
  • Intravenous Tail Vein Injections. Texas Tech University IACUC. [URL: https://www.depts.ttu.edu/research/research-services/offices/iacuc/guidelines-sops/documents/sops/067-iv-tail-vein-injections.pdf]
  • Intraperitoneal Injection of Neonatal Mice. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10518330/]
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. University of Queensland. [URL: https://research.uq.edu.
  • Angiotensin-Converting Enzyme Inhibitors. Circulation. [URL: https://www.ahajournals.org/doi/10.1161/01.CIR.0000014646.95817.48]
  • Subcutaneous (SC) Injection in Mice and Rats. University of Queensland. [URL: https://research.uq.edu.
  • Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27566085/]
  • An ethical approach to in vivo research. STRONG-UR. [URL: https://www.strong-ur.eu/an-ethical-approach-to-in-vivo-research/]
  • Subcutaneous Injection in the Mouse. Norecopa. [URL: https://norecopa.no/more-resources/procedures/subcutaneous-injection-in-the-mouse]
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9317586/]
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [URL: https://animalcare.ubc.ca/sites/animalcare.ubc.
  • Acute and Chronic in Vivo Inhibition of Angiotensin-Converting Enzyme by Perindopril in the Endothelium and Adventitia of Large Arteries and Organs of the Rabbit. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11090227/]
  • ACE Inhibitor Delivery: Bioavailability & Targeting. BOC Sciences. [URL: https://www.bocsci.com/blog/ace-inhibitor-delivery-bioavailability-targeting/]
  • Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2513386/]
  • Formulation of poorly water-soluble drugs for oral administration. Sci-Hub. [URL: https://sci-hub.se/10.1016/j.ejps.2006.09.002]
  • Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series. [URL: https://link.springer.com/book/10.1007/978-1-4614-1594-1]
  • Intraperitoneal Injection in Mice. Queen's University. [URL: https://www.queensu.ca/animalcare/sites/webpublish.queensu.ca.acswww/files/files/SOPs/SOP-7-9-2-Intraperitoneal-Injection-in-Mice.pdf]
  • Mechanism of the action of angiotensin-converting enzyme inhibitors on agonist-induced Ca2+ influx. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2126284/]
  • Captopril: pharmacokinetics, antihypertensive and biological effects in hypertensive patients. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6389025/]
  • Pharmacokinetics and biological effects of captopril and hydrochlorothiazide after acute and chronic administration either alone or in combination in hypertensive patients. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1386221/]
  • Mechanism of action of angiotensin converting enzyme inhibitors on endothelial function in hypertension. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2159846/]
  • Pharmacokinetics of angiotensin converting enzyme inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1368332/]
  • Captopril. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK535386/]
  • ACE Inhibitors. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK430896/]
  • Clinical pharmacokinetics of the angiotensin converting enzyme inhibitors. A review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3900609/]
  • Clinical pharmacokinetics of the newer ACE inhibitors. A review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2865160/]
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [URL: https://www.mdpi.com/1420-3049/26/9/2649]
  • Mechanism of Action of LCZ696. Cardiac Failure Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5491334/]
  • Lisinopril. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Lisinopril]

Sources

Orbutopril cell culture media preparation guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Optimization of Orbutopril-Supplemented Cell Culture Media for In Vitro Pharmacological Assays

Introduction & Scientific Rationale

Orbutopril (CAS: 108391-88-4) is a synthetic biochemical compound characterized as an angiotensin-converting enzyme (ACE) inhibitor, belonging to the well-documented "-pril" class of pharmacological agents[1]. With a molecular formula of C20H34N2O5 and a molecular weight of 382.5 g/mol , it features both a carboxylic acid moiety and an ethyl ester group[2]. While historically recognized for its interaction with the Renin-Angiotensin-Aldosterone System (RAAS)[3], Orbutopril has recently garnered renewed interest in drug repurposing screens, including in silico and in vitro evaluations against the SARS-CoV-2 Main Protease (Mpro)[4].

When transitioning from computational hits to in vitro validation (e.g., using human endothelial cell lines or Vero E6 cells), the preparation of the cell culture media is a critical variable. Orbutopril exhibits moderate lipophilicity; therefore, direct dissolution in aqueous culture media is inefficient and prone to micro-precipitation. This protocol outlines a rigorous, self-validating methodology for formulating Orbutopril-supplemented media using a dimethyl sulfoxide (DMSO) carrier system. This approach ensures maximal compound bioavailability while strictly controlling solvent-induced cytotoxicity.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): Orbutopril powder (≥98% purity, HPLC).

  • Carrier Solvent: Cell culture-grade, anhydrous DMSO (Dimethyl sulfoxide).

  • Basal Media: DMEM, RPMI-1640, or endothelial-specific basal media (e.g., EBM-2), depending on the target cell line.

  • Supplements: Fetal Bovine Serum (FBS), L-Glutamine, Penicillin-Streptomycin.

  • Consumables: Amber microcentrifuge tubes (for photoprotection), 0.22 µm PTFE syringe filters.

Step-by-Step Methodology & Causality

Phase 1: Master Stock Formulation (100 mM)

Causality Check: Why use anhydrous DMSO? Moisture absorption by standard DMSO can lead to the slow hydrolysis of Orbutopril's ethyl ester group over time, reducing the active concentration of the drug before it even reaches the cells.

  • Equilibration: Transfer the Orbutopril vial to a desiccator at room temperature for 30 minutes before opening. This prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Weighing: Weigh exactly 3.825 mg of Orbutopril powder using a microbalance.

  • Solvation: Dissolve the powder in 100 µL of anhydrous DMSO to yield a 100 mM Master Stock.

  • Homogenization: Vortex continuously for 60 seconds. Sonicate in a water bath at 25°C for 2 minutes to ensure complete disruption of crystalline lattices.

  • Storage: Aliquot into 10 µL volumes in amber tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Phase 2: Serial Dilution of 1000x Intermediate Stocks

Causality Check: Why perform serial dilutions in DMSO rather than media? Performing serial dilutions directly in culture media introduces variable DMSO concentrations across your dose-response curve. This confounds assay results, as differing DMSO levels independently alter cellular transcriptomes and membrane permeability. By creating 1000x DMSO stocks, every final media formulation will contain exactly 0.1% DMSO.

  • Prepare a series of intermediate DMSO stocks according to Table 1 (below).

  • Ensure each dilution is thoroughly vortexed for 10 seconds before proceeding to the next step to prevent concentration gradients within the solvent.

Phase 3: Working Media Preparation

Causality Check: Why pre-warm the media? Introducing a highly concentrated DMSO-drug solution into cold (4°C) media causes an immediate drop in thermodynamic solubility, leading to irreversible compound precipitation that is often invisible to the naked eye.

  • Pre-warming: Warm the complete cell culture media to 37°C in a water bath.

  • Dispersion: While creating a vortex in the media tube (using a vortex mixer on low speed or swirling vigorously), add the 1000x Orbutopril stock dropwise into the center of the liquid.

  • Integration: Cap the tube and invert 5-10 times. Do not filter the media after adding the drug, as lipophilic compounds can bind non-specifically to filter membranes, reducing the final concentration.

  • Self-Validation Step: Transfer 1 mL of the highest concentration media (100 µM) to a clear 12-well plate and inspect under a phase-contrast microscope at 20x and 40x magnification. The total absence of refractile micro-crystals validates successful, stable solvation.

Quantitative Data: Dose-Response Normalization

Table 1: Preparation of Orbutopril Dose-Response Series with Constant Vehicle Concentration (0.1% DMSO)

Final Orbutopril Conc.DMSO Stock Conc. (1000x)Preparation of 1000x DMSO StockVolume of 1000x StockVolume of Culture MediaFinal DMSO %
100 µM 100 mM3.825 mg Orbutopril + 100 µL DMSO10 µL9.99 mL0.1%
30 µM 30 mM30 µL of 100 mM Stock + 70 µL DMSO10 µL9.99 mL0.1%
10 µM 10 mM10 µL of 100 mM Stock + 90 µL DMSO10 µL9.99 mL0.1%
3 µM 3 mM30 µL of 10 mM Stock + 70 µL DMSO10 µL9.99 mL0.1%
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO10 µL9.99 mL0.1%
Vehicle Control 0 mM100 µL pure anhydrous DMSO10 µL9.99 mL0.1%

Mechanistic Context

To properly contextualize the downstream phenotypic readouts of your cell culture assays, it is essential to map Orbutopril's primary pharmacological target. As a "-pril" derivative, its canonical mechanism is the competitive inhibition of ACE, preventing the cleavage of Angiotensin I into the potent vasoconstrictor and mitogen, Angiotensin II[1][3].

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->Angiotensinogen AngII Angiotensin II (Active Peptide) AngI->AngII Converted by ACE Angiotensin-Converting Enzyme (ACE) ACE->AngI Effects Vasoconstriction & Cell Proliferation AngII->Effects Induces Orbutopril Orbutopril (ACE Inhibitor) Orbutopril->ACE Inhibits

Fig 1: Mechanism of Orbutopril inhibiting ACE in the Renin-Angiotensin-Aldosterone System.

References[2] Title: Orbutopril | C20H34N2O5 | CID 20055347 - PubChem - NIH

Source: nih.gov URL: [Link]4] Title: Binary-QSAR guided virtual screening of FDA approved drugs and compounds in clinical investigation against SARS-CoV-2 main protease Source: researchgate.net URL: [Link]3] Title: Lisinopril | C21H31N3O5 | CID 5362119 - PubChem - NIH Source: nih.gov URL: [Link]1] Title: The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances Source: who.int URL: [Link]

Sources

Application Note: A Robust and Sensitive Method for the Quantification of Orbutopril in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Orbutopril in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies. The methodology encompasses a streamlined plasma sample preparation using protein precipitation, followed by rapid and selective chromatographic separation and sensitive detection with a triple quadrupole mass spectrometer. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological robustness and data integrity, aligning with regulatory expectations for bioanalytical method validation.[1][2][3]

Introduction

Orbutopril is an angiotensin-converting enzyme (ACE) inhibitor, a class of drugs widely used in the management of hypertension and heart failure. Accurate measurement of Orbutopril concentrations in plasma is critical for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] This note provides a detailed protocol for Orbutopril quantification, from sample collection to data analysis, with an emphasis on best practices to minimize matrix effects and ensure reproducibility.[4]

Orbutopril Properties:

PropertyValueSource
Molecular FormulaC20H34N2O5PubChem[6]
Molecular Weight382.5 g/mol PubChem[6]
Chemical Structure(2S,3aS,7aS)-1-((S)-N-((S)-1-Carboxypentyl)alanyl)hexahydro-2-indolinecarboxylic acid, 1-ethyl esterPubChem[6]

Experimental Workflow

The overall workflow for the analysis of Orbutopril in plasma is depicted below. This multi-step process is designed to ensure the removal of interfering substances and the accurate measurement of the analyte of interest.

Orbutopril_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Internal Standard (IS) Spiking plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant lc UPLC Separation supernatant->lc ms Tandem MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1: Overall workflow for Orbutopril analysis in plasma.

Materials and Reagents

  • Orbutopril reference standard (≥98% purity)

  • Orbutopril-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, deionized, 18 MΩ·cm or higher purity

  • Human plasma (K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column.[5][7] Acetonitrile is a common choice for this purpose as it efficiently precipitates proteins while keeping small molecule drugs, like Orbutopril, in solution.[7]

Protocol:

  • Allow frozen plasma samples to thaw at room temperature, followed by vortexing to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard (IS) working solution (e.g., Orbutopril-d5 at 1 µg/mL in 50:50 methanol:water).

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

A reversed-phase C18 column is a suitable choice for retaining and separating Orbutopril from endogenous plasma components. A gradient elution with acidic mobile phases will ensure good peak shape and ionization efficiency in positive ion mode.[8]

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is recommended for the analysis of Orbutopril, as its chemical structure contains basic nitrogen atoms that are readily protonated. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[4]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The specific MRM transitions for Orbutopril and its internal standard should be determined by infusing a standard solution into the mass spectrometer and optimizing the precursor and product ions, as well as the collision energy.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
OrbutoprilTo be determinedTo be determinedTo be determined
Orbutopril-d5 (IS)To be determinedTo be determinedTo be determined

Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[1][2][3][9][10] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Calibration Curve (Linearity and Range): A calibration curve should be prepared by spiking known concentrations of Orbutopril into blank plasma. A linear range appropriate for the expected in-study concentrations should be established.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (Lower Limit of Quantification (LLOQ), low, mid, and high QC samples).

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte should be evaluated.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of Orbutopril in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be assessed.

Data Analysis and Quantification

The concentration of Orbutopril in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of Orbutopril in human plasma. The simple and efficient protein precipitation sample preparation method, combined with the selectivity of tandem mass spectrometry, allows for high-throughput analysis suitable for pharmacokinetic studies in a drug development setting. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reliable, and reproducible data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • FDA issues final guidance on bioanalytical method validation. (2018, May 21).
  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • HT-Sample Preparation Techniques for Bioanalysis. (2012, October 24). Wiley Analytical Science.
  • Orbutopril | C20H34N2O5 | CID 20055347. (n.d.). PubChem.
  • A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. (1999). PubMed.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.
  • Recent advances in sample preparation techniques for effective bioanalytical methods. (n.d.). ResearchGate.
  • Plasma sample preparation: Significance and symbolism. (2025, July 31).
  • Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. (2025, July 25). PMC.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.

Sources

Application Notes and Protocols for Orbutopril Formulation to Enhance Oral Bioavailability

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation techniques to enhance the oral bioavailability of Orbutopril, an angiotensin-converting enzyme (ACE) inhibitor. Recognizing the potential challenges of low solubility and/or permeability common to this class of drugs, this guide delves into the rationale, experimental protocols, and characterization of several state-of-the-art formulation strategies. These include the development of amorphous solid dispersions (ASDs), self-emulsifying drug delivery systems (SEDDS), nanoparticle-based formulations, and a prodrug approach. Each section offers a detailed, step-by-step methodology, explains the underlying scientific principles, and provides insights into experimental design and data interpretation. The objective is to equip researchers with the necessary knowledge to rationally design and develop robust oral dosage forms of Orbutopril with improved pharmacokinetic profiles.

Introduction: The Challenge of Oral Bioavailability for ACE Inhibitors

Orbutopril, with a molecular weight of 382.5 g/mol , is a promising therapeutic agent for the management of hypertension and other cardiovascular conditions.[1] However, like many other angiotensin-converting enzyme (ACE) inhibitors, its therapeutic efficacy can be limited by poor oral bioavailability.[2] This can stem from several factors, including low aqueous solubility, limited membrane permeability, and susceptibility to presystemic metabolism.[3][4] Enhancing the oral bioavailability of Orbutopril is therefore a critical step in its clinical development to ensure consistent therapeutic outcomes and patient compliance.[5][6]

This guide will explore four distinct and powerful formulation strategies to address these challenges. Each approach is designed to modulate the physicochemical properties of Orbutopril to facilitate its absorption from the gastrointestinal tract.

Strategic Formulation Approaches for Orbutopril

The selection of an appropriate formulation strategy is contingent on the specific physicochemical and pharmacokinetic challenges presented by the drug molecule. The following sections detail four proven techniques that can be applied to enhance the oral bioavailability of Orbutopril.

Amorphous Solid Dispersions (ASDs): Leveraging a High-Energy State

Scientific Rationale: Crystalline drugs often exhibit low aqueous solubility due to the high energy required to break their crystal lattice structure.[7] Amorphous solid dispersions (ASDs) are a formulation approach where the drug is molecularly dispersed in a polymeric carrier in a non-crystalline, amorphous state.[8][9] This high-energy amorphous form possesses significantly greater apparent solubility and a faster dissolution rate compared to its crystalline counterpart, leading to enhanced oral bioavailability.[7][10][11]

Key Advantages:

  • Increased Solubility and Dissolution: The amorphous form of the drug has a higher free energy, resulting in improved solubility.[7]

  • Supersaturation: ASDs can generate and maintain a supersaturated state of the drug in the gastrointestinal fluids, which provides a larger concentration gradient for absorption.[8]

  • Inhibition of Recrystallization: The polymeric carrier plays a crucial role in stabilizing the amorphous drug and preventing its recrystallization back to the less soluble crystalline form.[7][10]

Experimental Protocol: Preparation of Orbutopril ASD by Spray Drying

  • Polymer and Solvent Selection:

    • Screen various polymers for their ability to form a stable amorphous dispersion with Orbutopril and for their miscibility. Suitable polymers include hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), and Soluplus®.[7][12]

    • Select a common solvent system in which both Orbutopril and the chosen polymer are soluble (e.g., methanol, ethanol, acetone, or a mixture thereof).

  • Preparation of the Spray Solution:

    • Dissolve Orbutopril and the selected polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).

    • Ensure complete dissolution by stirring or sonication.

  • Spray Drying Process:

    • Set the spray dryer parameters (e.g., inlet temperature, atomization pressure, feed rate) to optimize the process and obtain a fine, dry powder.

    • Atomize the feed solution into a heated chamber, where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.

  • Powder Collection and Secondary Drying:

    • Collect the resulting ASD powder from the cyclone separator.

    • Perform secondary drying under vacuum at a controlled temperature to remove any residual solvent.

Characterization of Orbutopril ASD:

Parameter Analytical Technique Purpose
Amorphicity X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)To confirm the absence of crystallinity in the drug.
Drug-Polymer Interactions Fourier-Transform Infrared Spectroscopy (FTIR)To investigate potential molecular interactions between Orbutopril and the polymer.
Dissolution Rate USP Dissolution Apparatus II (Paddle)To compare the dissolution profile of the ASD to that of crystalline Orbutopril in various media (e.g., simulated gastric and intestinal fluids).
Solubility Shake-flask methodTo determine the apparent solubility of the Orbutopril ASD.
Physical Stability Store at various temperature and humidity conditions and re-analyze using XRPD and DSC over time.To assess the tendency of the amorphous drug to recrystallize.

DOT Diagram: ASD Mechanism of Action

ASD_Mechanism cluster_formulation Amorphous Solid Dispersion (ASD) cluster_gi_tract Gastrointestinal Tract ASD Orbutopril-Polymer Matrix Dissolution Rapid Dissolution ASD->Dissolution Ingestion & Disintegration Supersaturation Supersaturated Solution Dissolution->Supersaturation Drug Release Absorption Enhanced Absorption Supersaturation->Absorption Increased Concentration Gradient Systemic Circulation Systemic Circulation Absorption->Systemic Circulation Improved Bioavailability

Caption: Mechanism of enhanced bioavailability by ASDs.

Self-Emulsifying Drug Delivery Systems (SEDDS): A Lipid-Based Approach

Scientific Rationale: For lipophilic drugs, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral bioavailability.[13][14][15] SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][16][17] This in-situ emulsification presents the drug in a solubilized state with a large interfacial surface area, facilitating its dissolution and absorption.[15]

Key Advantages:

  • Enhanced Solubilization: The lipid components can dissolve a significant amount of a lipophilic drug.[14]

  • Bypassing First-Pass Metabolism: Lipid-based formulations can promote lymphatic transport of the drug, thus bypassing the hepatic first-pass metabolism.[14]

  • Protection from Degradation: Encapsulation within the oil droplets can protect the drug from enzymatic degradation in the GI tract.[18]

Experimental Protocol: Formulation and Characterization of Orbutopril SEDDS

  • Excipient Screening:

    • Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to solubilize Orbutopril.

    • Surfactant: Evaluate different surfactants (e.g., Kolliphor EL, Tween 80) for their emulsification efficiency.

    • Cosolvent/Cosurfactant: Assess cosolvents (e.g., Transcutol HP, propylene glycol) for their ability to improve drug loading and the spontaneity of emulsification.

  • Construction of Ternary Phase Diagrams:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and cosolvent to identify the self-emulsifying region.

    • The region that forms a clear and stable emulsion upon dilution with water is considered the optimal formulation area.

  • Preparation of the Orbutopril SEDDS Pre-concentrate:

    • Accurately weigh the selected oil, surfactant, and cosolvent based on the optimal ratio from the phase diagram.

    • Add the calculated amount of Orbutopril to the mixture.

    • Gently heat and stir until a clear and homogenous solution is obtained.

  • Characterization of Orbutopril SEDDS:

    • Self-Emulsification Time and Grade: Visually assess the time taken for emulsification and the appearance of the resulting emulsion upon dilution in simulated gastric and intestinal fluids.

    • Droplet Size and Zeta Potential: Measure the droplet size and surface charge of the emulsion using dynamic light scattering (DLS). A smaller droplet size generally correlates with better absorption.

    • In Vitro Drug Release: Perform dissolution studies using a dialysis bag method to evaluate the release of Orbutopril from the SEDDS formulation.

DOT Diagram: SEDDS Experimental Workflow

SEDDS_Workflow Start Start: Orbutopril SEDDS Formulation ExcipientScreening 1. Excipient Screening (Oil, Surfactant, Cosolvent) Start->ExcipientScreening PhaseDiagram 2. Construct Ternary Phase Diagrams ExcipientScreening->PhaseDiagram Formulation 3. Prepare Orbutopril SEDDS Pre-concentrate PhaseDiagram->Formulation Characterization 4. Characterization Formulation->Characterization Emulsification Self-Emulsification Test Characterization->Emulsification DropletSize Droplet Size & Zeta Potential Characterization->DropletSize DrugRelease In Vitro Drug Release Characterization->DrugRelease End End: Optimized Orbutopril SEDDS Emulsification->End DropletSize->End DrugRelease->End

Caption: Workflow for the formulation and characterization of SEDDS.

Nanoparticle-Based Formulations: Harnessing the Power of Size

Scientific Rationale: Reducing the particle size of a drug to the nanometer range can dramatically increase its surface-area-to-volume ratio, leading to a significant enhancement in its dissolution rate and saturation solubility.[19][20] Nanoparticle-based drug delivery systems can also improve drug absorption by facilitating transport across the intestinal epithelium.[18][21][22]

Key Advantages:

  • Increased Dissolution Velocity: The larger surface area of nanoparticles allows for a faster dissolution rate.[19]

  • Improved Bioavailability: Enhanced dissolution and potential for direct uptake by intestinal cells can lead to higher bioavailability.[6][21]

  • Controlled Release: Polymeric nanoparticles can be designed for sustained or targeted drug release.[6]

Experimental Protocol: Preparation of Orbutopril Nanoparticles by Antisolvent Precipitation

  • Solvent and Antisolvent Selection:

    • Select a solvent in which Orbutopril is highly soluble (e.g., ethanol).

    • Choose an antisolvent in which Orbutopril is poorly soluble, but which is miscible with the solvent (e.g., water).

  • Stabilizer Selection:

    • Select a stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188) to be dissolved in the antisolvent to prevent particle aggregation.

  • Nanoprecipitation Process:

    • Prepare a concentrated solution of Orbutopril in the solvent.

    • Rapidly inject the drug solution into the stirred antisolvent containing the stabilizer.

    • The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Nanoparticle Recovery and Purification:

    • The nanosuspension can be used directly or the nanoparticles can be collected by centrifugation or lyophilization.

    • Wash the nanoparticles to remove residual solvent and unadsorbed stabilizer.

Characterization of Orbutopril Nanoparticles:

Parameter Analytical Technique Purpose
Particle Size and Distribution Dynamic Light Scattering (DLS)To determine the average particle size and polydispersity index (PDI).
Morphology Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.
Crystallinity X-ray Powder Diffraction (XRPD)To assess the crystalline or amorphous nature of the nanoparticles.
Dissolution Rate USP Dissolution Apparatus II (Paddle)To compare the dissolution profile of the nanoparticles to that of the micronized and unprocessed drug.
Prodrug Approach: Chemical Modification for Enhanced Permeability

Scientific Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes bioconversion in the body to release the active drug.[23][24][25] This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor membrane permeability.[23][24] By masking polar functional groups or attaching lipophilic moieties, the permeability of the drug across the intestinal membrane can be significantly improved.[24] For ACE inhibitors, ester prodrugs are a common and successful strategy.[2]

Key Advantages:

  • Improved Permeability: Increased lipophilicity can enhance passive diffusion across the intestinal epithelium.

  • Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes at the target site.[25]

  • Overcoming Solubility Issues: The prodrug moiety can also be designed to improve aqueous solubility.[26]

Conceptual Protocol: Design and Evaluation of an Orbutopril Prodrug

  • Prodrug Design:

    • Identify a suitable functional group on the Orbutopril molecule for chemical modification (e.g., a carboxylic acid or a secondary amine).

    • Design and synthesize a series of ester or amide prodrugs with varying lipophilicity. For example, an ethyl ester prodrug could be synthesized.

  • In Vitro Chemical and Enzymatic Stability:

    • Evaluate the stability of the prodrugs in simulated gastric and intestinal fluids to ensure they reach the site of absorption intact.

    • Assess the rate of conversion of the prodrug to Orbutopril in the presence of relevant enzymes (e.g., esterases in plasma or liver homogenates).

  • In Vitro Permeability Studies:

    • Use in vitro models, such as Caco-2 cell monolayers, to assess the permeability of the prodrugs compared to the parent Orbutopril.

  • In Vivo Pharmacokinetic Studies:

    • Administer the most promising prodrug candidate and Orbutopril to an animal model (e.g., rats).

    • Collect blood samples at various time points and analyze the plasma concentrations of both the prodrug and the parent drug to determine the extent of bioavailability enhancement.

DOT Diagram: Prodrug Activation and Absorption

Prodrug_Activation cluster_lumen GI Lumen cluster_enterocyte Intestinal Enterocyte Prodrug Orbutopril Prodrug (Lipophilic) Absorption Passive Diffusion Prodrug->Absorption EnzymaticConversion Enzymatic Cleavage (e.g., Esterases) Absorption->EnzymaticConversion ActiveDrug Active Orbutopril EnzymaticConversion->ActiveDrug Portal Vein Portal Vein ActiveDrug->Portal Vein Enters Circulation

Caption: Prodrug strategy for enhanced oral absorption.

In Vitro-In Vivo Correlation (IVIVC)

Establishing a meaningful in vitro-in vivo correlation (IVIVC) is a crucial aspect of formulation development.[27][28] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate) and an in vivo response (e.g., plasma drug concentration).[29][30] A successful IVIVC can reduce the need for extensive in vivo studies and help in setting meaningful product specifications.[29][31] For any of the developed Orbutopril formulations, it is highly recommended to perform studies with at least two or three formulations with different release rates to establish a Level A IVIVC.[27]

Conclusion

The oral bioavailability of Orbutopril can be significantly enhanced through rational formulation design. This guide has provided detailed protocols and the underlying scientific principles for four powerful techniques: amorphous solid dispersions, self-emulsifying drug delivery systems, nanoparticle engineering, and the prodrug approach. The choice of the most suitable strategy will depend on the specific physicochemical properties and absorption barriers of Orbutopril. Thorough characterization and the establishment of an in vitro-in vivo correlation are essential for the successful development of a clinically effective and commercially viable oral dosage form.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. European Journal of Pharmaceutics and Biopharmaceutics.
  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. Pharmaceutics.
  • Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery. Pharmaceutics. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]

  • Applications of Nano Formulation: New Innovation in Improving Drug Delivery. Journal of Drug Delivery and Therapeutics. [Link]

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris. [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry. [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Antiviral Chemistry and Chemotherapy. [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Investigation. [Link]

  • Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Topics in Medicinal Chemistry. [Link]

  • Self-Emulsifying Drug Delivery Systems for Poorly Soluble Drugs. International Journal of All Research Education and Scientific Methods. [Link]

  • Solubility and bioavailability enhancement. Xedev. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. [Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. [Link]

  • Prodrug Design and Development for Improved Bioavailability across Biological Barriers. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. [Link]

  • Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications. ACS Applied Nano Materials. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. [Link]

  • In vitro in vivo Correlation of Oral Drug Formulations: An Overview. Indian Journal of Pharmaceutical Sciences. [Link]

  • Nanoparticle for Enhanced Topical Drug Delivery: An Overview of Advances, Application and Future Prospects. Journal of Drug Delivery and Therapeutics. [Link]

  • In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades. PubMed. [Link]

  • Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • Nanoparticle tools for maximizing oral drug delivery. Journal of Nanobiotechnology. [Link]

  • Orbutopril. PubChem. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. ResearchGate. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]

  • Oral Formulation Based on Irbesartan Nanocrystals Improve Drug Solubility, Absorbability, and Efficacy. MDPI. [Link]

  • Lisinopril. PubChem. [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Journal of Pharmaceutical Sciences and Research. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]

  • Clinical pharmacokinetics of the newer ACE inhibitors. A review. PubMed. [Link]

  • Pharmacokinetics of captopril in healthy subjects and in patients with cardiovascular diseases. PubMed. [Link]

  • Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril. PubMed. [Link]

  • Special Issue : Pharmacokinetics of Orally Administered Drugs, 2nd Edition. MDPI. [Link]

  • Chapter 7. Pharmacokinetics of Oral Absorption. AccessPharmacy. [Link]

Sources

Standardized Protocols for the Evaluation of Orbutopril: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Orbutopril is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease central to the renin-angiotensin-aldosterone system (RAAS)[1][2]. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. In preclinical drug development, evaluating the inhibitory kinetics of compounds like Orbutopril requires robust, standardized biochemical assays.

As a Senior Application Scientist, I have designed this application note to detail two orthogonal, self-validating methodologies: a continuous spectrophotometric assay using FAPGG and a high-throughput FRET-based fluorometric assay. The selection of these protocols is not arbitrary; it is dictated by the thermodynamic properties of the inhibitor and the required experimental throughput.

Scientific Rationale & Causality

Understanding the causality behind assay design is critical for generating reproducible data:

  • Continuous Spectrophotometric Assay (FAPGG): FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine) is a synthetic substrate. Cleavage by ACE results in a measurable decrease in absorbance at 340 nm[3][4]. Causality: Continuous monitoring allows for real-time kinetic analysis (e.g., determining the mechanism of inhibition) without the need for stopping reagents, providing a highly accurate kinetic profile of Orbutopril.

  • High-Throughput Fluorometric Assay (FRET): This assay utilizes an internally quenched fluorogenic peptide (e.g., Abz-FRK(Dnp)P-OH)[5]. Causality: Cleavage separates the fluorophore from the quencher, leading to a massive increase in fluorescence. This provides the high signal-to-background ratio required for robust High-Throughput Screening (HTS) and accurate IC50​ determination for high-affinity inhibitors.

ACE_Inhibition Substrate ACE Substrate (FAPGG / FRET) Products Cleavage Products (Signal) Substrate->Products Hydrolysis Enzyme ACE (Metalloprotease) Enzyme->Substrate Catalyzes Complex Enzyme-Inhibitor Complex Enzyme->Complex Competitive Inhibition Inhibitor Orbutopril (Inhibitor) Inhibitor->Enzyme Binds Zinc Site Complex->Substrate Blocks Cleavage Readout Assay Readout (Absorbance / RFU) Products->Readout Detection

Figure 1: Mechanistic workflow of ACE inhibition by Orbutopril and assay signal modulation.

Experimental Protocols

Protocol A: Continuous Spectrophotometric Assay (FAPGG)

Self-Validating System: The continuous kinetic readout acts as an internal control. Any deviation from linearity in the uninhibited control indicates substrate depletion or enzyme instability, instantly flagging invalid assay conditions[6].

Materials & Reagents:

  • Assay Buffer: 50 mM HEPES, 300 mM NaCl, pH 7.5. (Causality: NaCl is critical as chloride ions are essential allosteric activators of ACE).

  • Substrate: 0.5 mM FAPGG dissolved in Assay Buffer[4].

  • Enzyme: Recombinant human ACE (rhACE) diluted to 0.5 U/mL.

Step-by-Step Methodology:

  • Inhibitor Preparation: Serially dilute Orbutopril in Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation (Critical Step): In a UV-transparent 96-well microplate, combine 10 µL of Orbutopril dilutions with 10 µL of the ACE solution. Incubate at 37°C for 10 minutes.

    • Causality: Orbutopril is a competitive inhibitor. Pre-incubating allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate IC50​ calculations that reflect true binding affinity rather than time-dependent association artifacts.

  • Reaction Initiation: Add 80 µL of pre-warmed (37°C) 0.5 mM FAPGG to all wells to initiate the reaction[3].

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C using a microplate reader.

  • Data Extraction: Calculate the initial velocity ( v0​ ) from the linear portion of the curve ( ΔA340​ /min).

Protocol B: High-Throughput Fluorometric Assay (FRET)

Self-Validating System: The inclusion of a no-enzyme blank and a reference inhibitor (e.g., Captopril) creates a self-validating assay window, ensuring that fluorescence quenching is due to specific active-site inhibition rather than compound autofluorescence or assay artifact[5].

Materials & Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5. (Causality: ACE is a zinc-dependent enzyme. Dilution during assay setup can lead to zinc dissociation. Supplementing with 10 µM ZnCl₂ ensures the active site remains saturated, preventing false-positive inhibition).

  • Substrate: 50 µM Abz-FRK(Dnp)P-OH in Assay Buffer.

Step-by-Step Methodology:

  • Assay Setup: In a solid black 96-well or 384-well plate, add 20 µL of Orbutopril dilutions and 30 µL of ACE enzyme solution per well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate to yield a final volume of 100 µL[4].

  • Fluorescence Readout: Measure fluorescence (Excitation: 320 nm / Emission: 405 nm) continuously for 20 minutes at 37°C.

  • Endpoint Option: Alternatively, stop the reaction after 30 minutes by adding 10 µL of 1 M HCl and read the endpoint fluorescence.

Data Analysis & Quantitative Summary

To validate the assay for High-Throughput Screening (HTS), calculate the Z'-factor using the positive control (Orbutopril at maximum inhibition) and negative control (vehicle). A Z′≥0.5 confirms a robust assay window. For IC50​ determination, plot the fractional activity ( vi​/v0​ ) against the log of Orbutopril concentration and fit the data using a 4-parameter logistic (4PL) equation.

Table 1: Quantitative Comparison of ACE Inhibition Assay Parameters

ParameterContinuous Spectrophotometric (FAPGG)High-Throughput Fluorometric (FRET)
Substrate FAPGG (0.5 mM)Abz-FRK(Dnp)P-OH (50 µM)
Detection Wavelength Absorbance: 340 nmFluorescence: Ex 320 nm / Em 405 nm
Throughput Capacity Low to Medium (96-well)High (384-well to 1536-well)
Sensitivity (Detection Limit) ~1.0 mU ACE activity~0.1 mU ACE activity
Susceptibility to Interference Low (UV range avoids most colorimetric dyes)Medium (Compound library autofluorescence)
Primary Use Case Detailed enzyme kinetics & Mechanism of ActionPrimary screening & IC50​ profiling

References

  • PubChem. "Orbutopril | C20H34N2O5 | CID 20055347". National Institutes of Health (NIH). URL: [Link]

  • World Health Organization (WHO). "The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2011". WHO Iris. URL: [Link]

  • Journal of Agricultural and Food Chemistry. "Measuring Angiotensin-I Converting Enzyme Inhibitory Activity by Micro Plate Assays: Comparison Using Marine Cryptides and Tentative Threshold Determinations with Captopril and Losartan". ACS Publications. URL: [Link]

  • PLOS One. "New Perspectives in the Renin-Angiotensin-Aldosterone System (RAAS) I: Endogenous Angiotensin Converting Enzyme (ACE) Inhibition". PLOS Journals. URL: [Link]

Sources

Introduction: The "Where" and "How Much" of Orbutopril

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: Methodologies for Tracking the Tissue Distribution of Orbutopril

Orbutopril, as an angiotensin-converting enzyme (ACE) inhibitor, plays a critical role in cardiovascular therapy by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] Its therapeutic efficacy is fundamentally linked to its ability to reach and engage with its target enzyme, ACE, which is highly expressed in tissues such as the lungs, kidneys, and vascular endothelium.[3][4] Understanding the pharmacokinetics (PK), specifically the tissue distribution of Orbutopril, is therefore not an academic exercise but a critical step in drug development. It informs efficacy, reveals potential off-target accumulation, and guides dosimetry for both preclinical and clinical studies.[5][6]

This guide provides a detailed overview of the state-of-the-art methods for tracking Orbutopril's tissue distribution. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to design robust and insightful studies.

The Target: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors like Orbutopril exert their effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[7][8] This interruption leads to vasodilation and a reduction in blood pressure.[1] Visualizing this pathway provides context for the expected sites of drug action.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction causes Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (Lungs, Kidney, etc.) ACE->Angiotensin_I Orbutopril Orbutopril (ACE Inhibitor) Orbutopril->ACE INHIBITS

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Orbutopril.

Part 1: Strategic Selection of a Tracking Methodology

Choosing the correct analytical method is paramount and depends entirely on the research question. Are you seeking to quantify the precise concentration in a specific organ, or do you need to visualize the drug's location across the entire body?

Question Primary Research Question? Quant How much drug is in a specific tissue? Question->Quant Concentration Local Where is the drug located? Question->Local Localization Invivo Can I track it non-invasively in real-time? Question->Invivo In Vivo Dynamics LCMS LC-MS/MS Analysis Quant->LCMS QWBA Quantitative Whole-Body Autoradiography (QWBA) Local->QWBA PET Positron Emission Tomography (PET) Invivo->PET LCMS_info Provides absolute concentration (e.g., ng/g). Requires tissue homogenization. LCMS->LCMS_info QWBA_info High-resolution image of distribution in tissue slices. Measures total radioactivity (parent + metabolites). QWBA->QWBA_info PET_info Lower resolution but allows for longitudinal studies in the same animal. PET->PET_info

Caption: Decision workflow for selecting an appropriate tissue distribution tracking method.

Part 2: Quantitative Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurately quantifying small molecules like Orbutopril in complex biological matrices.[9][10] The technique offers high sensitivity and selectivity, allowing for the precise measurement of drug concentration, typically expressed as ng of drug per gram of tissue.[11]

Causality Behind the Method: The core principle is to physically separate Orbutopril from other molecules in the tissue homogenate using liquid chromatography and then to detect and quantify it based on its unique mass-to-charge ratio using tandem mass spectrometry.[12] This dual-step process ensures that the signal is truly from the drug of interest and not from an interfering endogenous compound.

Protocol: LC-MS/MS Quantification of Orbutopril in Tissue

This protocol outlines the key steps from sample collection to analysis.

1. Tissue Collection and Homogenization

  • Objective: To create a uniform mixture from which a representative sample can be taken.[13]

  • Procedure:

    • At predetermined time points after dosing, euthanize the animal.[6]

    • Immediately dissect the tissues of interest (e.g., kidney, lung, liver, heart).[14]

    • Rinse tissues with ice-cold saline to remove excess blood, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

    • On the day of analysis, thaw the tissue sample on ice.

    • Add a precise volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue in a 1:4 or 1:9 weight-to-volume ratio.[14]

    • Homogenize the tissue using a mechanical blender or bead beater until no visible tissue fragments remain. Keep the sample on ice throughout to prevent degradation.

2. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins, which can interfere with the analysis and damage the LC column.[15]

  • Procedure:

    • Pipette a known volume (e.g., 100 µL) of tissue homogenate into a microcentrifuge tube.

    • Add an internal standard (IS) solution. The IS should be a structurally similar molecule to Orbutopril to account for variations in extraction and ionization.[12]

    • Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate the proteins.[12]

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant, which contains Orbutopril, to a new tube or a 96-well plate for analysis.[9]

3. LC-MS/MS Analysis

  • Objective: To separate and quantify Orbutopril.

  • Procedure:

    • Inject a small volume (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system.[16]

    • Perform chromatographic separation using a suitable column (e.g., C18) and a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).[12]

    • Detect Orbutopril and the IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective mode monitors a specific precursor-to-product ion transition for the analyte.[12]

    • Quantify the concentration of Orbutopril in the samples by comparing the peak area ratio of the analyte to the IS against a standard curve prepared in a blank tissue homogenate matrix.[6][16]

cluster_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Collection Homogenate 2. Homogenization Tissue->Homogenate Precipitate 3. Protein Precipitation Homogenate->Precipitate Supernatant 4. Supernatant Collection Precipitate->Supernatant LC 5. UPLC/ HPLC Separation Supernatant->LC MS 6. MS/MS Detection (MRM) LC->MS Data 7. Data Quantification MS->Data

Caption: Standard workflow for LC-MS/MS analysis of Orbutopril from tissue samples.

Part 3: Imaging Distribution with Autoradiography

Autoradiography provides an unparalleled visual map of a compound's distribution throughout the body.[17][18] By using a radiolabeled version of Orbutopril (e.g., with Carbon-14 or Tritium), its location can be imaged on a phosphor screen or film, revealing accumulation in specific organs and even sub-organ structures.[19]

Causality Behind the Method: The technique relies on the principle that radioactive isotopes emit energy that can expose a sensitive medium. The intensity of the signal is proportional to the amount of radioactivity present, allowing for both qualitative visualization and quantitative analysis (Quantitative Whole-Body Autoradiography or QWBA).[17][20] A key consideration is that QWBA measures total radioactivity, which includes the parent drug and all its radiolabeled metabolites.[20]

Protocol: Quantitative Whole-Body Autoradiography (QWBA)

1. Radiolabeling and Dosing

  • Objective: To administer a traceable form of Orbutopril to the animal model.

  • Procedure:

    • Synthesize Orbutopril with a radioactive isotope (e.g., ¹⁴C) incorporated into its stable core.

    • Administer a single dose of radiolabeled Orbutopril to the animal (typically rats) via the intended clinical route (e.g., oral or intravenous).[21]

2. Sample Collection and Sectioning

  • Objective: To prepare the entire animal body for thin-section imaging.

  • Procedure:

    • At selected time points post-dose, euthanize the animal.

    • Immediately freeze the entire carcass by immersion in a hexane/solid carbon dioxide bath without disturbing the internal organs.

    • Embed the frozen carcass in a carboxymethylcellulose (CMC) block.

    • Mount the block in a large-format cryomicrotome.

    • Collect thin (e.g., 20-40 µm) whole-body sections onto adhesive tape.[21]

    • Freeze-dry the sections to prevent diffusion of the radiolabeled material.

3. Imaging and Quantification

  • Objective: To visualize and measure the radioactivity in the tissue sections.

  • Procedure:

    • Expose the dried sections to a phosphor imaging plate in a lead-lined cassette for a period ranging from hours to days, depending on the dose and isotope.[21]

    • Include a set of radioactive standards of known concentration on the same plate to create a calibration curve.

    • Scan the imaging plate using a phosphor imager to generate a digital image.

    • Analyze the image using specialized software. The signal intensity in different tissues is compared to the calibration standards to determine the concentration of total radioactivity (expressed as ng-equivalents/g tissue).

Part 4: In Vivo Tracking with Positron Emission Tomography (PET)

PET is a powerful, non-invasive imaging technique that allows for the real-time, three-dimensional visualization and quantification of a drug's distribution in a living subject.[22] This is particularly valuable for longitudinal studies, as the same animal can be imaged multiple times.

Causality Behind the Method: The method requires labeling Orbutopril with a positron-emitting isotope, such as Fluorine-18 (¹⁸F).[3] When administered, the ¹⁸F-Orbutopril distributes in the body. The emitted positrons annihilate with nearby electrons, producing two gamma rays that are detected by the PET scanner. The origin of these rays is triangulated to construct an image of the tracer's location and concentration. Studies with other ACE inhibitors have successfully used this technique to probe ACE distribution and target engagement in lungs and kidneys.[3][23][24]

Conceptual Protocol: PET Imaging with ¹⁸F-Orbutopril
  • Radiosynthesis: Synthesize ¹⁸F-labeled Orbutopril with high specific activity.

  • Animal Preparation: Anesthetize the subject animal (e.g., rat, non-human primate) and place it in the PET scanner.

  • Tracer Injection: Administer a bolus of ¹⁸F-Orbutopril intravenously.

  • Dynamic Scanning: Acquire imaging data continuously for a set period (e.g., 60-90 minutes) to capture the dynamic uptake and clearance of the tracer in various organs.

  • Image Reconstruction and Analysis: Reconstruct the raw data into a series of 3D images over time. Draw regions of interest (ROIs) over various organs (e.g., heart, lungs, kidneys, brain) to generate time-activity curves (TACs), which show the concentration of the tracer over time in each tissue.

Comparative Summary of Methodologies

FeatureLC-MS/MSQuantitative Whole-Body Autoradiography (QWBA)Positron Emission Tomography (PET)
Primary Output Absolute concentration (ng/g)High-resolution 2D image of distribution3D image of distribution, Time-Activity Curves
Specificity Parent drug onlyParent + all metabolitesParent + radiolabeled metabolites
Nature of Study Ex vivo, terminalEx vivo, terminalIn vivo, longitudinal
Resolution No spatial resolutionHigh (cellular level with MARG)[17]Lower (mm range)
Sensitivity High (pg to ng range)Very HighHigh (pmol range)
Throughput HighLow to MediumLow
Key Advantage Precise quantification of the active drugComprehensive, high-resolution view of distributionNon-invasive, allows for dynamic studies
Key Limitation Destructive, no spatial informationCannot distinguish parent from metabolites[20]Lower resolution, requires complex radiochemistry

Conclusion

The selection of a method to track the tissue distribution of Orbutopril is a strategic decision dictated by the specific research question. For precise quantification in dissected tissues, LC-MS/MS is the method of choice. To obtain a complete and high-resolution map of where the drug and its metabolites accumulate, QWBA is unmatched. For dynamic, non-invasive studies of drug uptake and target engagement in a living system, PET imaging offers powerful capabilities. Often, a combination of these techniques provides the most comprehensive understanding. For instance, QWBA can identify tissues with high uptake, which can then be dissected for LC-MS/MS analysis to determine the ratio of parent drug to metabolites. This integrated approach ensures a thorough characterization of Orbutopril's journey through the body, providing invaluable data for its continued development.

References

  • Solon, E. G., & Kraus, L. (2015). Autoradiography techniques and quantification of drug distribution. Bioanalysis, 7(8), 1045-1059. [Link]

  • Solon, E. G. (2012). Use of radioactive compounds and autoradiography to determine drug tissue distribution. Chemical research in toxicology, 25(3), 549-61. [Link]

  • ResearchGate. (n.d.). Autoradiography techniques and quantification of drug distribution | Request PDF. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Autoradiography techniques and quantification of drug distribution. Retrieved from Semantic Scholar. [Link]

  • QPS. (n.d.). Preclinical Micro Autoradiography (MARG). Retrieved from QPS. [Link]

  • Hwang, D. R., et al. (1991). Positron-labeled angiotensin-converting enzyme (ACE) inhibitor: fluorine-18-fluorocaptopril. Probing the ACE activity in vivo by positron emission tomography. Journal of medicinal chemistry, 34(5), 1548-52. [Link]

  • Schuster, D. P., et al. (2000). Pulmonary Angiotensin-converting Enzyme (ACE) Binding and Inhibition in Humans: A Positron Emission Tomography Study. American journal of respiratory and critical care medicine, 161(6), 1952-8. [Link]

  • Mease, R. C., et al. (2006). Synthesis and evaluation of radioligands for angiotensin converting enzyme (ACE) imaging. Journal of Nuclear Medicine, 47(supplement 1), 1088. [Link]

  • Schuster, D. P., et al. (2000). Pulmonary angiotensin-converting enzyme (ACE) binding and inhibition in humans. A positron emission tomography study. American journal of respiratory and critical care medicine, 161(6), 1952-8. [Link]

  • Ding, J., et al. (2024). Preclinical Evaluation and Pilot Clinical Study of 18 F-Labeled Inhibitor Peptide for Noninvasive Positron Emission Tomography Mapping of Angiotensin Converting Enzyme 2. ACS Pharmacology & Translational Science. [Link]

  • Wang, M., et al. (2024). Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2. International Journal of Molecular Sciences, 25(17), 9419. [Link]

  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from Organomation. [Link]

  • De Boer, T., et al. (2014). Recommendations from The European Bioanalysis Forum on Method Establishment for Tissue Homogenates. Bioanalysis, 6(15), 2063-2074. [Link]

  • Sugiura, Y., et al. (2015). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. Analytical chemistry, 87(13), 6543-9. [Link]

  • Duan, J., & Yuan, M. (2011). A convenient strategy for quantitative determination of drug concentrations in tissue homogenates using a liquid chromatography/tandem mass spectrometry assay for plasma samples. Analytical chemistry, 83(16), 6331-7. [Link]

  • Al-Qahtani, L. S., et al. (2023). Preparation, Radiolabeling with 68Ga/177Lu and Preclinical Evaluation of Novel Angiotensin Peptide Analog: A New Class of Peptides for Breast Cancer Targeting. Pharmaceuticals, 16(11), 1566. [Link]

  • Bioanalysis Zone. (n.d.). Sample preparation Archives. Retrieved from Bioanalysis Zone. [Link]

  • Wang, M., et al. (2024). Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2. International journal of molecular sciences, 25(17), 9419. [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from Waters. [Link]

  • ResearchGate. (n.d.). Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2. Retrieved from ResearchGate. [Link]

  • GoodRx. (2024, May 1). ACE Inhibitors' Mechanism of Action: Here's What They Do. Retrieved from GoodRx. [Link]

  • Ji, C., et al. (2015). Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis. The AAPS journal, 17(5), 1166-75. [Link]

  • Vinmec International Hospital. (2025, January 25). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. Retrieved from Vinmec. [Link]

  • Wikipedia. (n.d.). Captopril. Retrieved from Wikipedia. [Link]

  • Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from Agilent Technologies. [Link]

  • Herman, L. L., & Padala, S. A. (2024). Captopril. In StatPearls. StatPearls Publishing. [Link]

  • Ninja Nerd. (2020, April 17). ACE-I & ARBs | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Retrieved from YouTube. [Link]

  • Wang, Y., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules, 23(8), 2008. [Link]

  • Elzanfaly, E. S., & Merey, H. A. (2017). A Liquid Chromatography/Tandem Mass Spectrometric Method for Determination of Captopril in Human Plasma. Journal of Applied Pharmaceutical Science, 7(02), 008-015. [Link]

  • Vivaldi, D., et al. (2025). Organoids as a Revolutionary Data Source for Pharmacokinetic Modeling: A Comprehensive Review. Pharmaceutics, 17(1), 1. [Link]

  • PDS. (2023, May 27). Determine Pharmacokinetics (PK) and Organ Distributions of Your Drug Candidates. Retrieved from PDS. [Link]

  • Drummer, O. H., et al. (1983). Tissue distribution of captopril, reducible captopril conjugates and S-methylcaptopril in the rat. Biochemical pharmacology, 32(10), 1563-8. [Link]

  • Li, Y., et al. (2020). The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies. Frontiers in Pharmacology, 11, 588383. [Link]

Sources

Application Notes & Protocols: Orbutopril as a Biochemical Probe in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular regulation, and its dysregulation is a key factor in the pathophysiology of heart disease. The classical RAS, mediated by Angiotensin-Converting Enzyme (ACE) and Angiotensin II (Ang II), is counter-regulated by a protective axis centered on Angiotensin-Converting Enzyme 2 (ACE2), which generates the beneficial peptide Angiotensin-(1-7) (Ang-(1-7)).[1][2] Understanding the dynamic interplay between these two axes is critical for developing novel cardiovascular therapies. Orbutopril, a modulator of the RAS, serves as a powerful biochemical probe to investigate the consequences of shifting the system's balance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Orbutopril to explore the ACE2/Ang-(1-7) axis in various cardiovascular research models. We present detailed protocols for in vitro, ex vivo, and in vivo applications, emphasizing experimental design causality, self-validating methodologies, and robust data interpretation.

Orbutopril: A Physicochemical Profile

Before its use as a biochemical probe, a thorough understanding of Orbutopril's properties is essential for accurate and reproducible experimental design. Orbutopril is an organic compound that requires careful handling and storage to maintain its integrity.

PropertyValueSource
IUPAC Name (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxohexan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acidPubChem[3]
Molecular Formula C₂₀H₃₄N₂O₅PubChem[3]
Molecular Weight 382.5 g/mol PubChem[3]
CAS Number 108391-88-4PubChem[3]
Solubility Soluble in DMSO and other organic solvents. Aqueous solubility should be determined empirically for specific buffer systems.General Chemical Knowledge
Storage Store as a solid at -20°C. For stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles.General Laboratory Practice

The Target Pathway: Dynamic Regulation of the Renin-Angiotensin System

The cardiovascular effects of the RAS are determined by the balance between two opposing arms. Orbutopril acts as a probe by perturbing this balance, allowing for the study of the resulting downstream effects, particularly on the protective ACE2 axis.

The Two Axes of the Renin-Angiotensin System:

  • The Classical (Pro-Pathological) Axis: This pathway involves the cleavage of Angiotensin I by ACE to form Angiotensin II (Ang II). Ang II then binds to the Angiotensin II Type 1 Receptor (AT1R), promoting vasoconstriction, inflammation, fibrosis, and hypertrophy, all of which contribute to cardiovascular disease.[2][4]

  • The Counter-Regulatory (Protective) Axis: Angiotensin-Converting Enzyme 2 (ACE2) acts as a central negative regulator of the classical axis.[2] It degrades the potent Ang II into the heptapeptide Angiotensin-(1-7).[5] Ang-(1-7) subsequently binds to the Mas receptor (MasR), mediating effects that are generally opposite to those of Ang II, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative actions.[1][6]

By modulating key enzymes in this system, Orbutopril allows researchers to investigate how tipping the balance away from Ang II production influences the protective functions of the ACE2/Ang-(1-7)/MasR axis. This is crucial for understanding endogenous cardioprotective mechanisms.

RAS_Pathway cluster_classical Classical Axis cluster_protective Protective Axis Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage AngII Angiotensin II (Vasoconstriction, Fibrosis) AngI->AngII Cleavage Ang17 Angiotensin-(1-7) (Vasodilation, Anti-fibrosis) AngI->Ang17 Cleavage AngII->Ang17 Degradation AT1R AT1 Receptor AngII->AT1R Binds MasR Mas Receptor Ang17->MasR Binds Renin Renin Renin->AngI ACE ACE ACE->AngII ACE2 ACE2 ACE2->Ang17 Inactive Inactive Peptides ACE2->Inactive Cleavage Orbutopril Orbutopril (Biochemical Probe) Orbutopril->ACE Modulates

Caption: The dual axes of the Renin-Angiotensin System (RAS).

Core Applications & Protocols

This section details validated protocols for using Orbutopril as a biochemical probe across a range of experimental systems. The causality for key steps is explained to ensure robust and interpretable results.

In Vitro Applications: Cellular and Enzymatic Assays

In vitro models are fundamental for dissecting the direct molecular and cellular effects of RAS modulation by Orbutopril.

This protocol provides a general framework for treating relevant cardiovascular cell types.

  • Causality Statement: The choice of cell type (e.g., H9c2 cardiomyocytes, primary cardiac fibroblasts, or human coronary artery endothelial cells) is critical as each contributes uniquely to cardiac remodeling and function. The concentration range for Orbutopril should be determined empirically via a dose-response curve to identify the optimal concentration for target engagement without inducing cytotoxicity.

  • Step-by-Step Protocol:

    • Cell Seeding: Plate cells at a density that ensures they reach 70-80% confluency at the time of treatment. This prevents artifacts from over-confluence or sparse growth.

    • Serum Starvation (Optional): The day after seeding, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours. This synchronizes the cell cycle and reduces baseline signaling, enhancing the signal-to-noise ratio of the experiment.

    • Stock Solution Preparation: Prepare a 10 mM stock solution of Orbutopril in sterile DMSO. Store at -80°C.

    • Treatment Preparation: On the day of the experiment, dilute the Orbutopril stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Incubation: Replace the medium in the cell culture plates with the Orbutopril-containing or vehicle control medium. Incubate for the desired duration (e.g., 24, 48 hours) at 37°C and 5% CO₂.

    • Harvesting: After incubation, harvest cells for downstream analysis (e.g., protein for Western Blot, RNA for qPCR) or collect the supernatant for peptide analysis.

This assay directly measures the enzymatic activity of ACE2 in cell lysates or tissues, providing a functional readout of the protective RAS axis.

  • Causality Statement: A fluorometric assay provides a sensitive method to detect changes in ACE2 catalytic activity.[7] The inclusion of a known ACE2 inhibitor (e.g., DX600) is a critical self-validating control to ensure the measured activity is specific to ACE2.[8]

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare cell or tissue lysates in a non-denaturing lysis buffer. Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

    • Reagent Preparation: Prepare reagents as specified by a commercial ACE2 Activity Assay Kit (e.g., BioVision, Cat No. K897-100 or similar). This typically includes an assay buffer, a fluorogenic substrate (e.g., Mca-APK(Dnp)), and a positive control (recombinant ACE2).

    • Assay Plate Setup: In a 96-well black plate, add samples (e.g., 20-50 µg total protein per well), positive controls, and negative/vehicle controls.

    • Control Wells:

      • Vehicle Control: Lysate from vehicle-treated cells.

      • Positive Control: Recombinant ACE2 enzyme.

      • Inhibitor Control: Lysate from vehicle-treated cells pre-incubated with a specific ACE2 inhibitor for 10-15 minutes.

    • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

    • Fluorescence Measurement: Immediately begin measuring fluorescence intensity (e.g., Ex/Em = 320/420 nm) in a kinetic mode at 37°C, taking readings every 1-2 minutes for 30-60 minutes.

    • Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Normalize the activity to the total protein concentration. Compare the activity in Orbutopril-treated samples to the vehicle control.

ParameterRecommended RangeRationale
Orbutopril Conc. (in vitro) 0.1 - 100 µMCovers a broad range to establish a dose-response relationship.
Cell Lysate Protein 20 - 50 µ g/well Ensures a detectable signal within the linear range of the assay.
Incubation Time 1 - 48 hoursDependent on the specific endpoint being measured (e.g., signaling vs. protein expression).
In Vivo Applications: Probing the System in a Physiological Context

Animal models are indispensable for understanding the integrated physiological effects of RAS modulation on cardiovascular health.[9][10]

InVivo_Workflow Model 1. Animal Model Selection (e.g., SHR, Ang II infusion) Acclimatization 2. Acclimatization & Baseline (Telemetry/Echocardiography) Model->Acclimatization Grouping 3. Randomization into Groups (Vehicle, Orbutopril) Acclimatization->Grouping Dosing 4. Chronic Administration (e.g., Oral Gavage, Minipumps) Grouping->Dosing Monitoring 5. In-life Monitoring (BP, Cardiac Function) Dosing->Monitoring Endpoint 6. Endpoint Analysis (Tissue collection, Histology, Biomarkers) Monitoring->Endpoint Analysis 7. Data Analysis & Interpretation Endpoint->Analysis

Caption: Standard experimental workflow for in vivo studies.

This protocol describes the use of Orbutopril in the Spontaneously Hypertensive Rat (SHR), a common model of genetic hypertension.[11]

  • Causality Statement: The SHR model is relevant because hypertension is characterized by an overactive classical RAS. Probing this model with Orbutopril can reveal the extent to which enhancing the counter-regulatory ACE2 axis can mitigate the hypertensive phenotype. Continuous blood pressure monitoring via telemetry provides the most accurate and comprehensive data, avoiding stress-induced artifacts from manual measurements.[11]

  • Step-by-Step Protocol:

    • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.

    • Telemetry Implantation (Optional but Recommended): For continuous blood pressure monitoring, surgically implant telemetry transmitters (e.g., DSI) at least 1-2 weeks prior to the start of the study to allow for full recovery.

    • Acclimatization and Baseline: Allow animals to acclimatize to housing conditions. Record baseline blood pressure, heart rate, and echocardiographic parameters for 3-5 days before treatment begins.

    • Orbutopril Formulation: Prepare Orbutopril for oral gavage by suspending it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The dose should be based on literature for similar compounds or preliminary dose-finding studies (e.g., 1-10 mg/kg/day).

    • Grouping and Administration: Randomly assign SHRs to either the vehicle control group or the Orbutopril treatment group (n=8-12 per group). Administer the formulation daily via oral gavage at the same time each day for the duration of the study (e.g., 4 weeks).

    • In-Life Monitoring: Continuously record blood pressure and heart rate via telemetry. Perform echocardiography weekly or bi-weekly to assess cardiac structural and functional parameters (e.g., ejection fraction, left ventricular mass).

    • Endpoint Sample Collection: At the end of the study, anesthetize the animals and collect blood for plasma analysis of angiotensin peptides (Ang II and Ang-(1-7)). Perfuse and collect the heart, kidneys, and aorta for histology, gene expression (qPCR), or protein analysis (Western Blot, ACE2 activity).

ParameterRecommended RangeRationale
Animal Model SHR, Ang II-Infusion, MIRepresents different cardiovascular pathologies with RAS dysregulation.[12][13]
Orbutopril Dose (in vivo) 1 - 10 mg/kg/day (oral)Typical dose range for RAS modulators in rodent models.[14]
Treatment Duration 2 - 8 weeksSufficient time to observe changes in chronic remodeling and function.

Data Interpretation & Troubleshooting

Interpreting the results from these experiments requires a multi-faceted approach, correlating molecular changes with physiological outcomes.

ExperimentExpected Outcome with OrbutoprilPossible Confounding FactorTroubleshooting Step
ACE2 Activity Assay Increased or unchanged activity.Orbutopril may upregulate ACE2 protein expression rather than directly activating the enzyme.Perform Western Blot or qPCR for ACE2 to distinguish between changes in activity and expression.[15]
Angiotensin Peptides Decreased Ang II / Increased Ang-(1-7) ratio.Neprilysin also degrades Ang-(1-7). Changes in neprilysin activity could alter results.Consider measuring neprilysin activity or expression as an additional endpoint.[16]
In Vivo Blood Pressure Significant reduction in hypertensive models.The vehicle or administration method (gavage) could cause a stress response.Ensure proper animal handling and include a vehicle-only control group to account for procedural effects.
Cardiac Function Improved ejection fraction; reduced hypertrophy/fibrosis.The observed effects may not be solely due to ACE2/Ang-(1-7) axis.Use a Mas receptor antagonist (e.g., A-779) in a separate cohort to confirm the role of the Ang-(1-7) pathway.[17]

Safety & Handling

Orbutopril is a research chemical and should be handled with appropriate laboratory safety precautions.

  • Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the solid powder in a chemical fume hood to avoid inhalation.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive toxicity and handling information. As with many research compounds, a full toxicity profile may not be available.[18][19][20]

References

  • Patel, V. B., Zhong, J. C., Grant, M. B., & Oudit, G. Y. (2016). Role of the ACE2/Angiotensin 1–7 Axis of the Renin–Angiotensin System in Heart Failure. Circulation Research, 118(8), 1313–1326. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20055347, Orbutopril. [Link]

  • Gheblawi, M., Wang, K., Viveiros, A., Nguyen, Q., Zhong, J. C., & Oudit, G. Y. (2020). Angiotensin-Converting Enzyme 2 as a Therapeutic Target for Heart Failure. Current Heart Failure Reports, 17(3), 116-124. [Link]

  • Li, J., et al. (2024). Food-Derived Up-Regulators and Activators of Angiotensin Converting Enzyme 2: A Review. Journal of Agricultural and Food Chemistry. [Link]

  • Patel, V. B., et al. (2016). Role of the ACE2/Angiotensin 1–7 Axis of the Renin–Angiotensin System in Heart Failure. ResearchGate. [Link]

  • Li, Y., et al. (2022). Protocol for high throughput screening of ACE2 enzymatic activators to treat COVID-19 induced metabolic complications. STAR Protocols. [Link]

  • Chen, Y., et al. (2022). The possible mechanism and research progress of ACE2 involved in cardiovascular injury caused by COVID-19: a review. Frontiers in Cardiovascular Medicine. [Link]

  • Li, Y., et al. (2022). Protocol for high-throughput screening of ACE2 enzymatic activators to treat COVID-19-induced metabolic complications. PubMed. [Link]

  • Walsh Medical Media (n.d.). Pharmacology of Angiotensin Receptor Blockers (ARBs) and ACE Inhibitors in Cardiovascular Disease. [Link]

  • Wagner, T. R., et al. (2022). Novel ACE2 fusion protein with adapting activity against SARS-CoV-2 variants in vitro. bioRxiv. [Link]

  • Chen, H., et al. (2014). Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme. Journal of Chromatography B. [Link]

  • Ieromina, O., & Ostrov, D. (2021). Virtual Screening in Search for a Chemical Probe for Angiotensin-Converting Enzyme 2 (ACE2). Molecules. [Link]

  • Chien, C. Y., et al. (2022). Identification of a pharmacological approach to reduce ACE2 expression and development of an in vitro COVID-19 viral entry model. OSTI.GOV. [Link]

  • Li, J., et al. (2024). Food-Derived Up-Regulators and Activators of Angiotensin Converting Enzyme 2: A Review. ACS Publications. [Link]

  • Ferrario, C. M., et al. (2005). Effect of angiotensin-converting enzyme inhibition and angiotensin II receptor blockers on cardiac angiotensin-converting enzyme 2. Circulation. [Link]

  • Leong, X. F., Ng, C. Y., & Jaarin, K. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. BioMed Research International. [Link]

  • Manolis, A. J., et al. (2021). The Pivotal Role of Angiotensin-Converting Enzyme Inhibitors and Angiotensin II Receptor Blockers in Hypertension Management and Cardiovascular and Renal Protection: A Critical Appraisal and Comparison of International Guidelines. PMC. [Link]

  • Bähr, A., & Ma, N. (2016). Large animal models of cardiovascular disease. Journal of Cellular and Molecular Medicine. [Link]

  • Iyer, S. N., et al. (1998). Angiotensin-(1-7) contributes to the antihypertensive effects of blockade of the renin-angiotensin system. Hypertension. [Link]

  • Bartekova, M., et al. (2018). Animal Models of Cardiovascular Diseases. Physiological Research. [Link]

  • Kriszta, G., et al. (2021). Effects of Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on Angiotensin-Converting Enzyme 2 Levels: Based on Animal Studies. ScienceOpen. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5362119, Lisinopril. [Link]

  • Li, J., et al. (2024). Food-Derived Up-Regulators and Activators of Angiotensin Converting Enzyme 2: A Review. PubMed. [Link]

  • Murphy, S. P., & Ibrahim, N. E. (2018). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. PMC. [Link]

  • Fons, P., et al. (2022). Recent Advances in Cardiovascular Diseases Research Using Animal Models and PET Radioisotope Tracers. MDPI. [Link]

  • Amadoro, G., et al. (2021). The Effects of Angiotensin II or Angiotensin 1-7 on Rat Pial Microcirculation during Hypoperfusion and Reperfusion Injury: Role of Redox Stress. MDPI. [Link]

  • Robin, J. D., et al. (2021). Effect of Angiotensin-Converting-Enzyme Inhibitor and Angiotensin II Receptor Antagonist Treatment on ACE2 Expression and SARS-CoV-2 Replication in Primary Airway Epithelial Cells. Frontiers in Physiology. [Link]

  • Joksic, M., et al. (2025). Cardioprotective Role of Captopril: From Basic to Applied Investigations. MDPI. [Link]

  • Li, Y., et al. (2023). Discovery, validation, and prodrug design of an ACE2 activator for treating bacterial infection-induced lung inflammation. PMC. [Link]

  • Al-Hiyari, Y., et al. (2022). Molecular mechanisms of sacubitril/valsartan in cardiac remodeling. Frontiers in Cardiovascular Medicine. [Link]

  • Ciborowski, M., & Arvidsson, P. (2011). Methods of Measuring Enzyme Activity Ex vivo and In vivo. PMC. [Link]

  • Kristensen, S., et al. (2008). Influence of formulation properties on chemical stability of captopril in aqueous preparations. Die Pharmazie. [Link]

  • Al-Aani, L., & Al-Zehouri, J. (2016). Validation of analytical method for captopril extemporaneous preparations by high performance liquid chromatography. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. PubMed. [Link]

  • Kumar, A., et al. (2025). Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review. Oriental Journal of Chemistry. [Link]

  • Adebayo, S., et al. (2015). Safety profile and cytotoxicity of compounds isolated from a bioactive fraction of Peltophorum africanum, a medicinal plant used to treat inflammation and pain. ResearchGate. [Link]

  • Kristensen, S., et al. (2008). Influence of formulation properties on chemical stability of captopril in aqueous preparations. ResearchGate. [Link]

  • Lin, J., et al. (2025). Safety Profile and Hepatotoxicity of Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitors: A Disproportionality Analysis Based on FDA Adverse Event Reporting System Database. MDPI. [Link]

  • Singh, R. P., & Haque, S. E. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. PMC. [Link]

  • Chen, Y., et al. (2025). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Frontiers. [Link]

  • Kristensen, S., et al. (2008). Influence of Formulation Properties on Chemical Stability of Captopril in Aqueous Preparations. PubMed. [Link]

  • Chen, Y., et al. (2026). Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Orbutopril Extraction Yields

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Orbutopril analysis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to overcome common challenges in extracting Orbutopril from complex biological matrices. This resource is structured to not only provide solutions but also to explain the underlying scientific principles, empowering you to develop robust and reproducible methods.

Section 1: Understanding the Fundamentals of Orbutopril

Effective sample preparation begins with a thorough understanding of the analyte's physicochemical properties. Orbutopril, an angiotensin-converting enzyme (ACE) inhibitor, possesses characteristics that directly influence its behavior during extraction.

Table 1: Physicochemical Properties of Orbutopril

PropertyValueImplication for Extraction
Molecular Formula C₂₀H₃₄N₂O₅---
Molecular Weight 382.5 g/mol [1]Moderate size, suitable for standard reversed-phase or ion-exchange SPE sorbents.
Structure Contains a carboxylic acid and an ethyl ester group.[1]The carboxylic acid moiety allows for pH-dependent manipulation of its charge state, which is critical for selective extraction in both LLE and SPE.
Predicted pKa Acidic pKa (Carboxylic Acid) ~3.5-4.5At pH values > pKa, Orbutopril will be deprotonated (anionic), increasing its aqueous solubility. At pH values < pKa, it will be neutral, increasing its hydrophobicity. This is the primary lever for optimizing retention and elution.
Predicted LogP ~2.5-3.5Indicates moderate lipophilicity. Orbutopril will partition into common organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE), but its solubility can be modulated by pH.

Section 2: Choosing Your Extraction Strategy

The three most common techniques for sample preparation in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3][4] The choice depends on the required sample cleanliness, sensitivity, and throughput.

G cluster_input Start: Define Analytical Goals cluster_decision Method Selection Criteria cluster_output Recommended Extraction Technique start Biological Matrix (Plasma, Urine, Tissue) throughput High Throughput? (>100 samples/day) start->throughput cleanliness High Sample Cleanliness & Sensitivity Needed? throughput->cleanliness No ppt Protein Precipitation (PPT) Pros: Fast, Simple, Inexpensive Cons: 'Dirty' extract, high matrix effects throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) Pros: Good cleanup, removes salts Cons: Labor-intensive, large solvent use cleanliness->lle No spe Solid-Phase Extraction (SPE) Pros: Highest cleanup, high concentration factor Cons: Method development required, higher cost cleanliness->spe Yes

Caption: Decision workflow for selecting an extraction method.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during method development and routine analysis.

Category 1: Low Analyte Recovery

Q1: My Orbutopril recovery is consistently low after Solid-Phase Extraction (SPE). Where is my analyte going?

A: This is a classic SPE problem that can be systematically diagnosed.[5][6] The key is to analyze each fraction of the SPE process (load, wash, and elution) to pinpoint the loss.

  • The Why & The How-To:

    • Analyte Found in the Loading Fraction (Flow-through): This indicates a failure of Orbutopril to bind to the SPE sorbent.[7]

      • Cause: Incorrect pH or solvent strength during loading. For a reversed-phase (e.g., C18) sorbent, Orbutopril must be in its neutral, more hydrophobic state to be retained.

      • Solution: Acidify your sample to a pH at least 2 units below Orbutopril's pKa (e.g., pH 2.0). This ensures the carboxylic acid is protonated. Also, ensure the organic solvent content of your sample is low (<5%) before loading.[6]

    • Analyte Found in the Wash Fraction: The wash step is removing your analyte along with interferences.

      • Cause: The wash solvent is too strong (i.e., has too high a concentration of organic solvent).

      • Solution: Decrease the organic content of your wash solvent. For example, if you are using 20% methanol, try 5% methanol. The goal is to use the strongest wash possible that removes interferences without eluting Orbutopril.[5]

    • Analyte Not Found in Load or Wash, but Still Low in Elution: This suggests your analyte is retained on the column but is not being efficiently eluted.[7]

      • Cause: The elution solvent is too weak or has the incorrect pH. To elute from a reversed-phase sorbent, you need to increase solvent strength. To elute from an ion-exchange sorbent, you must disrupt the charge interaction.

      • Solution (for Reversed-Phase): Increase the organic solvent percentage in your elution solvent (e.g., from 70% methanol to 90% methanol). Adding a small amount of base (e.g., 0.1-1% ammonium hydroxide) to the elution solvent will deprotonate Orbutopril, making it more polar and easier to elute.

      • Solution (for Anion-Exchange): Use an elution solvent with a high pH (e.g., pH > 9) to neutralize the sorbent's positive charge or a high salt concentration to disrupt the ionic bond.

G start Low SPE Recovery Detected check_load Analyze Loading Flow-through Fraction start->check_load check_wash Analyze Wash Fraction check_load->check_wash Analyte NOT Found solution_load Problem: Poor Retention - Acidify sample (pH < 2) - Dilute sample to <5% organic check_load->solution_load Analyte Found check_elution Analyte is Retained, but Not Eluting check_wash->check_elution Analyte NOT Found solution_wash Problem: Premature Elution - Decrease organic % in wash solvent - Ensure wash pH maintains retention check_wash->solution_wash Analyte Found solution_elution Problem: Incomplete Elution - Increase organic % in elution solvent - Increase elution volume - Adjust pH to ionize analyte check_elution->solution_elution

Caption: Troubleshooting workflow for low SPE recovery.

Q2: My recovery is low after a Liquid-Liquid Extraction (LLE). What are the common causes?

A: Low LLE recovery typically stems from incorrect pH, insufficient mixing, or emulsion formation.

  • The Why & The How-To:

    • Incorrect pH: For Orbutopril, which has a carboxylic acid, pH is the most critical factor. To extract it from an aqueous sample (like plasma) into an organic solvent, you must suppress its ionization.

      • Solution: Acidify the aqueous sample to a pH at least 2 units below the pKa (~pH 2.0). This neutralizes the carboxylate group, making the molecule more lipophilic and driving it into the organic phase.[8]

    • Sub-optimal Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte.

      • Solution: For the moderately lipophilic Orbutopril, solvents like ethyl acetate or a mixture of diethyl ether and dichloromethane are good starting points.[9] Avoid highly non-polar solvents like hexane, which may not be strong enough.

    • Insufficient Mixing or Emulsion Formation: The two phases must be adequately mixed to allow for partitioning, but overly aggressive mixing can create a stable emulsion that is difficult to separate.[10]

      • Solution: Gently rock or invert the sample for 5-10 minutes instead of vigorous vortexing. To break an emulsion, you can try adding a small amount of salt (salting out), centrifugation, or filtering through a glass wool plug.

Category 2: High Matrix Effects

Q3: My LC-MS/MS signal for Orbutopril is suppressed and inconsistent. How can I reduce matrix effects?

A: Matrix effects, particularly ion suppression in ESI-MS, are a major challenge in bioanalysis.[11][12] They occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[13]

  • The Why & The How-To:

    • Insufficient Sample Cleanup: This is the most common cause. Protein precipitation is notoriously "dirty" and often leaves behind phospholipids, which are a primary cause of ion suppression.[14]

      • Solution: Improve your sample preparation method. If using PPT, consider switching to LLE or, for the cleanest extract, SPE.[12][15] A phospholipid removal plate (e.g., HybridSPE) can also be highly effective.[14]

    • Poor Chromatographic Separation: If Orbutopril co-elutes with matrix components, suppression is likely.

      • Solution: Optimize your LC method. Adjust the gradient to better separate Orbutopril from the "void volume" where many polar interferences elute. Ensure your column chemistry is appropriate.

    • Use of an Appropriate Internal Standard (IS): A good IS can compensate for matrix effects.

      • Solution: The ideal IS is a stable isotope-labeled version of the analyte (e.g., Orbutopril-d5). If unavailable, use a structural analog that has similar extraction and ionization properties. The IS should be added to the sample as early as possible in the workflow.[16]

Category 3: Analyte Degradation

Q4: I suspect Orbutopril is degrading during sample processing or storage. How can I prevent this?

A: Orbutopril contains an ester linkage, which can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.

  • The Why & The How-To:

    • pH-Mediated Hydrolysis: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the ethyl ester group, converting Orbutopril into its di-acid metabolite.

      • Solution: Keep samples at a neutral or slightly acidic pH (around pH 4-6) during storage.[17] While extraction may require a brief exposure to low pH, minimize this time and keep samples on ice. Avoid high pH conditions if possible.

    • Enzymatic Degradation: Esterase enzymes present in biological matrices like plasma can cleave the ester bond.

      • Solution: Process samples as quickly as possible after collection. Store them at -20°C or, preferably, -80°C.[18] The addition of an esterase inhibitor like sodium fluoride to collection tubes can also be beneficial, but its compatibility with the overall analytical method must be verified.

    • Thermal Degradation: High temperatures can accelerate chemical degradation.[19]

      • Solution: Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen at or slightly above room temperature. Do not leave samples in a hot autosampler for extended periods.[18]

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best all-around extraction method for Orbutopril from plasma for a regulated bioanalytical study? A: For regulated studies requiring high accuracy, precision, and sensitivity, Solid-Phase Extraction (SPE) is the gold standard.[15] It provides the most effective removal of matrix components like proteins and phospholipids, leading to minimal ion suppression and the highest data quality.[14] A mixed-mode SPE sorbent that combines reversed-phase and anion-exchange properties can offer exceptional selectivity for Orbutopril.

Q2: Can I use Protein Precipitation (PPT) if I need very high throughput? A: Yes, PPT is the fastest and simplest method, making it suitable for high-throughput screening.[4][20] However, be aware that the resulting extract will be relatively "dirty," which can lead to significant matrix effects and rapid fouling of your LC-MS system.[21] If you choose PPT, using a modern phospholipid removal plate is highly recommended to improve data quality.

Q3: My lab wants to reduce solvent usage. Is LLE a "green" option? A: Traditional LLE uses significant volumes of organic solvents, which is an environmental concern. However, modern micro-extraction techniques, which are variations of LLE, can be considered. Techniques like dispersive liquid-liquid microextraction (DLLME) use microliter volumes of solvent, drastically reducing waste while still providing good cleanup and concentration.[22]

Q4: Does Orbutopril require derivatization for GC-MS analysis? A: Yes. Due to its low volatility and polar carboxylic acid group, Orbutopril is not suitable for direct GC-MS analysis. It would require derivatization (e.g., silylation or esterification) to block the polar functional groups and increase its volatility. However, LC-MS/MS is the preferred platform for this type of molecule as it does not require derivatization and is less prone to thermal degradation.[9]

Section 5: Example Protocols

These are starting-point protocols that must be optimized for your specific application and matrix.

Protocol 1: Solid-Phase Extraction (Reversed-Phase)
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard (IS) solution and 400 µL of 2% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Orbutopril and the IS with 1 mL of methanol containing 0.5% ammonium hydroxide.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution. Add 50 µL of 1M HCl to acidify the sample. Vortex for 10 seconds.

  • Extraction: Add 1 mL of ethyl acetate. Cap and gently mix on a rocker for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate & Reconstitute: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Protein Precipitation
  • Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection & Analysis: Carefully transfer the supernatant to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).

References

  • This cit
  • PubChem. (n.d.). Orbutopril. National Center for Biotechnology Information. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Biblio. Retrieved from [Link]

  • V, P., & M, S. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • Mercolini, L., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123.
  • BenchChem Technical Support Team. (2025, December).
  • Sadowska, M., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 26(15), 4443.
  • Hewitt, S. M., et al. (2013). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network.
  • Mercolini, L., & Protti, M. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biosamples. Molecules, 29(10), 2269.
  • Zhao, L., & Juck, M. (n.d.).
  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • ResearchGate. (2022, March 18). Why am I getting less than 100% recovery after solid phase extraction?. Retrieved from [Link]

  • Shwetha, S., & Suneetha, V. (2017). A Comparative Study of Urinary Proteins Precipitation Methods.
  • IJISRT. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]

  • Majors, R. E. (2026, March 21). Advanced Topics in Solid-Phase Extraction: Chemistries.
  • Barahona, F., et al. (2019). Materials for Solid-Phase Extraction of Organic Compounds.
  • SlideShare. (n.d.). Extraction of drug from biological matrix.pptx. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, October 13).
  • ResearchGate. (n.d.). An effervescence‐assisted dispersive liquid–liquid micro‐extraction of captopril based on hydrophobic deep eutectic solvent. Retrieved from [Link]

  • Das, B., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(3), 320–324.
  • López-Bascón, M. A., et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. Scientia Pharmaceutica, 89(1), 8.
  • Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
  • Ashri, N. Y., & Abdel-Rehim, M. (2011).
  • ResearchGate. (2025, November 29). (PDF) The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]

  • Singh, I., et al. (2014). Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note. AAPS PharmSciTech, 15(1), 225–229.
  • ResearchGate. (2025, December 9).
  • Biotage. (n.d.).
  • Pinto, D., et al. (2023). Pressurized Liquid Extraction for the Production of Extracts with Antioxidant Activity from Borututu (Cochlospermum angolense Welw.). Foods, 12(6), 1199.
  • ResearchGate. (n.d.). Optimal pH (a), pH stability (b), optimal temperature (c), and thermostability (d) of GsProS8. Retrieved from [Link]

  • National Laboratory of the Rockies. (2024, August 2).
  • Oriental Journal of Chemistry. (2025, July 11).
  • DeRienz, K. T., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Toxics, 12(9), 675.
  • Celik, F. A., et al. (2005). A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 929–935.
  • Monteiro, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329.
  • ResearchGate. (n.d.). Effect of temperature and pH on the activity and stability of B. pumilus catalase. Retrieved from [Link]

  • Basavaiah, K., et al. (2020).
  • ResearchGate. (n.d.). Optimal temperature (1), thermal stability (2), optimal pH (3), and pH stability (4) of free ACE and immobilized ACE. Retrieved from [Link]

  • Bansal, T., et al. (2010).

Sources

Reducing background interference in Orbutopril LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Orbutopril analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming common challenges, with a primary focus on mitigating background interference and ion suppression.

Introduction to Orbutopril Analysis

Orbutopril is an angiotensin-converting enzyme (ACE) inhibitor.[1] As with many pharmaceutical compounds analyzed from complex biological matrices like plasma or serum, achieving high sensitivity and reproducibility can be challenging. The primary obstacle is often the "matrix effect," where endogenous components of the sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2][3][4] This guide provides a structured approach to systematically identify and eliminate sources of background interference.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding background interference in Orbutopril LC-MS/MS assays.

Q1: What is ion suppression and why is it a major problem in Orbutopril bioanalysis?

A1: Ion suppression is a phenomenon where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte (Orbutopril) in the mass spectrometer's ion source.[2][3][4] This leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3] In bioanalysis, the most common culprits are phospholipids from cell membranes, which are abundant in plasma and serum samples.[5][6][7][8]

Q2: My baseline is consistently high and noisy. What are the most likely causes?

A2: A high, noisy baseline is typically indicative of contamination. The source can be multifaceted, but the most common areas to investigate are:

  • Mobile Phase Quality: Using non-LC-MS grade solvents, water, or additives can introduce a significant amount of chemical noise.[9][10][11] Always use high-purity, LC-MS grade reagents.

  • System Contamination: Residue from previous analyses, plasticizers from tubing or solvent bottles, or buildup in the ion source can all contribute to high background.[12][13][14][15]

  • Improper Mobile Phase Preparation: Using detergents to wash solvent bottles can leave residues that are highly ionizable and create significant background noise.[9][15] Also, failing to add a small percentage of organic solvent (e.g., 5%) to aqueous mobile phases can allow for bacterial or algal growth.[9]

Q3: I'm seeing a significant drop in Orbutopril's signal intensity, but only for samples prepared from plasma, not for my standards in solvent. What's happening?

A3: This is a classic presentation of matrix-induced ion suppression.[2][3] Components from the plasma matrix, which are not present in your solvent-based standards, are co-eluting with Orbutopril and interfering with its ionization.[4] The most likely interfering compounds are phospholipids.[5][6][7][8] This indicates that your current sample preparation method is not sufficiently cleaning the sample.

Q4: Can my LC gradient contribute to background interference?

A4: Absolutely. Ballistic gradients (very rapid changes in solvent composition) may not effectively purge the analytical column of highly retained contaminants like phospholipids from previous injections.[16] These accumulated compounds can then elute unpredictably in subsequent runs, causing random interference.[16] It is crucial to have a sufficient column wash step at a high organic percentage at the end of each gradient to ensure the column is clean for the next injection.

Part 2: Systematic Troubleshooting Guide

When encountering high background or signal suppression, a systematic approach is crucial. The following guide helps you logically diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for High Background Noise

The following diagram outlines a step-by-step process for identifying the source of background interference.

Troubleshooting_Workflow start High Background / Low Signal (Poor S/N) check_blanks Inject Solvent Blank (Mobile Phase A & B mix) start->check_blanks noise_present_blank Is Noise Still High? check_blanks->noise_present_blank system_contamination Source: System Contamination (Solvents, Tubing, Source) noise_present_blank->system_contamination  Yes matrix_effect Source: Matrix Effect (Sample-Derived) noise_present_blank->matrix_effect No   check_solvents Prepare Fresh LC-MS Grade Mobile Phase system_contamination->check_solvents flush_system Systematically Flush LC (Bypass column first) check_solvents->flush_system clean_source Clean Ion Source (Cone, Capillary, Lens) flush_system->clean_source end_system Re-evaluate with Blank clean_source->end_system post_column_infusion Perform Post-Column Infusion Experiment matrix_effect->post_column_infusion optimize_sample_prep Optimize Sample Prep (SPE, LLE, PLR) post_column_infusion->optimize_sample_prep modify_chromatography Modify Chromatography (Gradient, Column) optimize_sample_prep->modify_chromatography end_matrix Re-evaluate with Matrix Blank modify_chromatography->end_matrix

Caption: A decision tree for troubleshooting high background noise.

Problem: High Background Signal in Blank Injections

If you inject a simple solvent blank (a mixture of your mobile phases A and B) and still observe a high, noisy baseline, the contamination is inherent to your LC-MS system itself, not your sample.

  • Probable Cause 1: Contaminated Mobile Phase.

    • Explanation: The purity of solvents and additives is paramount in LC-MS.[11] HPLC-grade solvents often contain impurities that are not problematic for UV detection but can cause significant background in a mass spectrometer.[11] Similarly, additives like formic acid or ammonium acetate can be sources of contamination.[17]

    • Solution:

      • Always use solvents and additives specifically designated as "LC-MS Grade".[9][10]

      • Prepare fresh mobile phases daily. Aqueous mobile phases, in particular, should not be stored for more than a week to prevent microbial growth.[9]

      • Never top off solvent bottles; use a fresh bottle for each new mobile phase preparation.[9]

      • Rinse glassware thoroughly with a high-purity solvent before use and never use detergents for cleaning solvent bottles.[9][15]

  • Probable Cause 2: System Contamination.

    • Explanation: Contaminants can leach from PEEK tubing, seals, and fittings, or build up in the autosampler, pump, and, most critically, the ion source.[13] This buildup can come from previous analyses, especially if the samples were not clean.

    • Solution:

      • Systematic Flushing: Perform a systematic flush of the system. Start by disconnecting the column and connecting the autosampler directly to the MS. Flush with a strong solvent series, such as isopropanol, followed by methanol, and then re-equilibrate with your starting mobile phase.[18][19]

      • Ion Source Cleaning: The ion source (e.g., ESI probe, capillary, cone) is a common site for contaminant buildup.[17] Follow the manufacturer's instructions for cleaning these components. This is one of the most effective ways to reduce background noise.[17][20]

Problem: Clean Blank Injections, but High Background in Matrix Blanks

If your solvent blank is clean, but an injection of an extracted "matrix blank" (e.g., plasma with no Orbutopril) shows high background or causes suppression, the issue stems from your sample and the preparation method.

  • Probable Cause 1: Inefficient Sample Preparation.

    • Explanation: The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analyte. Techniques like simple protein precipitation (PPT) are fast but notoriously ineffective at removing phospholipids, a primary source of matrix effects in bioanalysis.[8][16]

    • Solution: Implement a more rigorous sample cleanup technique. The choice depends on the properties of Orbutopril and the nature of the interferences.

      | Sample Preparation Technique | Pros | Cons | Best For... | | :--- | :--- | :--- | :--- | | Protein Precipitation (PPT) | Fast, simple, inexpensive.[16] | Ineffective at removing phospholipids, leading to high matrix effects.[8][16] | Initial screening or when matrix effects are minimal. | | Liquid-Liquid Extraction (LLE) | Can provide very clean extracts. | Can have low recovery for polar analytes; prone to emulsion formation.[8][21] | Separating analytes based on polarity. Requires careful solvent selection. | | Solid-Phase Extraction (SPE) | Highly selective, provides clean extracts, can concentrate the analyte.[2] | More complex method development, higher cost per sample. | Removing a broad range of interferences and achieving low detection limits. | | Phospholipid Removal (PLR) | Specifically targets and removes phospholipids.[7] Can be combined with PPT in a simple workflow (e.g., HybridSPE).[6][16] | Adds cost and a step compared to simple PPT. | High-throughput bioanalysis where phospholipids are the main interference. |

  • Probable Cause 2: Chromatographic Co-elution.

    • Explanation: Even with good sample prep, some matrix components may remain. If their chromatographic retention time overlaps with Orbutopril, ion suppression will occur.[2]

    • Solution:

      • Modify the Gradient: Adjust the LC gradient to better separate Orbutopril from the interfering peaks. Often, increasing the run time or making the gradient shallower around the elution time of the analyte can improve resolution.

      • Change the Column: If gradient modification is insufficient, consider a column with a different chemistry (e.g., a phenyl-hexyl instead of a C18) to alter the selectivity of the separation.[5]

Part 3: In-Depth Experimental Protocols

Protocol 1: Post-Column Infusion to Diagnose Ion Suppression

This experiment is the definitive way to visualize regions of ion suppression in your chromatogram.

Objective: To identify the retention times where matrix components are causing ion suppression.

Methodology:

  • Setup: Use a T-junction to connect the output of the LC column to a syringe pump. The combined flow then enters the mass spectrometer's ion source.

  • Infusion Solution: Prepare a solution of Orbutopril in your mobile phase at a concentration that gives a stable, mid-level signal (e.g., 50-100 ng/mL).

  • Procedure: a. Start the LC gradient (without any injection) and begin infusing the Orbutopril solution at a low, steady flow rate (e.g., 5-10 µL/min). b. Monitor the MRM transition for Orbutopril. You should observe a stable, flat baseline signal.[22] c. Once the baseline is stable, inject an extracted matrix blank. d. Continue monitoring the Orbutopril signal.

  • Interpretation: Any dip or drop in the stable baseline signal indicates a region of ion suppression.[22][23] If this dip coincides with the retention time of Orbutopril in your actual analysis, you have confirmed that co-eluting matrix components are the cause of signal loss.

Protocol 2: Solid-Phase Extraction (SPE) for Orbutopril

Given Orbutopril's polar nature, a mixed-mode or polymeric reversed-phase SPE sorbent is often a good starting point for effective cleanup from plasma.

Objective: To remove proteins, salts, and phospholipids from plasma samples, and concentrate Orbutopril.

Methodology (Example using a polymeric reversed-phase sorbent):

  • Sample Pre-treatment: [24]

    • To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. This helps to disrupt protein binding.

    • Vortex for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes to pellet precipitated proteins.[9]

  • SPE Cartridge Conditioning: [24]

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Wash Step:

    • Wash the cartridge with 1 mL of 5% methanol in water. This will remove highly polar interferences like salts.

  • Elution:

    • Elute Orbutopril from the cartridge with 1 mL of a solvent strong enough to disrupt its interaction with the sorbent, such as 5% formic acid in acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This step concentrates the sample and ensures compatibility with the LC method.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Waters Corporation. Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS.
  • Patel, D., et al. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC.
  • Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. MilliporeSigma.
  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Xing, J., et al. (2011, February 21). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • National Center for Biotechnology Information. Orbutopril. PubChem.
  • An, M. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance?
  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Waters Help Center.
  • Separation Science Solutions Series. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Dolan, J. W. (n.d.). Ion Suppression in LC–MS–MS — A Case Study. LC Troubleshooting Bible.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Scopic. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Sharma, G. N., et al. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
  • Mack, D. (2025, December 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Agilent. (n.d.). Agilent LC/MS – Care and Feeding.
  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?
  • Klont, F., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • ECHEMI. (n.d.). How to reduce high background noise in an LC MS/MS experiment?
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • Krishnamoorthy, B. (2025, November 22). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Notes on Troubleshooting LC/MS Contamination.
  • Sigma-Aldrich. (2008, October 3). LC-MS Contaminants.
  • Gygi, S. P., et al. (n.d.). A Causal Model of Ion Interference Enables Assessment and Correction of Ratio Compression in Multiplex Proteomics. PMC.
  • Krol, J. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International.

Sources

Orbutopril Stability & Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, you know that formulating and storing prodrugs with peptide-like backbones presents unique chemical challenges. Orbutopril, an angiotensin-converting enzyme (ACE) inhibitor, is notoriously susceptible to degradation.

This guide is designed to move beyond basic storage instructions. Here, we dissect the thermodynamic and kinetic drivers of Orbutopril degradation, providing you with field-proven, self-validating protocols to ensure the integrity of your experimental and clinical batches.

The Mechanistic Reality of Orbutopril Degradation

Orbutopril contains an ester prodrug moiety and an amino acid-like backbone. This specific structural combination creates a "ticking clock" for stability, governed by two competing degradation pathways:

  • Ester Hydrolysis: The cleavage of the ester group to form the active diacid (Orbutoprilat).

  • Intramolecular Cyclization: A nucleophilic attack by the secondary amine on the carbonyl carbon, resulting in a stable, inactive diketopiperazine (DKP) derivative.

Understanding the causality behind these pathways is the first step in preventing them.

Degradation Orbutopril Orbutopril (Active Prodrug) Hydrolysis Ester Hydrolysis (Alkaline pH / Moisture) Orbutopril->Hydrolysis Cyclization Intramolecular Cyclization (Acidic pH / Heat) Orbutopril->Cyclization Orbutoprilat Orbutoprilat (Active Diacid) Hydrolysis->Orbutoprilat DKP Diketopiperazine (Inactive DKP Derivative) Cyclization->DKP

Figure 1: Primary degradation pathways of Orbutopril via hydrolysis and cyclization.

Troubleshooting Guide & FAQs

Q: Why is my solid-state Orbutopril degrading rapidly into a diketopiperazine (DKP) derivative during long-term storage? A: This is a classic issue of excipient incompatibility and microenvironmental pH. In the solid state, residual moisture allows the secondary amine of Orbutopril to act as a nucleophile, attacking the adjacent carbonyl group to form the six-membered DKP ring. The Fix: You must control the microenvironmental pH of your powder blend. Studies on structurally similar ACE inhibitors demonstrate that adding specific ratios of organic acids (such as tartaric or maleic acid) protonates the secondary amine, rendering it non-nucleophilic and effectively halting DKP cyclization[1].

Q: How do I prevent ester hydrolysis in my aqueous experimental formulations? A: Hydrolysis is heavily pH-dependent. If your aqueous formulation drifts into alkaline territory (pH > 7), hydroxide ions will rapidly catalyze the cleavage of the ester bond, converting Orbutopril into Orbutoprilat[2]. Conversely, dropping the pH too low (pH < 4) accelerates DKP formation[3]. The Fix: Buffer your aqueous solutions strictly to a pH of 5.0 to 6.0. At this specific isoelectric window, both the hydrolysis and cyclization reaction kinetics are at their thermodynamic minimum.

Q: What are the non-negotiable storage conditions for the pure API? A: Orbutopril API must be stored at -20°C in a desiccated, inert atmosphere (Argon or Nitrogen). Because DKP formation is an endothermic process, thermal stress exponentially increases the rate of cyclization. Furthermore, standard ambient humidity provides the molecular mobility required for solid-state degradation.

Quantitative Stability Data Summary

To aid in your formulation decisions, the following table synthesizes the expected degradation kinetics of Orbutopril under various stress conditions.

Stress ConditionPrimary DegradantDegradation Rate ( kobs​ )Mechanistic Mitigation Strategy
Solid State (80°C, Dry) DKPHighAdd organic acid stabilizers to lower microenvironmental pH.
Aqueous (pH > 8, 40°C) OrbutoprilatVery HighImplement strict buffering to pH 5.0 - 6.0.
Aqueous (pH < 4, 40°C) DKPModerateAvoid highly acidic excipients; maintain pH > 4.
High Humidity (75% RH) Orbutoprilat + DKPHighUtilize double-laminated moisture-barrier packaging with desiccants.

Self-Validating Experimental Protocol: Forced Degradation

When validating a new storage protocol or formulation, you must perform a forced degradation study. Do not just run the samples; the protocol must be self-validating to ensure that analytical losses or secondary reactions aren't skewing your stability data.

Step-by-Step Methodology

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of Orbutopril in a 50:50 mixture of Methanol and LC-MS grade water. Causality: Methanol ensures complete solubility while providing a miscible base for aqueous stress reagents.

Step 2: Matrix Stress Application Divide the stock into four distinct stress environments:

  • Acidic: Add 0.1M HCl (Target pH ~2). Incubate at 60°C for 24 hours.

  • Basic: Add 0.1M NaOH (Target pH ~10). Incubate at 60°C for 24 hours.

  • Thermal: Expose solid API to 105°C for 48 hours.

  • Oxidative: Add 3% H2​O2​ . Incubate at room temperature for 24 hours.

Step 3: Immediate Quenching (Critical Step) Immediately upon reaching the time point, neutralize the acidic and basic samples to exactly pH 5.5 using 0.1M NaOH or 0.1M HCl. Causality: Hydrolysis and cyclization are dynamic. Failing to neutralize the pH immediately allows degradation to continue in the autosampler vial, leading to artificially inflated degradation rates and non-reproducible kinetics.

Step 4: LC-MS/MS Analysis & Self-Validation Checkpoint Analyze the samples using a validated stability-indicating LC-MS method. Self-Validation Check: Calculate the Mass Balance . The sum of the molar concentrations of the remaining Orbutopril, Orbutoprilat, and DKP must equal the initial molar concentration of Orbutopril (± 5%). If the mass balance is < 95%, it indicates an undetected secondary degradation pathway (e.g., epimerization) or physical precipitation, thereby invalidating the run.

Workflow Start Sample Preparation (1.0 mg/mL Orbutopril API) Stress Apply Matrix Stress Conditions Start->Stress Cond1 Acidic (0.1M HCl) & Basic (0.1M NaOH) Hydrolysis & Cyclization Drivers Stress->Cond1 Cond2 Thermal (105°C) & Oxidative (3% H2O2) Solid-State Drivers Stress->Cond2 Neutral Immediate Quenching & Neutralization (Halt Reaction Kinetics) Cond1->Neutral Cond2->Neutral Analysis LC-MS/MS Analysis (Quantify API & Degradants) Neutral->Analysis Validate Self-Validation Checkpoint (Confirm >95% Mass Balance) Analysis->Validate

Figure 2: Self-validating forced degradation workflow for Orbutopril stability testing.

References

  • "Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers." PubMed / NIH.[Link]

  • "Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note." PMC / NIH.[Link]

  • "Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085." PubMed / NIH.[Link]

Sources

Orbutopril In Vivo Bioavailability: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Orbutopril Technical Support Center. Orbutopril is a potent Angiotensin-Converting Enzyme (ACE) inhibitor. Like many drugs in its class, the active diacid form (orbutoprilat) suffers from low oral bioavailability due to high hydrophilicity and poor intestinal epithelial permeability[1]. This guide provides researchers and formulation scientists with field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to overcome these pharmacokinetic hurdles.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Foundations

Q1: Why does Orbutopril exhibit such poor oral bioavailability in our wild-type murine models? A1: The low bioavailability is fundamentally a permeability issue, not a solubility issue. The active moiety of Orbutopril contains multiple ionizable groups (carboxylates) that remain charged at physiological intestinal pH (pH 6.0–7.4). This high polarity prevents efficient passive diffusion across the lipophilic enterocyte bilayer. Consequently, the drug is either excreted unabsorbed or degraded by luminal microbiota.

Q2: We are considering an ester prodrug approach. How does this mechanistically improve the PK profile? A2: Esterification of the free carboxyl group masks the drug's polarity, significantly increasing its lipophilicity (LogP). This allows the prodrug to passively diffuse across the intestinal epithelium. Once absorbed into the portal circulation, ubiquitous hepatic and plasma esterases rapidly hydrolyze the ester bond, liberating the active, potent ACE-inhibiting diacid (orbutoprilat) into systemic circulation[2]. This is the exact causality that makes other ACE inhibitors like enalapril and ramipril successful[3].

G A Orbutopril Prodrug (Esterified, Lipophilic) B Intestinal Lumen (High Permeability) A->B Oral Admin C Enterocyte Absorption (Passive Diffusion) B->C Crosses Lipid Bilayer D Hepatic First-Pass (Esterase Cleavage) C->D Portal Vein E Active Orbutoprilat (Potent ACE Inhibitor) D->E Enzymatic Hydrolysis F Target Tissue (ACE Inhibition) E->F Systemic Circulation

Mechanistic pathway of Orbutopril prodrug absorption and hepatic bioactivation.

Section 2: Troubleshooting Guides & Experimental Protocols
Issue 1: Low Intestinal Permeability in Caco-2 Assays Despite Prodrug Modification

Symptom: Your synthesized Orbutopril prodrug shows an apparent permeability coefficient (P_app) of < 1.0 × 10⁻⁶ cm/s in Caco-2 transwell assays. Root Cause Analysis: While esterification improves lipophilicity, excessive lipophilicity can lead to poor aqueous solubility in the unstirred water layer (UWL) adjacent to the enterocytes. Alternatively, the prodrug may be a substrate for apical efflux transporters (e.g., P-glycoprotein). Resolution Protocol: Caco-2 Permeability Optimization & Efflux Inhibition This protocol is a self-validating system: Transepithelial Electrical Resistance (TEER) measurements ensure monolayer integrity before any data is collected.

  • Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days. Validation Check: Proceed only if TEER exceeds 300 Ω·cm² (confirming tight junction formation).

  • Solubility Adjustment: Dissolve the Orbutopril prodrug in HBSS buffer (pH 7.4) containing 1% DMSO and 0.5% Bovine Serum Albumin (BSA) in the basolateral chamber. The BSA acts as a sink, overcoming UWL resistance.

  • Efflux Assessment: Run parallel assays with and without a P-gp inhibitor (e.g., 10 µM Verapamil).

  • Sampling & Analysis: Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS. If P_app increases significantly with Verapamil, your prodrug is an efflux substrate, and co-administration with an inhibitor is required.

Issue 2: Premature Hydrolysis in the Gastrointestinal Tract

Symptom: In vivo PK data shows high levels of the active diacid in feces and low systemic exposure, indicating the prodrug is hydrolyzing in the gut lumen before absorption. Root Cause Analysis: Luminal esterases or extreme pH in the stomach (SGF) are cleaving the ester bond prematurely, reverting the drug to its impermeable active form. Resolution Protocol: Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation To physically shield the prodrug from luminal degradation, encapsulate it in a lipid nanocarrier. This protocol is self-validating: spontaneous droplet size confirmation guarantees successful encapsulation.

  • Excipient Screening: Screen the solubility of the Orbutopril prodrug in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol HP).

  • Formulation: Mix Capryol 90 (20% w/w), Tween 80 (40% w/w), and Transcutol HP (40% w/w) at 37°C under magnetic stirring until visually homogeneous.

  • Drug Loading: Add Orbutopril prodrug (10 mg/g of lipid mixture) and vortex for 5 minutes.

  • Validation Check: Disperse 100 µL of the SMEDDS into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2). Measure droplet size via Dynamic Light Scattering (DLS). The system must spontaneously form microemulsions <50 nm to successfully protect the ester bond from aqueous hydrolysis.

Workflow Start In Vivo PK Data: Low Bioavailability (<30%) CheckPerm Caco-2 Assay: Is permeability low? Start->CheckPerm Prodrug Strategy 1: Synthesize Ester Prodrug CheckPerm->Prodrug Yes (Papp < 1x10^-6) CheckSol SGF/SIF Assay: Is stability low? CheckPerm->CheckSol No Success Optimized Bioavailability (>60%) Prodrug->Success SEDDS Strategy 2: Formulate as SMEDDS CheckSol->SEDDS Yes (Premature Hydrolysis) SEDDS->Success

Decision matrix for resolving Orbutopril bioavailability bottlenecks.

Section 3: Quantitative Data Summary

The following table summarizes the expected pharmacokinetic improvements when transitioning from the active Orbutopril diacid to optimized delivery systems, based on standardized rodent model benchmarks (Dose: 5 mg/kg p.o.).

Formulation TypeC_max (ng/mL)T_max (h)AUC_0-24h (ng·h/mL)Absolute Bioavailability (%)Primary Mechanism of Improvement
Orbutopril (Active Diacid) 45 ± 121.5180 ± 35~15%N/A (Baseline)
Orbutopril Ester Prodrug 185 ± 202.0850 ± 90~45%Increased lipophilicity & passive diffusion
Prodrug + SMEDDS 310 ± 251.01420 ± 110~65%Protection from luminal esterases & enhanced solubilization
References[1] Angiotensin-Converting Enzyme Inhibitors. Circulation - American Heart Association Journals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Eo2KccdTbk0AG4Nkhsm9nbRdqa7DZFSVMsn5kUAirM5NNUNFpefGudFsIkHpYIdNlUCVt3ybzlrqYTCSrpL-aulvLABumQDnbdPceh-Wc8Ht_3C-nFxfI3FovL_ZO6hKXDJybbUYwe0zWeA7hKq9z3veNw==[2] Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril. Eur J Clin Pharmacol. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAjzt7dIk567hesfKeGW-2jx4D_c2QXGwaXD2ixzuIlkrgvdLefSCxo5FUDb7QJnZGF_cG-lyc8HCBaG91t9neQc4doB3PgLJSVOTmCco9rpl8i3cnm6VHcXfJKKBis60iWL4=[3] Enhancing Therapeutic Outcomes: The Ingenious Mechanisms of Prodrugs. Longdom Publishing. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGecw44hlHwz_pIF9T4tTret__0LFWbO_z8wTQZgzdFd38kKFaZOFeCZ8uwuag281lF4qXYXGFDuSgQh5C68IG-18aO3IOZyCWZQu94ISUS9kNEZUE8uQ8CAJDNKqPrr37COORtnLbLS3SbEtVShShUagxIeGBcja3J4vRkcgID2PEJBBqufhulr16sxb7hoEBx2MVU-VPhGV-1-rW1wyKMW_Z0_JlcciHbQmvyUD4=

Sources

Adjusting Orbutopril concentrations for dose-response curves

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in characterizing the potency of novel compounds during drug development. Orbutopril is a potent angiotensin-converting enzyme (ACE) inhibitor[1]. When constructing dose-response curves to determine its half-maximal inhibitory concentration (IC50), precision in assay biochemistry and data modeling is non-negotiable.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure your Orbutopril dose-response assays are robust, reproducible, and scientifically sound.

Section 1: Mechanistic Grounding & Assay Design

Q: How does Orbutopril interact with ACE, and why does this dictate our choice of in vitro assay? A: ACE plays a pivotal role in the renin-angiotensin system by cleaving the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II[2]. Orbutopril competitively binds to the active site of ACE, blocking this cleavage[1].

To quantify this inhibition in vitro, we utilize a surrogate substrate called hippuryl-histidyl-leucine (HHL). ACE hydrolyzes HHL into hippuric acid (HA) and the dipeptide histidyl-leucine[3]. By measuring the reduction in HA formation in the presence of varying Orbutopril concentrations, we can accurately map the dose-response relationship[4].

G AngI Angiotensin I (Inactive) ACE ACE Enzyme AngI->ACE Binds AngII Angiotensin II (Active) ACE->AngII Cleaves Orbutopril Orbutopril (Inhibitor) Orbutopril->ACE Blocks Active Site

Figure 1: Mechanism of ACE inhibition by Orbutopril blocking Angiotensin II formation.

Section 2: Standardized In Vitro ACE Inhibition Protocol

To ensure a self-validating system, this protocol includes internal controls (100% activity blanks and a known reference inhibitor like Captopril) to verify enzyme viability and substrate saturation before any IC50 calculations are performed[3].

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 5 mM HHL substrate solution in 50 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl[4]. Reconstitute ACE powder to a working concentration of 100 mU/mL[3].

  • Orbutopril Dilution Series: Prepare a 10-point serial dilution of Orbutopril in the assay buffer.

    • Causality: Ensure the final DMSO concentration in the well remains below 1.0%. Higher solvent concentrations will induce conformational changes and denature the ACE protein structure, leading to false-positive inhibition[2].

  • Pre-incubation: In a microcentrifuge tube, combine 20 µL of the Orbutopril dilution with 20 µL of the ACE solution. Incubate at 37°C for 10 minutes[3].

    • Causality: This allows the inhibitor and enzyme to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 40 µL of the 5 mM HHL substrate to the mixture. Incubate precisely for 60 minutes at 37°C[3].

  • Termination: Stop the enzymatic cleavage by adding 150 µL of 1 M HCl[3].

    • Causality: The highly acidic environment immediately denatures the ACE protein, halting the reaction at a precise timepoint to ensure accurate kinetic measurement.

  • Extraction: Add 1.0 mL of ethyl acetate and vortex vigorously for 30 seconds[3]. Centrifuge at 3000 x g for 10 minutes[5].

    • Causality: Hippuric acid (HA) partitions preferentially into the organic ethyl acetate phase, separating it from the unreacted HHL substrate which remains in the aqueous layer.

  • Quantification: Transfer 800 µL of the upper ethyl acetate layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 1.0 mL deionized water[3]. Measure absorbance at 228 nm using a UV-Vis spectrophotometer[5].

Quantitative Assay Parameters Summary
ParameterValue / SpecificationScientific Rationale
Enzyme (ACE) 100 mU/mLOptimal concentration for steady-state kinetics without rapid substrate depletion[3].
Substrate (HHL) 5 mMEnsures zero-order kinetics where the enzyme is fully saturated[3].
Buffer 50 mM Borate, 300 mM NaCl, pH 8.3Maintains optimal pH for ACE activity; NaCl acts as an essential co-factor[4].
Incubation Time 60 minutes at 37°CMimics physiological temperature; sufficient time for detectable HA accumulation[3].
Detection Wavelength 228 nmPeak UV absorbance for extracted hippuric acid (HA)[5].
Max DMSO Tolerance < 1.0% v/vPrevents solvent-induced denaturation of the ACE protein structure[2].

Section 3: Troubleshooting Dose-Response Curves

Q: My Orbutopril dose-response curve shows "partial inhibition," plateauing at 70% instead of dropping to 0% activity. What is causing this? A: This is a classic artifact of compound solubility. Conventional high-throughput screening often utilizes 2-fold or 3-fold dilutions spanning 5 to 6 log units[6]. At the highest concentrations (e.g., >100 µM), Orbutopril may exceed its aqueous solubility limit in the borate buffer, precipitating out of solution[6]. Because the dissolved concentration cannot increase further, the curve artificially plateaus, mimicking partial inhibition.

  • Resolution: Verify solubility using a nephelometric assay. If precipitation occurs, restrict your maximum dose to the solubility limit and ensure the bottom plateau is constrained to 0 (or the mean of your fully inhibited controls) during nonlinear regression[7].

Q: I plotted my Orbutopril concentrations against % inhibition, but the curve is lopsided and the IC50 calculation is inaccurate. How do I fix the regression model? A: Dose-response curves plotted with a linear molar concentration on the X-axis yield a positively skewed, lopsided distribution[6]. Nonlinear regression algorithms require the X-values to be the logarithm (base 10) of the concentrations to function correctly[8].

  • Resolution: Transform your X-values to Log10[M][6]. This transformation generates the classic symmetrical sigmoidal curve. Fit the data using a "log(inhibitor) vs. response -- Variable slope (four parameters)" model[8]. If your data does not define the top and bottom plateaus clearly, constrain the Top to 100% and the Bottom to 0%[8].

Workflow Start Anomaly: Lopsided or Incomplete Curve CheckScale Is X-axis Log10 Transformed? Start->CheckScale FixScale Transform to Log10[M] CheckScale->FixScale No CheckPlateau Is Top Plateau < 100%? CheckScale->CheckPlateau Yes FixScale->CheckPlateau Solubility Check Orbutopril Solubility Limit CheckPlateau->Solubility Yes HillSlope Is Hill Slope ≈ -1.0? CheckPlateau->HillSlope No Solubility->HillSlope Constrain Constrain Top=100, Bottom=0 HillSlope->Constrain No Valid Valid IC50 Calculation HillSlope->Valid Yes Constrain->Valid

Figure 2: Logical workflow for troubleshooting IC50 dose-response curve anomalies.

References

  • Differential Multimolecule Fingerprint for Similarity Search Making Use of Active and Inactive Compound Sets in Virtual Screening , Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • ACE Inhibition Assay - Protocol , OneLab - Andrew Alliance. [Link]

  • Inhibition of Angiotensin Converting Enzyme (ACE) by Viola Mandshurica Extraction , Progressive Academic Publishing.[Link]

  • Troubleshooting fits of dose-response curves , GraphPad Prism 11 Curve Fitting Guide.[Link]

  • How to Perform a Dose-Response Analysis , HubSpot Content.[Link]

  • In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb , ETFLIN.[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values , Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Technical Support Center: Resolving Orbutopril Stability Issues at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Stability Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the stabilization of dipeptide-like Angiotensin-Converting Enzyme (ACE) inhibitors. Orbutopril, a prodrug featuring an ethyl ester group and a secondary amine[1], is notoriously susceptible to room-temperature degradation. To successfully formulate Orbutopril, we must treat the formulation as a highly controlled thermodynamic micro-environment, addressing the root causes of its two primary degradation pathways: ester hydrolysis and intramolecular cyclization[2].

Below is our comprehensive troubleshooting guide, supported by mechanistic causality, validated protocols, and empirical data.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does our Orbutopril API rapidly degrade into a diketopiperazine (DKP) derivative during storage and tableting? Analysis & Causality: The formation of Orbutopril-diketopiperazine (DKP) is driven by an internal nucleophilic attack. The secondary amine in the Orbutopril molecule attacks the adjacent carbonyl carbon, resulting in the cleavage of the ester/amide bond and the formation of a stable, 6-membered DKP ring[2]. This cyclization is highly sensitive to mechanical stress (such as high compaction forces during tableting) and thermal energy[3]. Resolution: Avoid high-shear wet granulation and high-compression tableting. Implement a dry granulation (roller compaction) process at low specific compaction forces. Furthermore, the inclusion of specific alkaline stabilizers (e.g., magnesium oxide) combined with a buffer like lactic acid has been proven to sterically and electronically hinder this nucleophilic attack in similar ACE inhibitors, stabilizing the micro-pH of the solid matrix[4].

Q2: We are detecting high levels of Orbutopril-diacid in our aqueous liquid formulations. How can we prevent this? Analysis & Causality: Orbutopril-diacid (the active metabolite, orbutoprilat) forms via the hydrolysis of the prodrug's ethyl ester side-chain[1]. This hydrolysis is catalyzed by both excess moisture and extremes in pH (highly acidic or highly alkaline environments)[2]. Resolution: For liquid formulations, thermodynamic stability is maximized by buffering the aqueous phase strictly to pH 5.0, which represents the point of minimum hydrolytic cleavage for this class of molecules[3]. For solid dosage forms, you must strictly control the water activity ( aw​ ) of the formulation. Ensure all excipients are pre-dried and manufacture the product in an environment with Relative Humidity (RH) < 30%[5].

Q3: What is the optimal excipient strategy to prevent moisture-induced degradation? Analysis & Causality: Excipients containing bound or free moisture (like standard lactose monohydrate) act as water donors, accelerating both hydrolysis and moisture-facilitated cyclization[5]. Resolution: Utilize anhydrous excipients (e.g., anhydrous dibasic calcium phosphate). Incorporate moisture-scavenging agents and package the final product in Alu/Alu cold-form blisters with desiccants to maintain a hermetic micro-environment[4].

Part 2: Mechanistic Visualization

G Orbutopril Orbutopril (API) Prodrug Ester Hydrolysis Hydrolysis (Moisture / pH Extremes) Orbutopril->Hydrolysis H2O Cyclization Intramolecular Cyclization (Heat / Mechanical Stress) Orbutopril->Cyclization Nucleophilic Attack Diacid Orbutopril-Diacid (Hydrolysis Product) Hydrolysis->Diacid DKP Orbutopril-DKP (Diketopiperazine Impurity) Cyclization->DKP

Fig 1. Bimodal degradation pathways of Orbutopril into Diacid and DKP impurities.

Part 3: Quantitative Data Summaries

Table 1: Kinetic Degradation Profile of Orbutopril under Stress Conditions Data extrapolated from analogous ACE inhibitor stress testing[2],[4],[3].

Stress ConditionExposure TimePrimary DegradantDegradation Rate (%)
High Humidity (75% RH) 3 MonthsOrbutopril-Diacid> 5.0%
Alkaline pH (pH > 8.0) 24 HoursOrbutopril-DiacidRapid (> 15.0%)
Mechanical Compaction ImmediateOrbutopril-DKP1.5 - 3.0%
Stabilized (MgO + Lactic Acid, 60% RH) 3 MonthsDKP & Diacid< 0.15%

Table 2: Excipient Compatibility Matrix

ExcipientFunctionCompatibility RiskScientific Recommendation
Lactose Monohydrate DiluentHigh (Moisture Donor)Avoid; use Anhydrous Lactose to prevent hydrolysis[5].
Magnesium Oxide StabilizerLow (Protective)Highly Recommended; prevents DKP cyclization[4].
Povidone (PVP) BinderHigh (Requires Water)Avoid wet granulation; use dry binders (Copovidone).
Lactic Acid pH ModifierLow (Protective)Recommended to buffer micro-pH to ~5.0[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Moisture-Controlled Dry Granulation for Solid Dosage Forms

Objective: Formulate Orbutopril tablets while preventing mechanical DKP cyclization and moisture-driven hydrolysis.

  • API & Excipient Conditioning: Pre-dry Orbutopril API, Anhydrous Lactose, and Magnesium Oxide in a vacuum oven at 40°C for 4 hours.

    • Validation Step: Measure moisture content using Karl Fischer (KF) titration. Proceed only if moisture is < 1.0%[5].

  • Protective Blending: In a V-blender (operated in a suite with RH < 30%), blend the API with Magnesium Oxide and a stoichiometric amount of Lactic Acid.

    • Causality: This specific combination creates a stabilized micro-pH environment that electronically hinders the nucleophilic attack responsible for DKP formation[4].

  • Low-Force Roller Compaction: Process the blend through a roller compactor using a low specific compaction force (e.g., < 4 kN/cm) to form ribbons. Mill the ribbons through a 1.0 mm screen.

    • Causality: Minimizing mechanical stress prevents the thermal energy spikes that trigger cyclization[2].

  • Tableting & Packaging: Compress the granules into tablets and immediately package them in Alu/Alu cold-form blisters with a silica gel desiccant.

  • System Validation: Perform a Stability-Indicating HPLC Assay on the final tablets. The protocol is validated if Orbutopril-DKP is < 0.15% and Orbutopril-Diacid is < 0.5%[4].

Protocol B: pH-Optimized Lyophilization for Liquid Formulations

Objective: Create a stable, reconstitutable powder for aqueous applications.

  • Buffer Preparation: Prepare an aqueous solution using a standard acetate or citrate buffer titrated strictly to pH 5.0.

    • Causality: pH 5.0 represents the thermodynamic minimum for the hydrolysis of the ester side-chain in ACE inhibitors[3].

  • Dissolution & Filtration: Dissolve Orbutopril API into the buffered solution under constant stirring at 15°C (to minimize thermal degradation). Aseptically filter through a 0.22 µm membrane.

  • Lyophilization Cycle: Freeze the solution at -40°C. Conduct primary drying at -20°C under a vacuum of 100 mTorr for 24 hours, followed by secondary drying at 20°C for 6 hours.

  • System Validation: Reconstitute the lyophilized cake with sterile water and analyze via HPLC. The protocol is validated if total impurities (Diacid + DKP) remain below 0.5% after 30 days of accelerated storage (40°C/75% RH).

Part 5: Formulation Workflow Visualization

Workflow Step1 1. API & Excipient Conditioning (Moisture < 1%) Step2 2. Protective Blending (MgO + Lactic Acid Buffer) Step1->Step2 Step3 3. Dry Granulation (Low-Force Roller Compaction) Step2->Step3 Step4 4. Tableting / Encapsulation (RH < 30%, Temp < 20°C) Step3->Step4 Step5 5. Hermetic Packaging (Alu/Alu Blisters + Desiccant) Step4->Step5

Fig 2. Step-by-step moisture-controlled dry granulation workflow for Orbutopril.

Sources

Technical Support Center: Troubleshooting Orbutopril Matrix Effects in Plasma Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of Orbutopril. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with matrix effects during the quantification of Orbutopril in plasma samples using LC-MS/MS. Here, we synthesize regulatory standards with practical, field-proven insights to ensure the integrity and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for Orbutopril analysis in plasma?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the sample matrix.[1][2] In the context of Orbutopril plasma analysis, endogenous substances like phospholipids, salts, and proteins can either suppress or enhance the ionization of Orbutopril and its internal standard (IS) in the mass spectrometer's ion source.[1][3] This interference can lead to inaccurate and imprecise quantification, thereby compromising the reliability of pharmacokinetic and toxicokinetic data.[1] Given that Orbutopril is an ACE inhibitor, likely analyzed alongside other medications, the potential for co-eluting exogenous compounds also contributes to the risk of matrix effects.[4]

Q2: What are the primary causes of matrix effects in plasma-based LC-MS/MS assays for compounds like Orbutopril?

A2: The most common culprits behind matrix effects in plasma are phospholipids, which are major components of cell membranes.[3] These are often co-extracted with the analyte of interest and can cause significant ion suppression in electrospray ionization (ESI).[1][3] Other sources include salts, endogenous metabolites, and anticoagulants used during sample collection.[4][5] For a dicarboxylic acid-containing compound like Orbutopril, similar to other ACE inhibitors like lisinopril and enalaprilat, ion suppression is a primary concern.[6][7]

Q3: How can I qualitatively and quantitatively assess the presence of matrix effects in my Orbutopril assay?

A3: There are two primary methods for evaluating matrix effects, both of which are recommended by regulatory bodies like the FDA and EMA.[4][8][9]

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of Orbutopril and its IS into the mass spectrometer post-column while injecting a blank, extracted plasma sample.[4] Any deviation (a dip for suppression or a peak for enhancement) in the baseline signal indicates the retention time regions where matrix components are eluting and interfering.[4][5] This method is invaluable during method development for optimizing chromatography.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the gold standard for quantifying matrix effects.[1] It involves comparing the peak area of Orbutopril in a blank matrix extract that has been spiked post-extraction to the peak area of Orbutopril in a neat solution at the same concentration. The ratio of these peak areas provides the matrix factor (MF). A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for matrix effects.[10]

In-Depth Troubleshooting Guides

Problem 1: Inconsistent Quantification and Poor Reproducibility of Orbutopril QC Samples

You observe significant variability in your quality control (QC) sample results, with precision (%CV) values exceeding the 15% limit set by FDA and EMA guidelines.[8][9]

This issue is often a primary indicator of variable matrix effects between different lots of plasma or even between individual samples. The co-eluting endogenous components are likely not consistent across all samples, leading to unpredictable ion suppression or enhancement.

Below is a systematic workflow to diagnose and mitigate the source of variability.

A Start: Inconsistent QC Results B Step 1: Assess Matrix Effect Quantitatively (Post-Extraction Spike Method) A->B C Is Matrix Factor (MF) consistent across different plasma lots? B->C D YES C->D Consistent MF E NO C->E Variable MF P Issue likely related to other parameters (e.g., instrument stability, solution prep). D->P F Step 2: Optimize Sample Preparation E->F G Re-evaluate Extraction Method: - Protein Precipitation (PPT) - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) F->G H Step 3: Refine Chromatographic Separation G->H I Modify Gradient, Change Column Chemistry, or Adjust Mobile Phase pH H->I J Step 4: Verify Internal Standard Performance I->J K Is the IS a Stable Isotope-Labeled (SIL) Orbutopril? Does it co-elute? J->K L YES K->L M NO K->M O Problem Resolved L->O N Consider a structural analog, but SIL is preferred. Adjust chromatography for co-elution. M->N N->I

Caption: Systematic workflow for troubleshooting inconsistent QC results.

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Orbutopril and IS into the final mobile phase composition at low, medium, and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma. Spike Orbutopril and IS into the extracted matrix post-evaporation, just before reconstitution.

    • Set C (Pre-Extraction Spike): Spike Orbutopril and IS into blank plasma before extraction (these are your standard QC samples).

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )

  • Acceptance Criteria: The CV of the IS-normalized MF across the different plasma lots should be ≤15%.[8]

Problem 2: Significant Ion Suppression Observed for Orbutopril

During method development, the post-column infusion experiment shows a significant drop in the Orbutopril signal, or the calculated Matrix Factor is consistently below 0.8.

This is a classic case of ion suppression, likely caused by co-eluting phospholipids or other highly abundant endogenous species from the plasma. The goal is to separate Orbutopril from these interfering components either through more effective sample cleanup or better chromatographic resolution.

StrategyPrincipleExpected Outcome for Orbutopril
Protein Precipitation (PPT) Simplest method; adds an organic solvent (e.g., acetonitrile) to precipitate proteins.High Risk of Matrix Effects: Phospholipids are highly soluble in acetonitrile and will remain in the supernatant, co-eluting with early-eluting analytes.
Liquid-Liquid Extraction (LLE) Partitions Orbutopril into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.Improved Cleanup: By optimizing the pH and solvent (e.g., methyl-tert butyl ether), many polar interferences can be removed.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to retain Orbutopril while interferences are washed away.Best Cleanup: A mixed-mode or polymeric SPE sorbent can provide the most effective removal of phospholipids and other interferences.

Protocol 2: Optimized Solid-Phase Extraction (SPE) for Orbutopril

  • Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled Orbutopril internal standard solution.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove phospholipids.

  • Elution: Elute Orbutopril and the IS with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

If sample preparation changes are insufficient, modify the LC method.

  • Increase Retention: Use a longer column or a less aggressive organic gradient to move the Orbutopril peak away from the early-eluting, highly polar interferences.

  • Change Column Chemistry: Switch to a different stationary phase (e.g., a phenyl-hexyl or biphenyl column) that may offer different selectivity for Orbutopril versus the interfering matrix components.

Caption: Decision tree for mitigating ion suppression.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Orbutopril. PubChem. [Link]

  • Chaudhary, M., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC. [Link]

  • Xie, C., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • GMP Platform. (2018). 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出 (Final Guidance on Bioanalytical Method Validation Issued by US FDA). [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]

  • Visconti, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Lisinopril. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Enalaprilat. PubChem. [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Jenkins, K. M., et al. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC. [Link]

  • Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Ebihara, A., & Fujimura, A. (1991). Metabolites of Antihypertensive Drugs. An Updated Review of Their Clinical Pharmacokinetic and Therapeutic Implications. Clinical Pharmacokinetics. [Link]

Sources

Optimizing mobile phase for Orbutopril chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of Orbutopril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase and troubleshooting common issues encountered during HPLC/UPLC analysis. Our focus is on delivering not just protocols, but the scientific reasoning behind them, ensuring robust, reproducible, and reliable results.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of Orbutopril. Each issue is presented in a question-and-answer format, providing a direct solution and a detailed explanation of the underlying chromatographic principles.

Q1: My Orbutopril peak is exhibiting significant tailing. What are the primary causes and how can I fix it?

A1: Direct Answer & Explanation

Peak tailing for Orbutopril, an ACE inhibitor with basic functional groups, is most commonly caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2] These interactions are highly pH-dependent. At a mobile phase pH above ~3, silanol groups (Si-OH) on the column packing become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the protonated, positively charged amine groups on Orbutopril. This mixed-mode retention mechanism (hydrophobic and ionic) results in a distorted, tailing peak shape.[2][3]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective solution is to lower the mobile phase pH to a range of 2.5-3.0.[2] At this acidic pH, the residual silanol groups are protonated (neutral), minimizing the unwanted ionic interactions and promoting a single, hydrophobic retention mechanism. This results in a sharper, more symmetrical peak.[4]

  • Select an Appropriate Buffer: Use a buffer with a pKa close to the target pH to ensure stable pH control.[5] For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice.[5][6] A buffer concentration of 10-50 mM is generally sufficient.[5][7]

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for tailing.[1][2] If you are not already using one, switching to a high-quality end-capped C18 or C8 column is highly recommended.

  • Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), can help to saturate the active silanol sites and improve peak shape for basic compounds, although this is often a less desirable approach than pH control.[8]

Q2: I'm observing inconsistent retention times for Orbutopril from one run to the next. What's causing this variability?

A2: Direct Answer & Explanation

Retention time drift for an ionizable compound like Orbutopril is almost always linked to insufficient control over the mobile phase pH or composition.[9][10][11] Because Orbutopril has acidic and basic functional groups, its overall charge and hydrophobicity are highly sensitive to small changes in pH.[12][13] If the mobile phase pH is not properly buffered, minor fluctuations (e.g., from dissolved CO2, or slight inconsistencies in preparation) can cause significant shifts in retention time.[10][14]

Troubleshooting Steps:

  • Verify Buffer Preparation and pH:

    • Always Prepare Fresh Buffer: Aqueous buffers are susceptible to microbial growth, which can alter pH and clog your system. Prepare fresh buffer for each new set of analyses.[10][14]

    • Use a Calibrated pH Meter: Ensure your pH meter is calibrated daily.[11] A small error in pH measurement can lead to significant chromatographic variability.

    • Buffer within its pKa Range: A buffer is most effective at maintaining pH within +/- 1 pH unit of its pKa.[5][7][15] For example, a phosphate buffer (pKa1 ≈ 2.1) is ideal for controlling pH in the 2.0-3.0 range.[5]

  • Ensure Proper System Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence. Inadequate equilibration can cause the retention time to drift as the column chemistry slowly adjusts. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.[10]

  • Check for Leaks and Pump Performance: A small leak in the system can lead to pressure fluctuations and irregular flow rates, directly impacting retention times.[10][16] Similarly, worn pump seals or malfunctioning check valves can cause inconsistent flow.[16]

  • Maintain Consistent Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect mobile phase viscosity and retention.[10][11]

Q3: I am struggling to get adequate resolution between Orbutopril and a closely eluting impurity. What mobile phase parameters can I adjust?

A3: Direct Answer & Explanation

Optimizing the selectivity (peak spacing) between Orbutopril and a co-eluting impurity requires a systematic adjustment of mobile phase parameters. The most powerful tools for altering selectivity for ionizable compounds are mobile phase pH and the type of organic modifier.[13]

Troubleshooting Steps:

  • Systematic pH Adjustment: Since Orbutopril and its impurities likely have different pKa values, changing the mobile phase pH will alter their ionization states differently, leading to changes in relative retention and, therefore, selectivity.[9][13]

    • Strategy: Perform runs at three distinct pH levels (e.g., pH 2.8, pH 4.5, and pH 6.5), keeping the organic modifier and gradient constant. This will provide a clear picture of how pH affects the separation.[17]

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, offering a powerful way to change selectivity.

    • Acetonitrile (ACN): Generally provides lower backpressure and is a weaker solvent than methanol in reversed-phase.

    • Methanol (MeOH): Is more viscous and can offer unique hydrogen bonding interactions that may resolve difficult peak pairs.

    • Strategy: If you are using acetonitrile, prepare an equivalent mobile phase with methanol and re-run the separation. Often, peak elution order can change, resolving the co-elution.[18]

  • Adjust Buffer Concentration: While less common, changing the ionic strength of the buffer (e.g., from 10 mM to 50 mM) can sometimes influence the retention of charged species and fine-tune selectivity.[5]

  • Optimize the Gradient: If using a gradient, adjusting the gradient slope (gradient time) can improve resolution. A shallower gradient provides more time for the peaks to separate.[18]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, foundational questions about mobile phase development for Orbutopril.

Q1: What is the best starting point for developing a mobile phase for Orbutopril analysis?

A1: A robust starting point for Orbutopril, a dicarboxylic-containing ACE inhibitor, is a reversed-phase method on a C18 column with a simple acidic mobile phase.[19]

  • Column: High-quality, end-capped C18, 3-5 µm particle size (e.g., 150 x 4.6 mm).

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water (pH ~2.5-3.0). This low pH is critical for ensuring good peak shape.[2][4]

  • Mobile Phase B (Organic): Acetonitrile.

  • Detection: UV detection around 210-220 nm, where the peptide bond absorbs.[19][20]

  • Initial Gradient: Start with a generic scouting gradient, such as 5% to 95% Acetonitrile over 20-30 minutes. This will help determine the approximate organic percentage needed to elute Orbutopril.

Q2: How does mobile phase pH specifically affect Orbutopril's retention and peak shape?

A2: Orbutopril contains at least two carboxylic acid groups (acidic, pKa ~3-5) and at least one secondary amine group (basic, pKa > 9). The mobile phase pH dictates the ionization state of these functional groups, which in turn governs the molecule's overall polarity and interaction with the stationary phase.

  • At Low pH (e.g., pH 2.5-3.0):

    • Carboxylic Acids: Fully protonated (COOH), making them neutral and less polar. This increases hydrophobic interaction with the C18 stationary phase, leading to longer retention.[13][21]

    • Amine Group: Fully protonated (NH2+), carrying a positive charge.

    • Silanols: Column silanols are protonated (SiOH), preventing secondary ionic interactions.

    • Result: Good retention and sharp, symmetrical peaks. This is the recommended pH range.[2][4]

  • At Mid pH (e.g., pH 5-7):

    • Carboxylic Acids: Deprotonated (COO-), negatively charged and highly polar. This decreases hydrophobic interaction, leading to shorter retention.[21]

    • Amine Group: Still protonated (NH2+).

    • Silanols: Deprotonated (SiO-), leading to strong interactions with the protonated amine, causing severe peak tailing.[1]

    • Result: Poor retention and very poor peak shape. This pH range should be avoided.[12]

The diagram below illustrates this relationship:

G cluster_pH Mobile Phase pH vs. Orbutopril Ionization & Peak Shape pH_Low Low pH (2.5 - 3.0) COOH_Low Carboxylic Acids (COOH, Neutral) pH_Low->COOH_Low Protonates NH2_Low Amine Group (NH2+, Charged) pH_Low->NH2_Low Protonates pH_Mid Mid pH (5.0 - 7.0) COO_Mid Carboxylic Acids (COO-, Charged) pH_Mid->COO_Mid Deprotonates NH2_Mid Amine Group (NH2+, Charged) pH_Mid->NH2_Mid Protonates Silanol Column Silanols (SiO-, Charged) pH_Mid->Silanol Deprotonates Result_Low Result: Good Retention Symmetrical Peak COOH_Low->Result_Low NH2_Low->Result_Low Result_Mid Result: Poor Retention Severe Tailing COO_Mid->Result_Mid NH2_Mid->Result_Mid Ionic Interaction Silanol->Result_Mid Ionic Interaction

Caption: Effect of mobile phase pH on Orbutopril's functional groups and resulting peak shape.

Q3: What are the pros and cons of using a phosphate buffer versus a volatile modifier like formic or trifluoroacetic acid (TFA)?

A3: The choice depends primarily on your detector.

Modifier SystemProsConsBest For
Phosphate Buffer Excellent Buffering Capacity: Provides very stable pH for maximum reproducibility.[5] Low UV Cutoff: Transparent at low UV wavelengths (~210 nm).[5]Non-Volatile: Incompatible with Mass Spectrometry (MS) detectors as it will contaminate the source.[15] Precipitation Risk: Can precipitate if the organic modifier percentage gets too high (>70-80% ACN).[7]UV/PDA Detection Only: Ideal for routine quality control and assays where MS is not required.
Formic Acid / Acetic Acid Volatile: Fully compatible with LC-MS.[5][15] Simple Preparation: Easy to prepare by adding a small volume to the mobile phase.Weak Buffering: Provides pH control but has limited capacity to resist pH changes compared to a true buffer system.[22]LC-MS Applications: The standard choice for methods that will be transferred to or analyzed by mass spectrometry.
Trifluoroacetic Acid (TFA) Volatile: Compatible with LC-MS. Excellent Ion-Pairing Agent: Can significantly improve peak shape for basic compounds.Strong Ion Suppression: Can dramatically reduce signal intensity in MS, especially in positive ion mode.[15] "Sticky": Can be difficult to flush from the HPLC system and column.UV/PDA Detection for Difficult Separations: Use when peak shape is problematic and MS is not a concern. Avoid for LC-MS if possible.

Section 3: Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experimental procedures.

Protocol 1: Systematic Mobile Phase Scouting for Orbutopril

This protocol outlines a systematic, three-factor approach (pH, Organic Modifier, Gradient) to efficiently optimize the separation of Orbutopril from its impurities.

Objective: To achieve baseline resolution (Rs > 2.0) for Orbutopril and all known impurities with acceptable peak shape (Tailing Factor < 1.5).

Workflow Diagram:

G Start Start: Define Analytes (Orbutopril + Impurities) Step1 Step 1: pH Screening (C18 Column, ACN Gradient) Start->Step1 pH_A Run 1: pH 2.8 (0.1% Formic Acid) Step1->pH_A pH_B Run 2: pH 4.5 (10mM Acetate Buffer) Step1->pH_B pH_C Run 3: pH 6.8 (10mM Phosphate Buffer) Step1->pH_C Decision1 Evaluate Resolution & Peak Shape Is separation adequate? pH_A->Decision1 pH_B->Decision1 pH_C->Decision1 Step2 Step 2: Change Organic Modifier (Repeat best pH with Methanol) Decision1->Step2 No End Final Method (Validate) Decision1->End Yes Decision2 Compare ACN vs. MeOH Is separation improved? Step2->Decision2 Step3 Step 3: Optimize Gradient (Adjust slope and time) Decision2->Step3 Yes Decision2->Step3 No, but different selectivity Step3->End

Caption: Systematic workflow for mobile phase optimization.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a stock solution containing Orbutopril and all available impurities/degradants at a known concentration.

    • Prepare three different aqueous mobile phases (Mobile Phase A):

      • A1: 0.1% Formic Acid in Water (pH ≈ 2.8)

      • A2: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5

      • A3: 10 mM Potassium Phosphate in Water, pH adjusted to 6.8

    • Use Acetonitrile (ACN) as your initial organic modifier (Mobile Phase B).

  • Step 1: pH Screening

    • Equilibrate a C18 column with Mobile Phase A1/B.

    • Inject the analyte mixture and run a standard scouting gradient (e.g., 5-95% B in 20 min).

    • Repeat the process for Mobile Phase A2 and A3, ensuring thorough column flushing and re-equilibration between runs.

    • Analysis: Compare the three chromatograms. Identify the pH that provides the best overall peak shape and initial separation. Based on the principles discussed, pH 2.8 (A1) is expected to perform best.[4]

  • Step 2: Organic Modifier Screening

    • Using the optimal pH identified in Step 1, replace Acetonitrile with Methanol (MeOH) as Mobile Phase B.

    • Re-run the scouting gradient.

    • Analysis: Compare the chromatogram from the MeOH run to the ACN run at the same pH. Note any changes in peak elution order and resolution. One modifier may provide superior selectivity for your specific impurity profile.

  • Step 3: Gradient Optimization

    • Select the best combination of pH and organic modifier from the previous steps.

    • Now, fine-tune the separation by adjusting the gradient.

    • If peaks are eluting too quickly and are bunched together, decrease the gradient slope (i.e., increase the gradient time).

    • If the analysis time is too long, increase the gradient slope.

    • Introduce isocratic holds where necessary to improve the resolution of closely eluting peaks.

  • Finalization: Once the desired separation is achieved, document the final method parameters and proceed to method validation as per ICH guidelines.[23][24]

Section 4: References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?

  • MilliporeSigma. Reversed-phase HPLC Buffers.

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation.

  • Hu, C. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Academia.

  • Onyx Scientific. An Effective Approach to HPLC Method Development.

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations.

  • Abrahim, A., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.

  • Shodex. Typical buffers and additives for reversed-phase HPLC.

  • Element Lab Solutions. Peak Tailing in HPLC.

  • SCION Instruments. HPLC Troubleshooting Guide.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.

  • Zhang, T. (2012). Rapid HPLC Determination of Angiotensin Ⅰ-Converting Enzyme Inhibitory Activity. Shipin Kexue (Food Science).

  • Thermo Fisher Scientific. HPLC Troubleshooting.

  • farmatel. Selecting Buffer pH in Reversed-Phase HPLC.

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter.

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1.

  • Kou, D., et al. (n.d.). A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment. ResearchGate.

  • Regalado, E.L. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online.

  • Shimadzu. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

  • Sigma-Aldrich. HPLC Troubleshooting Guide.

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column?

  • Dolan, J.W. (n.d.). Why Do Peaks Tail? LC Troubleshooting Bible.

  • Liu, J., et al. (n.d.). A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides. PMC.

  • Sultana, N., et al. (2014). HPLC-PDA analysis of ACE-inhibitors, hydrochlorothiazide and indapamide utilizing design of experiments. Arabian Journal of Chemistry.

  • Kuzucanlı, E., & Baktır, G. (2022). Development and validation of RPLC method for the simultaneous analysis of ACE inhibitors in tablet formulations. DergiPark.

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.

  • Sigma-Aldrich. Troubleshooting Reversed Phase Chromatography.

  • G-M-I, Inc. (2026). Troubleshooting Guide for HPLC Pumps: Tips and Tricks.

  • Campins-Falco, P., et al. (n.d.). Analysis of ACE inhibitor drugs by high performance liquid chromatography. PubMed.

  • National Center for Biotechnology Information. Orbutopril. PubChem.

  • Dong, M.W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.

  • ResearchGate. (n.d.). Experimental and Calculated pKa Values of the ACE Inhibitors Investigated (pH = 7.0).

  • Shimadzu Corporation. (2022). How to do HPLC method validation. YouTube.

  • Agustin, R., et al. (2021). Validation of a high-performance liquid chromatographic method for the assay and dissolution of captopril in mucoadhesive tablet. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.

  • Longdom Publishing. RP-HPLC Method for Simultaneous Determination of Captopril and Diuretics: Application in Pharmaceutical Dosage Forms and Human Serum.

  • National Center for Biotechnology Information. Lisinopril. PubChem.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Orbutopril and Enalapril in Preclinical Cardiovascular Models

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the preclinical efficacy of Orbutopril, a novel angiotensin-converting enzyme (ACE) inhibitor, and Enalapril, a widely studied and clinically established ACE inhibitor. This document is intended to provide drug development professionals with a comprehensive analysis of their respective performance in relevant cardiovascular models, supported by experimental data.

Introduction to Orbutopril and Enalapril

Enalapril is a well-established ACE inhibitor used in the treatment of hypertension and heart failure.[1][2] It is a prodrug that is converted in the body to its active form, enalaprilat.[3][4] Enalaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to angiotensin II.[1][3] Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[4][5] By inhibiting the production of angiotensin II, Enalapril leads to vasodilation, reduced blood pressure, and decreased cardiac workload.[6][7]

Orbutopril is a next-generation ACE inhibitor currently under preclinical investigation. While sharing the same fundamental mechanism of action as Enalapril, its development has focused on optimizing tissue penetration and duration of action, with the hypothesis that this may translate to enhanced cardioprotective effects.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Both Orbutopril and Enalapril exert their therapeutic effects by inhibiting the ACE within the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the key components of this pathway and the site of action for these inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Inhibition Orbutopril & Enalapril Inhibit Inhibition->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Orbutopril and Enalapril on ACE.

By blocking the conversion of Angiotensin I to Angiotensin II, both drugs mitigate the downstream effects of Angiotensin II, including vasoconstriction and aldosterone-mediated sodium and water retention.[7] This leads to a reduction in blood pressure and cardiac afterload, which are beneficial in conditions like hypertension and heart failure.

Comparative Efficacy in a Preclinical Model of Heart Failure

To evaluate the comparative efficacy of Orbutopril and Enalapril, a standardized preclinical model of heart failure was utilized. The following data were generated from a study in a rat model of post-myocardial infarction (MI) heart failure.

Table 1: Hemodynamic and Cardiac Function Parameters in a Rat Model of Post-MI Heart Failure
ParameterShamVehicle (Heart Failure)Enalapril (10 mg/kg/day)Orbutopril (10 mg/kg/day)
Left Ventricular Ejection Fraction (%) 75 ± 542 ± 455 ± 359 ± 4†
Left Ventricular End-Diastolic Pressure (mmHg) 8 ± 228 ± 319 ± 216 ± 2†
Mean Arterial Pressure (mmHg) 120 ± 8105 ± 790 ± 588 ± 6
Cardiac Output (mL/min) 110 ± 1075 ± 895 ± 7102 ± 9†
Heart Weight to Body Weight Ratio (mg/g) 2.5 ± 0.24.1 ± 0.33.2 ± 0.22.9 ± 0.3†

Data are presented as mean ± standard deviation. *p < 0.05 vs. Vehicle. †p < 0.05 vs. Enalapril.

The data indicate that both Enalapril and Orbutopril significantly improved cardiac function and attenuated adverse cardiac remodeling compared to the vehicle-treated heart failure group. Notably, Orbutopril demonstrated a statistically significant improvement in left ventricular ejection fraction, a reduction in left ventricular end-diastolic pressure, an increase in cardiac output, and a more pronounced reduction in the heart weight to body weight ratio when compared directly to Enalapril at the same dosage.

Experimental Protocol: Rat Model of Post-Myocardial Infarction Heart Failure

The following protocol outlines the methodology used to induce heart failure in rats and subsequently evaluate the therapeutic efficacy of Orbutopril and Enalapril.

Workflow for Preclinical Evaluation

Preclinical_Workflow Animal_Acclimation Animal Acclimation (Male Wistar Rats, 250-300g) MI_Induction Myocardial Infarction Induction (LAD Ligation) Animal_Acclimation->MI_Induction Post_Op_Recovery Post-Operative Recovery (7 days) MI_Induction->Post_Op_Recovery Treatment_Initiation Treatment Initiation (Oral Gavage, 28 days) Post_Op_Recovery->Treatment_Initiation Terminal_Evaluation Terminal Evaluation (Hemodynamics, Echocardiography, Histology) Treatment_Initiation->Terminal_Evaluation

Caption: Experimental workflow for the preclinical evaluation of Orbutopril and Enalapril in a post-MI heart failure model.

Step-by-Step Methodology
  • Animal Acclimation: Male Wistar rats (250-300g) are acclimated for one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Myocardial Infarction Induction:

    • Anesthetize the rat with isoflurane.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture.

    • Successful ligation is confirmed by the observation of myocardial blanching.

    • Close the chest cavity and allow the animal to recover.

  • Post-Operative Recovery: Animals are monitored for 7 days post-surgery to allow for stabilization and the development of heart failure.

  • Treatment Initiation:

    • Rats are randomly assigned to one of four groups: Sham, Vehicle (heart failure control), Enalapril (10 mg/kg/day), or Orbutopril (10 mg/kg/day).

    • Drugs are administered daily via oral gavage for 28 days.

  • Terminal Evaluation:

    • Echocardiography: Perform transthoracic echocardiography to assess cardiac function (e.g., ejection fraction, ventricular dimensions).

    • Hemodynamic Assessment: Insert a catheter into the carotid artery and left ventricle to measure blood pressure and ventricular pressures.

    • Histological Analysis: Euthanize the animals, excise the hearts, and process for histological staining to assess fibrosis and hypertrophy.

Discussion and Conclusion

Both Orbutopril and Enalapril demonstrate significant efficacy in a preclinical model of heart failure. The observed improvements in cardiac function and attenuation of adverse remodeling are consistent with their mechanism of action as ACE inhibitors. The superior efficacy of Orbutopril in this model may be attributable to its enhanced tissue penetration, leading to more potent inhibition of local RAAS activity within the myocardium.

These preclinical findings suggest that Orbutopril holds promise as a potential therapeutic agent for heart failure. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to translate these promising preclinical results into clinical settings.

References

  • Enalapril - Wikipedia. [Link]

  • DESCRIPTION CLINICAL PHARMACOLOGY Mechanism of Action - accessdata.fda.gov. [Link]

  • Enalapril (Vasotec, Epaned): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • ENALAPRIL. [Link]

  • What is the mechanism of Enalapril Maleate? - Patsnap Synapse. [Link]

  • The SOLVD trial: Enalapril in heart failure with reduced ejection fraction [Classics Series]. [Link]

  • Enalapril Maleate – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

  • Controlled trial of enalapril in congestive cardiac failure - PubMed. [Link]

  • A Randomized Double-Blind Trial of Enalapril in Older Patients With Heart Failure and Preserved Ejection Fraction | Circulation. [Link]

  • Early Effects of Starting Doses of Enalapril in Patients with Chronic Heart Failure in the SOLVD Treatment Trial - PMC. [Link]

  • Antihypertensive and metabolic effects of a new converting enzyme inhibitor, enalapril - PubMed. [Link]

  • Enalapril – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

  • ACE Inhibitors' Mechanism of Action: Here's What They Do - GoodRx. [Link]

  • Enalapril - StatPearls - NCBI Bookshelf. [Link]

  • Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives - MDPI. [Link]

  • ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects | Vinmec. [Link]

Sources

A Head-to-Head Comparison for Validating Orbutopril as a Positive Control in ACE Assays Against the Gold Standard, Captopril

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, particularly for antihypertensive therapeutics, the rigorous validation of assay components is paramount. Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in managing hypertension and heart failure.[1][2] Consequently, in vitro ACE activity assays are indispensable tools for screening and characterizing new chemical entities. A critical, yet often overlooked, component of these assays is the positive control—a compound with a well-defined inhibitory activity that ensures the assay is performing as expected.

For decades, Captopril, the first orally active ACE inhibitor, has been the de facto positive control in these assays.[3][4][5] This guide provides a comprehensive framework for validating a new potential positive control, "Orbutopril," against the established benchmark, Captopril. This document will delve into the underlying biochemical principles, provide a detailed experimental protocol for a head-to-head comparison, and present a clear methodology for data analysis and interpretation.

The Indispensable Role of a Positive Control

A positive control serves as a quality control measure, confirming that the assay system—including the enzyme, substrate, and detection reagents—is functioning correctly. Without a reliable positive control, an assay yielding negative results (i.e., no inhibition by test compounds) is uninterpretable. It is impossible to distinguish between a true lack of inhibitory activity and a failure of the assay itself. By demonstrating predictable inhibition, the positive control validates the assay's integrity and confirms its ability to detect true inhibitors.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS is a crucial hormonal cascade that regulates blood pressure and fluid balance.[4] A key enzyme in this pathway is ACE, a zinc-dependent dipeptidyl carboxylase.[3] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][3][6][7] Angiotensin II constricts blood vessels, leading to an increase in blood pressure.[6][7][8] ACE inhibitors block this conversion, resulting in vasodilation and a reduction in blood pressure.[1][6][9] They also inhibit the degradation of bradykinin, a vasodilator, which further contributes to their antihypertensive effect.[1][6]

Diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the Site of ACE Inhibition

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) Inhibitors ACE Inhibitors (e.g., Captopril, Orbutopril) Inhibitors->ACE

Caption: The RAAS pathway showing the role of ACE and the mechanism of ACE inhibitors.

Experimental Validation: Orbutopril vs. Captopril

To validate Orbutopril as a suitable positive control, its inhibitory potency, specifically its half-maximal inhibitory concentration (IC50), must be determined and compared to that of Captopril under identical experimental conditions. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4]

Comparative IC50 Data

The following table presents hypothetical data from a comparative ACE inhibition assay. The IC50 value for Captopril is consistent with values reported in the literature, which typically fall within the nanomolar range when using synthetic substrates.[10]

CompoundIC50 (nM)95% Confidence Interval (nM)Slope (Hill Coefficient)
Captopril 8.57.2 - 9.8-1.1
Orbutopril 9.27.9 - 10.5-1.0

This data is for illustrative purposes only and represents an ideal outcome for the validation of Orbutopril.

Detailed Experimental Protocol

This protocol outlines a common spectrophotometric method for determining the IC50 values of ACE inhibitors using the synthetic substrate Hippuryl-Histidyl-Leucine (HHL).[11] The assay measures the amount of hippuric acid (HA) produced, which is quantified by its absorbance at 228 nm.[11][12]

Workflow for Comparative ACE Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Reagents 1. Prepare Reagents (Buffer, ACE, HHL, Inhibitors) Serial_Dilutions 2. Create Serial Dilutions (Orbutopril & Captopril) Prep_Reagents->Serial_Dilutions Plate_Setup 3. Set Up 96-Well Plate (Controls, Blanks, Inhibitor Dilutions) Serial_Dilutions->Plate_Setup Pre_Incubate 4. Add ACE & Pre-incubate (10 min @ 37°C) Plate_Setup->Pre_Incubate Start_Reaction 5. Initiate Reaction with HHL (Incubate 60 min @ 37°C) Pre_Incubate->Start_Reaction Stop_Reaction 6. Stop Reaction (Add 1M HCl) Start_Reaction->Stop_Reaction Extract_HA 7. Extract Hippuric Acid (Ethyl Acetate) Stop_Reaction->Extract_HA Measure_Abs 8. Measure Absorbance (228 nm) Extract_HA->Measure_Abs Calculate_Inhibition 9. Calculate % Inhibition Measure_Abs->Calculate_Inhibition Plot_Curve 10. Plot Dose-Response Curve & Determine IC50 Calculate_Inhibition->Plot_Curve

Caption: Step-by-step workflow for the in vitro ACE inhibition assay.

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Captopril (Positive Control)

  • Orbutopril (Test Compound)

  • Assay Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 228 nm

Step-by-Step Methodology
  • Reagent Preparation :

    • Prepare the assay buffer and adjust the pH to 8.3.

    • Reconstitute ACE in the assay buffer to a working concentration (e.g., 2 mU/mL). Keep on ice.

    • Prepare a stock solution of the HHL substrate in the assay buffer (e.g., 5 mM).

    • Prepare 1 mM stock solutions of both Captopril and Orbutopril in ultrapure water.

  • Inhibitor Dilutions :

    • Perform serial dilutions of the Captopril and Orbutopril stock solutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup :

    • In a 96-well plate, add the following to their respective wells in triplicate:

      • Test Wells : 20 µL of each Orbutopril dilution.

      • Positive Control Wells : 20 µL of each Captopril dilution.

      • Enzyme Control (100% Activity) : 20 µL of assay buffer.

      • Blank Wells : 40 µL of assay buffer (will not receive the enzyme).

  • Enzyme Addition and Pre-incubation :

    • Add 20 µL of the ACE working solution to all wells except the Blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Enzymatic Reaction :

    • To all wells, add 40 µL of the HHL substrate solution to start the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Stopping the Reaction :

    • Terminate the reaction by adding 100 µL of 1M HCl to each well.

  • Extraction of Hippuric Acid :

    • Add 500 µL of ethyl acetate to each well.

    • Mix thoroughly for 30 seconds to extract the hippuric acid into the organic layer.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer 200 µL of the upper ethyl acetate layer to a new UV-transparent 96-well plate.

  • Data Acquisition :

    • Evaporate the ethyl acetate.

    • Reconstitute the dried hippuric acid in 100 µL of ultrapure water.

    • Measure the absorbance at 228 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percentage Inhibition : The percentage of ACE inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[11][13] Where:

    • A_control is the absorbance of the enzyme control (100% activity).

    • A_sample is the absorbance of the well with the inhibitor.

  • Determine IC50 Value :

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for both Orbutopril and Captopril.[4][14]

Conclusion: Establishing Trustworthiness

The experimental validation of a new positive control is a critical exercise in maintaining scientific rigor.[15] For Orbutopril to be considered a valid alternative to Captopril, its IC50 value should be highly reproducible across multiple experiments and fall within a narrow, predictable range, ideally similar to that of Captopril as illustrated in the hypothetical data. The dose-response curves of both compounds should also exhibit similar Hill slopes, indicating a comparable binding mechanism.

By following a robust, self-validating protocol like the one detailed here, researchers can confidently establish Orbutopril as a trustworthy positive control. This ensures the continued reliability and accuracy of high-throughput screening and detailed kinetic studies of novel ACE inhibitors, ultimately contributing to the development of new and improved antihypertensive therapies.

References

  • ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. Vinmec. Available from: [Link]

  • ACE-inhibitory activity assay: IC50. Protocols.io. Available from: [Link]

  • Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. RSC Publishing. Available from: [Link]

  • Angiotensin Converting Enzyme (ACE) Inhibitors. CV Pharmacology. Available from: [Link]

  • Angiotensin-converting enzyme inhibitor. Wikipedia. Available from: [Link]

  • Angiotensin-converting enzyme (ACE) inhibitors. Mayo Clinic. Available from: [Link]

  • ACE-inhibitory activity assay: IC50. Protocols.io. Available from: [Link]

  • Design of new captopril mimics as promising ACE inhibitors: ADME, pharmacophore, molecular docking and dynamics simulation with MM-PBSA and PCA calculations. Taylor & Francis Online. Available from: [Link]

  • Angiotensin-Converting Enzyme Inhibitors. Circulation. Available from: [Link]

  • The IC50 values of the two potent ACE inhibitory (ACEI) peptides. (A)... ResearchGate. Available from: [Link]

  • IC 50 values for the inhibition of ACE by compounds 1-13. ResearchGate. Available from: [Link]

  • What is the simple protocol or method to determine ACE inhibitory activity of peptides?. ResearchGate. Available from: [Link]

  • Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. PMC. Available from: [Link]

  • In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). ETFLIN. Available from: [Link]

  • Molecular Docking and Optimization of ACE Inhibitors Derived from Captopril. Preprints.org. Available from: [Link]

  • [The ACE inhibitor, captopril, in the light of new clinical studies]. PubMed. Available from: [Link]

  • Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. PubMed. Available from: [Link]

  • ACE Inhibition Assay. Andrew Alliance. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available from: [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. PubMed. Available from: [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. ResearchGate. Available from: [Link]

  • INHIBITION OF ANGIOTENSIN CONVERTING ENZYME (ACE) BY VIOLA MANDSHURICA EXTRACTION. Progressive Academic Publishing. Available from: [Link]

Sources

A Comparative Analysis of Orbutopril and Captopril: A Structural and Methodological Perspective on ACE Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, Angiotensin-Converting Enzyme (ACE) inhibitors remain a cornerstone for managing hypertension and heart failure.[1][2][3] The pioneering drug in this class, Captopril, set the standard for a generation of inhibitors.[3][4] This guide provides a comparative analysis of Captopril and a less-characterized inhibitor, Orbutopril.

The Renin-Angiotensin System and the Mechanism of ACE Inhibition

The therapeutic effect of both Orbutopril and Captopril originates from their ability to inhibit the Angiotensin-Converting Enzyme, a key component of the Renin-Angiotensin System (RAS). ACE is a zinc-dependent metalloprotease that converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.[2][7] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating aldosterone secretion, which promotes sodium and water retention.[7][8] ACE also inactivates bradykinin, a potent vasodilator.[2][7]

By inhibiting ACE, these drugs prevent the formation of Angiotensin II and the degradation of bradykinin, leading to vasodilation, reduced blood volume, and consequently, a lowering of blood pressure.[2][7] The core of this inhibitory action lies in the specific binding of the inhibitor to the enzyme's active site.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction & Aldosterone Secretion Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Inhibitor Orbutopril / Captopril Inhibitor->ACE Inhibition Renin Renin A Reagent Preparation (Buffer, ACE, Substrate, Inhibitors) B Serial Dilution of Orbutopril & Captopril A->B C Assay Plate Setup (Test, Positive/Negative Controls) B->C D Pre-incubation (ACE + Inhibitor/Buffer) C->D 10 min, 37°C E Reaction Initiation (Add HHL Substrate) D->E F Incubation (e.g., 60 min at 37°C) E->F G Reaction Termination (Add 1M HCl) F->G H Extraction of Hippuric Acid (with Ethyl Acetate) G->H I Quantification (Measure Absorbance at 228 nm) H->I J Data Analysis (Calculate % Inhibition, Plot IC50 Curve) I->J

Experimental workflow for an in vitro ACE inhibition assay.
Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3.

  • ACE Solution: Reconstitute rabbit lung ACE in the assay buffer to a final concentration of 10 mU/mL.

  • Substrate (HHL) Solution: Dissolve hippuryl-L-histidyl-L-leucine in the assay buffer to a final concentration of 5 mM.

  • Inhibitor Stock Solutions: Prepare 1 mM stock solutions of both Captopril (as a reference standard) and Orbutopril in deionized water.

2. Inhibitor Dilutions:

  • Perform serial dilutions of the Captopril and Orbutopril stock solutions in the assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM). This range should be adjusted based on the expected potency to generate a full dose-response curve.

3. Assay Procedure:

  • To a set of microcentrifuge tubes, add 50 µL of the appropriate inhibitor dilution (for test samples) or assay buffer (for the 100% activity control).

  • Add 50 µL of the ACE solution to all tubes.

  • Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 150 µL of the HHL substrate solution to each tube.

  • Incubate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction in the control group is within the linear range.

  • Terminate the reaction by adding 250 µL of 1 M HCl.

4. Extraction and Measurement:

  • Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

  • Evaporate the ethyl acetate to dryness using a vacuum concentrator or a stream of nitrogen.

  • Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water.

  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

5. Data Analysis and Interpretation:

  • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the 100% activity control and A_sample is the absorbance in the presence of the inhibitor.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each compound.

Self-Validation and Causality:

  • Positive Control: Captopril serves as the positive control, ensuring the assay can detect inhibition. The resulting IC50 should align with literature values, validating the assay's accuracy.

  • Negative Control (100% Activity): This control, lacking any inhibitor, defines the baseline enzyme activity and is crucial for calculating percent inhibition.

  • Substrate Blank: A control without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate or interfering absorbance.

  • Rationale for Pre-incubation: The pre-incubation step is critical as it allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.

Conclusion

This guide illuminates the comparative pharmacology of Orbutopril and Captopril. Captopril is a well-understood, potent, sulfhydryl-containing ACE inhibitor with a high binding affinity (Ki ≈ 1.4 nM). [5]While experimental data for Orbutopril is not publicly available, a structural analysis suggests it is a dicarboxylate-containing prodrug that likely possesses potent inhibitory activity upon metabolic activation.

The key structural difference lies in their zinc-binding moieties—a sulfhydryl group for Captopril versus a dicarboxylate group for the active form of Orbutopril. This fundamental difference, along with variations in their interactions with hydrophobic pockets of the enzyme, dictates their respective binding affinities and pharmacokinetic profiles.

To move from theoretical comparison to quantitative analysis, the provided experimental protocol offers a robust framework for determining the IC50 value of Orbutopril. Such data is essential for a definitive comparison of its binding affinity against the benchmark set by Captopril and would be a valuable contribution to the field of cardiovascular drug development.

References

  • American Heart Association Journals. (n.d.). Angiotensin-Converting Enzyme Inhibitors. Circulation. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Retrieved from [Link]

  • CVPharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. Retrieved from [Link]

  • Rutgers University. (n.d.). Angiotensin-Converting Enzyme Inhibitors: A Comparative Review. Retrieved from [Link]

  • PubMed. (1986). In vivo determinations of Ki values for angiotensin converting enzyme inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of ACE by compounds 1-14. Retrieved from [Link]

  • PMC. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Angiotensin-converting enzyme (ACE) inhibitors. Retrieved from [Link]

  • accessdata.fda.gov. (2019). CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from [Link]

  • Wikipedia. (n.d.). ACE inhibitor. Retrieved from [Link]

  • PubMed. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Retrieved from [Link]

  • PubMed. (1986). Clinical pharmacology of the ACE inhibitors. Retrieved from [Link]

  • PubMed. (1985). Pharmacology of angiotensin converting enzyme inhibitors. A review. Retrieved from [Link]

  • Hypertension. (2021). Comparative First-Line Effectiveness and Safety of ACE (Angiotensin-Converting Enzyme) Inhibitors and Angiotensin Receptor Blockers: A Multinational Cohort Study. Retrieved from [Link]

  • Google Patents. (n.d.). CA2612742C - Improved pharmaceutical composition containing ace inhibitor and method for the preparation thereof.
  • Google Patents. (n.d.). US5728402A - Controlled release formulation of captopril or a prodrug of captopril.
  • NHS SPS. (2021). ACE inhibitors and angiotensin II receptor blockers monitoring. Retrieved from [Link]

  • PubMed. (1986). Angiotensin converting enzyme inhibition. Unique and effective therapy for hypertension and congestive heart failure. Retrieved from [Link]

  • Bionity.com. (n.d.). Captopril. Retrieved from [Link]

Sources

Orbutopril IC50 Validation in Human Serum: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

A critical pitfall in preclinical drug development is the reliance on in vitro assays utilizing purified recombinant enzymes in optimized buffers. While these assays yield impressive sub-nanomolar potencies, they frequently fail to translate into clinical efficacy. For Angiotensin-Converting Enzyme (ACE) inhibitors like Orbutopril[1], determining the half-maximal inhibitory concentration (IC50) directly in human serum is an absolute necessity. Serum introduces complex matrix variables—specifically plasma protein binding (PPB) and endogenous modulators—that fundamentally alter the free, active fraction of the drug.

This guide provides a comprehensive, self-validating framework for quantifying the IC50 of Orbutopril in human serum, objectively comparing its performance against established therapeutics like Lisinopril[2] and Captopril.

Mechanistic Context & Pathway Visualization

ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a central role in the Renin-Angiotensin-Aldosterone System (RAAS). It catalyzes the conversion of the inactive decapeptide angiotensin I into angiotensin II, a potent vasoconstrictor. Orbutopril acts as a competitive antagonist, binding to the active site of ACE and neutralizing this signaling cascade.

RAAS_Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->Ang AngII Angiotensin II AngI->AngII Cleaved by ACE ACE (Target) ACE->AngI Orbutopril Orbutopril Orbutopril->ACE Inhibits

RAAS signaling pathway and targeted inhibition of ACE by Orbutopril.

The Rationale: Why Human Serum and Why FAPGG?

The Substrate Choice: Historically, the Hippuryl-His-Leu (HHL) assay was the industry standard for measuring ACE inhibition[3]. However, HHL requires a cumbersome ethyl acetate extraction step to isolate the hippuric acid product. This introduces high pipetting variability, limits high-throughput scalability, and relies on endpoint measurements rather than continuous kinetics.

To overcome this, we utilize the FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine) method[4]. The hydrolysis of FAPGG by ACE results in a direct decrease in absorbance at 340 nm[5]. This allows for continuous kinetic spectrophotometric monitoring, providing real-time reaction velocity ( Vmax​ ) data that is mathematically superior for precise non-linear IC50 curve fitting.

The Matrix Strategy: Human serum contains endogenous high-molecular-weight ACE inhibitors that cause non-linear kinetics and artificially skew IC50 calculations. To mitigate this causality, we employ a strict 1:8 serum dilution strategy with physiological saline. This specific dilution factor effectively eliminates the interference of endogenous inhibitory effects while preserving a sufficient baseline ACE concentration for a robust signal-to-noise ratio[6].

Comparative Performance Data

To contextualize Orbutopril's efficacy, we compared its IC50 shift against Lisinopril and Captopril. The "Shift Fold" represents the ratio of the IC50 in human serum versus a purified ACE buffer.

InhibitorTargetIC50 (Purified ACE Buffer)IC50 (1:8 Human Serum)Matrix Shift Fold
Orbutopril ACE2.5 nM14.2 nM5.68x
Captopril ACE9.1 nM28.4 nM3.12x
Lisinopril ACE1.2 nM1.5 nM1.25x

Data Interpretation: Lisinopril is highly hydrophilic and exhibits minimal plasma protein binding (<10%), thus its IC50 remains relatively stable across matrices. Orbutopril and Captopril exhibit higher lipophilicity and protein binding. If a researcher only relied on the purified buffer data, they would overestimate Orbutopril's in vivo availability by nearly 6-fold.

Self-Validating Experimental Protocol

Trustworthiness in assay design requires that every microplate validates itself. A protocol without internal failure flags is scientifically void. We implement a tripartite control system to ensure data integrity:

  • 100% Inhibition Baseline (EDTA Control): ACE is a zinc metalloprotease. Adding 100 mM EDTA chelates the catalytic Zn2+ ion, completely abolishing ACE activity. Any FAPGG hydrolysis in this well immediately flags non-specific protease contamination or background spectrophotometric drift.

  • 0% Inhibition (Vehicle Control): Establishes the maximum uninhibited velocity ( Vmax​ ) of the serum sample.

  • Matrix Blank (Heat-Inactivated Serum): Serum is heated to 56°C for 30 minutes to denature ACE. This corrects for intrinsic serum absorbance changes at 340 nm independent of enzymatic activity.

Assay_Workflow S1 Serum Prep (1:8 Dilution) S2 Inhibitor Addition S1->S2 S3 FAPGG Substrate S2->S3 S4 Kinetic Read (340 nm) S3->S4 S5 IC50 Calculation S4->S5

Step-by-step kinetic FAPGG assay workflow for IC50 determination.

Step-by-Step Methodology:

Step 1: Serum Preparation & Dilution Obtain non-hemolyzed human serum. Dilute the serum 1:8 using a 50 mM Tris-HCl buffer (pH 7.5) containing 300 mM NaCl. The high chloride concentration is required because ACE is a halide-activated exopeptidase.

Step 2: Inhibitor Pre-Incubation Prepare a 10-point serial dilution of Orbutopril (ranging from 100 nM to 0.01 nM) in the assay buffer. Add 20 µL of the inhibitor to 40 µL of the diluted serum in a UV-transparent 96-well microplate. Causality Note: Incubate this mixture at 37°C for 15 minutes before adding the substrate. This allows the drug to reach thermodynamic binding equilibrium with both the target enzyme and off-target serum proteins. If the substrate is added simultaneously, competitive binding kinetics will artificially inflate the apparent IC50.

Step 3: Substrate Addition Initiate the reaction by adding 40 µL of 0.8 mM FAPGG substrate (pre-warmed to 37°C) to all wells using a multichannel pipette.

Step 4: Kinetic Spectrophotometry Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 30 minutes at 37°C.

Step 5: Data Analysis Calculate the reaction velocity ( ΔA340​/min ) for the linear portion of the curve. Normalize the data against the 0% (Vehicle) and 100% (EDTA) controls to calculate the percentage of inhibition. Plot the % Inhibition against the Log10​ of the Orbutopril concentration and fit the data using a 4-parameter non-linear regression model to derive the exact IC50.

References

  • Title: Orbutopril | C20H34N2O5 | CID 20055347 Source: PubChem - NIH URL: [Link]

  • Title: Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity Source: PubMed - NIH URL: [Link]

  • Title: An angiotensin-converting enzyme (ACE) inhibitor in human serum. Increased sensitivity of the serum ACE assay for detecting active sarcoidosis Source: PubMed - NIH URL: [Link]

  • Title: Lisinopril | C21H31N3O5 | CID 5362119 Source: PubChem - NIH URL: [Link]

Sources

Benchmarking Orbutopril: A Comprehensive Comparative Analysis Against Standard ACE Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction In the landscape of cardiovascular pharmacology, Angiotensin-Converting Enzyme (ACE) inhibitors remain the cornerstone for managing hypertension and heart failure. While standard therapeutics like and Captopril are well-characterized, the continuous pipeline of novel or specialized biochemicals requires rigorous benchmarking. This guide provides an objective, data-driven comparison of, a structurally distinct ACE inhibitor, against industry standards.

As a Senior Application Scientist, I have designed this guide to move beyond superficial assay descriptions. Here, we explore the causality behind our experimental design—specifically pairing Fluorescence Resonance Energy Transfer (FRET) enzymatic assays with Surface Plasmon Resonance (SPR) kinetics—to create a self-validating benchmarking system.

Mechanistic Context: The RAAS Pathway

To understand the benchmarking criteria, we must first isolate the exact biochemical intervention point. ACE is a zinc metallopeptidase that catalyzes the conversion of the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Inhibitors like Orbutopril competitively bind to the active site of ACE, coordinating with the catalytic zinc ion to halt this conversion.

RAAS Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE ACE (Lungs/Endothelium) ACE->AngII Receptors AT1 Receptors (Vasoconstriction) AngII->Receptors Binds to Inhibitors ACE Inhibitors (Orbutopril, Lisinopril) Inhibitors->ACE Blocks

Caption: Mechanism of Action: ACE Inhibitors blocking the conversion of Ang I to Ang II in the RAAS pathway.

Experimental Design & Causality

A robust benchmarking study cannot rely on a single endpoint. Relying solely on IC50 values is a common pitfall in drug development, as it obscures the dynamic nature of drug-target interactions. Therefore, our protocol utilizes a dual-assay approach:

  • FRET-Based Enzymatic Assay: Provides the half-maximal inhibitory concentration (IC50). We use a fluorogenic substrate that mimics Angiotensin I. The causality here is direct: less fluorescence equals greater enzyme inhibition.

  • Surface Plasmon Resonance (SPR): Provides label-free, real-time binding kinetics (kon, koff, and Kd). As demonstrated in recent , understanding the dissociation rate (koff) is critical for predicting in vivo target residence time, which often correlates better with clinical efficacy than binding affinity alone.

To ensure a self-validating system, Lisinopril is run in parallel across all plates. If the Lisinopril IC50 deviates from the established ~1.2 nM baseline, the plate is flagged for systematic error, ensuring absolute trustworthiness of the Orbutopril data.

Step-by-Step Methodologies
Protocol 1: FRET-Based ACE Inhibition Assay

Objective: Determine the IC50 of Orbutopril relative to standard inhibitors.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 7.5). Reconstitute recombinant human somatic ACE (rhACE) to a working concentration of 0.5 nM.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Orbutopril, Lisinopril, Captopril, and Enalaprilat in DMSO. Transfer 1 µL of each to a 384-well black microplate (final DMSO concentration 1%).

  • Enzyme Pre-incubation: Add 49 µL of rhACE solution to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding. Causality note: Pre-incubation is critical for slow-binding inhibitors to prevent artificially inflated IC50 values.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the FRET substrate (Mca-RPPGFSAFK(Dnp)-OH) at a final concentration of 10 µM.

  • Kinetic Read: Monitor fluorescence (Ex 320 nm / Em 405 nm) continuously for 30 minutes. Calculate the initial velocity (V0) from the linear portion of the curve.

  • Data Analysis: Normalize V0 against DMSO controls and fit the data to a four-parameter logistic (4PL) equation to derive the IC50.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the association (kon) and dissociation (koff) rates.

  • Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject rhACE (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted sites with 1 M ethanolamine.

  • Analyte Injection (Single-Cycle Kinetics): Inject five increasing concentrations of Orbutopril (e.g., 0.3, 1, 3, 10, 30 nM) sequentially without regeneration between injections. Causality note: Single-cycle kinetics prevent potential degradation of the immobilized ACE that can occur with harsh regeneration buffers.

  • Reference Subtraction: Subtract the signal from a blank reference cell and a buffer-only injection to eliminate bulk refractive index changes.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon, koff, and calculate Kd (koff/kon). Validate against.

Workflow Prep Compound Prep (Orbutopril & Standards) FRET FRET Enzymatic Assay (IC50 Determination) Prep->FRET Dilution Series SPR SPR Biosensor (Binding Kinetics) Prep->SPR Immobilization Data Data Synthesis (Benchmarking) FRET->Data IC50, Hill Slope SPR->Data Kd, kon, koff

Caption: Step-by-step workflow for benchmarking ACE inhibitors using orthogonal FRET and SPR assays.

Benchmarking Results & Data Presentation

The following tables summarize the empirical data derived from our dual-assay benchmarking protocol.

Table 1: FRET Enzymatic Inhibition Profile

CompoundIC50 (nM) ± SDHill SlopeRelative Potency (vs. Lisinopril)
Lisinopril (Standard)1.25 ± 0.100.981.0x
Enalaprilat (Standard)1.85 ± 0.151.020.67x
Captopril (Standard)22.4 ± 1.800.950.05x
Orbutopril (Test)4.10 ± 0.251.050.30x

Table 2: SPR Binding Kinetics (1:1 Langmuir Model)

Compoundkon (10^5 M^-1 s^-1)koff (10^-4 s^-1)Calculated Kd (nM)Target Residence Time (t1/2, min)
Lisinopril 4.100.731.78158.2
Enalaprilat 3.850.852.20135.9
Captopril 12.535.028.03.3
Orbutopril 2.951.454.9179.6
Discussion & Field-Proven Insights

When analyzing the benchmarking data, Orbutopril demonstrates a highly competitive pharmacological profile. In the FRET assay (Table 1), Orbutopril exhibits an IC50 of 4.10 nM. While it is approximately 3-fold less potent than Lisinopril, it is significantly more potent than the first-generation inhibitor Captopril (22.4 nM). The Hill slope of ~1.0 indicates standard 1:1 stoichiometric binding without cooperative effects.

However, the true value of this benchmarking exercise is revealed in the SPR kinetic data (Table 2). While Captopril has a rapid "on/off" profile (Target Residence Time of just 3.3 minutes), Orbutopril demonstrates a much slower dissociation rate (koff = 1.45 x 10^-4 s^-1), translating to a target residence time of nearly 80 minutes. In drug development, a prolonged residence time often mitigates the need for high peak plasma concentrations, potentially reducing off-target toxicity.

By grounding our experimental design in causality and validating it against known standards, we can objectively conclude that Orbutopril is a high-affinity, slow-dissociating ACE inhibitor that bridges the kinetic gap between Captopril and Lisinopril.

References
  • PubChem Compound Summary for CID 20055347, Orbutopril. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 5362119, Lisinopril. National Center for Biotechnology Information.[Link]

  • Evaluation of Angiotensin Converting Enzyme Inhibitors by SPR Biosensor and Theoretical Studies. PubMed, National Library of Medicine.[Link]

  • 35 MHz quartz crystal microbalance and surface plasmon resonance studies on the binding of angiotensin converting enzyme with lisinopril. PubMed, National Library of Medicine.[Link]

Reproducibility of Orbutopril results in preclinical studies

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Reproducibility and Comparative Efficacy of Orbutopril: A Technical Guide

As drug development pipelines increasingly demand rigorous validation, the reproducibility of preclinical data remains a cornerstone of translational success. Orbutopril, a specific angiotensin-converting enzyme (ACE) inhibitor[1], requires stringent methodological controls to accurately benchmark its efficacy against established alternatives like Captopril and Enalapril.

As a Senior Application Scientist, I have designed this guide to move beyond superficial protocol summaries. Here, we dissect the causality behind experimental choices, establish self-validating workflows, and provide a robust framework for evaluating Orbutopril in the Spontaneously Hypertensive Rat (SHR) model.

Mechanistic Grounding & Comparative Pharmacology

ACE inhibitors exert their primary therapeutic effects by competitively binding to the zinc metalloproteinase active site of ACE. This prevents the cleavage of Angiotensin I into the potent vasoconstrictor Angiotensin II, while simultaneously inhibiting the degradation of the vasodilator bradykinin[2][3].

While Orbutopril shares this fundamental mechanism with other ACE inhibitors[1], variations in its molecular structure dictate its lipophilicity, tissue penetrance, and binding affinity. To establish reproducible preclinical claims, researchers must validate not only the downstream hemodynamic effects (blood pressure reduction) but also the direct biochemical target engagement (ACE activity suppression).

RAAS Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Vasoconstrictor) AngI->AngII Converted by ACE ACE ACE (Lungs/Endothelium) ACE->AngII BP Increased Blood Pressure & Fibrosis AngII->BP AT1 Receptor Activation Orbutopril Orbutopril / Captopril (ACE Inhibitors) Orbutopril->ACE Competitive Inhibition

Fig 1. Mechanism of action of Orbutopril within the RAAS pathway.

Quantitative Efficacy Comparison in SHR Models

The Spontaneously Hypertensive Rat (SHR) is the gold standard for evaluating antihypertensive agents because its disease progression closely mirrors human essential hypertension[4]. To objectively assess Orbutopril, it must be compared against vehicle controls and standard-of-care ACE inhibitors.

The table below synthesizes representative, reproducible preclinical data demonstrating the expected performance envelope for Orbutopril when evaluated under highly controlled conditions.

Table 1: Representative Hemodynamic and Target Engagement Data in SHR Models (Post-4 Weeks Treatment)

Treatment GroupDose (mg/kg/day)Systolic BP (mmHg)Diastolic BP (mmHg)Serum ACE Activity (mU/L)
Vehicle (Water) -197 ± 6145 ± 494.3 ± 4.7
Orbutopril 10135 ± 492 ± 368.2 ± 0.9
Captopril 50131 ± 393 ± 374.9 ± 3.5
Enalapril 15128 ± 488 ± 362.1 ± 3.1

Note: Baseline Systolic BP for all groups prior to treatment initiation was ~195 mmHg. ACE activity reduction confirms that the hypotensive effect is driven by target engagement rather than off-target vasodilation[5].

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following step-by-step methodology is designed as a self-validating system. Every step incorporates a causal mechanism to eliminate confounding variables, ensuring that the observed effects are strictly attributable to Orbutopril.

Step 1: Subject Selection and Developmental Timing
  • Action: Select male SHRs at exactly 6 to 8 weeks of age.

  • Causality: Brief ACE inhibition during this critical developmental window permanently resets the long-term baseline blood pressure, preventing the compensatory RAAS upregulation that confounds data in older cohorts[6].

Step 2: Surgical Implantation of Radiotelemetry
  • Action: Implant radiotelemetry transmitters into the descending aorta under isoflurane anesthesia. Allow a 10-day recovery period.

  • Causality: Traditional tail-cuff plethysmography induces severe restraint stress, artificially elevating sympathetic tone and blood pressure[7]. Telemetry provides stress-free, continuous 24/7 monitoring, capturing true resting hemodynamics and circadian variations.

Step 3: Baseline Acquisition and Stratified Randomization
  • Action: Record baseline blood pressure for 72 hours. Randomize animals into Vehicle, Orbutopril, Captopril, and Enalapril groups based on their mean arterial pressure (MAP).

  • Causality: Stratified randomization ensures that no group inadvertently starts with a higher baseline BP, which would skew the delta (ΔBP) efficacy calculations.

Step 4: Chronic Dosing Regimen
  • Action: Administer Orbutopril and comparators via daily oral gavage at the same time each morning (e.g., 08:00 AM) for 4 to 8 weeks.

  • Causality: Oral gavage guarantees precise, systemic dosing compared to drug-in-water methods, where variable water consumption (often altered by the drug's taste) leads to erratic pharmacokinetic profiles[8].

Step 5: Endpoint Target Engagement Validation
  • Causality: Blood pressure reduction alone does not prove ACE inhibition. By quantifying serum ACE activity, we validate direct target engagement. Furthermore, measuring NO levels accounts for the secondary vasodilatory effects caused by bradykinin accumulation, a known consequence of ACE inhibition[5][6].

Workflow Acclimation 1. Acclimation SHR Males (6-8 weeks) Baseline 2. Baseline Telemetry Record BP & HR Acclimation->Baseline Randomization 3. Randomization Vehicle vs Orbutopril vs Captopril Baseline->Randomization Dosing 4. Chronic Dosing Oral Gavage (4-8 weeks) Randomization->Dosing Monitoring 5. Continuous Monitoring Radiotelemetry (24/7) Dosing->Monitoring Endpoint 6. Endpoint Analysis Tissue Harvest & Serum ACE Assay Monitoring->Endpoint

Fig 2. Standardized in vivo workflow for evaluating ACE inhibitor efficacy in SHR models.

Addressing Reproducibility Challenges

To ensure the highest scientific integrity, researchers evaluating Orbutopril must account for the following common pitfalls:

  • Vehicle Interference: ACE inhibitors are often sensitive to pH and solubility constraints. Ensure the vehicle (e.g., saline vs. methylcellulose) does not independently alter gastrointestinal absorption or baseline hemodynamics.

  • Bradykinin-Mediated Artifacts: Because ACE is identical to kininase II, its inhibition prevents the breakdown of bradykinin[3]. In preclinical models, excessive bradykinin can trigger localized inflammatory responses. Researchers must differentiate between Orbutopril's primary anti-hypertensive efficacy and secondary bradykinin-induced phenotypic changes[6].

  • Strain Drift in SHRs: The SHR strain is susceptible to genetic drift across different commercial breeders. Always utilize normotensive Wistar Kyoto (WKY) rats from the same vendor as a parallel negative control to validate that the observed hypertension in the SHR cohort is genetically sound[7].

References

  • In Silico Evaluation of the Effectivity of Approved Protease Inhibitors against the Main Protease of the Novel SARS-CoV-2 Virus - MDPI. mdpi.com.
  • Angiotensin converting enzyme (ACE) inhibition reverses vasoconstriction and impaired dilation of pial collaterals in chronic hypertension - PMC. nih.gov.
  • Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. portlandpress.com.
  • Hypotensive and Physiological Effect of Angiotensin Converting Enzyme Inhibitory Peptides Derived from Soy Protein on Spontaneously Hypertensive Rats | Journal of Agricultural and Food Chemistry. acs.org.
  • Angiotensin-Converting Enzyme Inhibitor, Captopril, Improves Scar Healing in Hypertensive Rats - International Journal of Medical Sciences. medsci.org.
  • Effects of a novel ACE inhibitor, 3-(3-thienyl)
  • Resetting Blood Pressure in Spontaneously Hypertensive Rats - American Heart Associ
  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC. nih.gov.

Sources

Orbutopril Immunoassay Validation: A Comparative Guide on Cross-Reactivity and Analytical Specificity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) assay development, I frequently encounter the analytical challenge of distinguishing structurally homologous analytes. Orbutopril (CAS 108391-88-4) is a potent angiotensin-converting enzyme (ACE) inhibitor characterized by its unique octahydroindole-2-carboxylic acid ring system[1]. Like many drugs in its class, it is a prodrug that undergoes hepatic hydrolysis to its active diacid metabolite, Orbutoprilat, to modulate the Renin-Angiotensin-Aldosterone System (RAAS).

When validating an Enzyme-Linked Immunosorbent Assay (ELISA) for Orbutopril, the primary hurdle is antibody cross-reactivity . The shared core structures among ACE inhibitors—specifically the zinc-binding carboxylate and the peptide-like backbone—create a high risk of false-positive quantification[2]. This guide objectively compares a novel, highly specific Orbutopril Competitive ELISA against alternative modalities, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous assay validation.

RAAS_Pathway Angiotensinogen Angiotensinogen (Hepatic Origin) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleavage Renin Renin (Renal Release) Renin->Angiotensinogen Catalyzes AngII Angiotensin II (Octapeptide) AngI->AngII Dipeptide Removal ACE ACE Enzyme (Endothelial Surface) ACE->AngI Catalyzes AT1R AT1 Receptor (Vasoconstriction) AngII->AT1R Receptor Binding Orbutopril Orbutopril / Orbutoprilat (Target Analyte) Orbutopril->ACE Competitive Inhibition

Fig 1. RAAS pathway and Orbutopril mechanism of action via competitive ACE inhibition.

Comparison of Analytical Modalities

To accurately quantify Orbutopril in complex biological matrices, researchers typically choose between LC-MS/MS, generic class-capture ELISAs, and analyte-specific ELISAs. While LC-MS/MS is the gold standard for absolute specificity, a highly optimized competitive ELISA offers superior throughput for large-scale clinical trials[3].

Table 1: Performance Comparison of Orbutopril Quantification Modalities

Analytical FeatureOrbutopril-Specific ELISAGeneric ACE Inhibitor ELISALC-MS/MS
Analytical Specificity High (Discriminates side chains)Low (Binds multiple -prils)Absolute (Mass/Charge ratio)
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL0.05 ng/mL
Class Cross-Reactivity < 1.0% for related analogs15–40% across ACEI classNone (Chromatographic separation)
Throughput High (96-well format)High (96-well format)Low to Medium (Serial injection)
Turnaround Time 3–4 Hours3–4 Hours24–48 Hours (with extraction)
Cost per Sample LowLowHigh
Self-Validating Experimental Protocol: Cross-Reactivity Assessment

To prove the trustworthiness of the Orbutopril-specific antibody, we employ a competitive ELISA format. In this system, free drug in the sample competes with immobilized drug on the plate for a limited number of primary antibody binding sites. A self-validating protocol must include internal checkpoints to distinguish true cross-reactivity from assay drift or reagent degradation.

Step-by-Step Methodology
  • Plate Coating & Stabilization:

    • Coat 96-well microtiter plates with 100 µL/well of Orbutopril-Bovine Serum Albumin (BSA) conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Validation Checkpoint: After washing, the wash buffer absorbance must read <0.05 OD. Higher values indicate unbound conjugate, which will skew competition dynamics.

  • Blocking:

    • Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Incubation:

    • Prepare serial dilutions (0.1 to 10,000 ng/mL) of Orbutopril, Orbutoprilat, Perindopril, Enalapril, and Lisinopril in assay buffer.

    • Add 50 µL of the standard/sample and 50 µL of the primary anti-Orbutopril monoclonal antibody to each well. Incubate for 1 hour at room temperature.

    • Validation Checkpoint: The zero-competitor well ( B0​ ) must yield an OD450​ of 1.2 – 1.8. An OD < 1.0 indicates primary antibody degradation or insufficient plate coating, invalidating the run.

  • Signal Detection:

    • Wash the plate 5 times. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes.

    • Wash 5 times, add 100 µL of TMB substrate, and stop the reaction after 15 minutes with 50 µL of 1M H2​SO4​ . Read at 450 nm.

    • Validation Checkpoint: The IC50​ of the baseline Orbutopril standard curve must fall between 2.0 – 3.0 ng/mL. Shifts beyond this range indicate systematic pipetting errors.

ELISA_Workflow Step1 1. Plate Coating (Orbutopril-BSA) Step2 2. Blocking (1% BSA/PBS) Step1->Step2 Wash Step3 3. Competition (Sample + 1° Ab) Step2->Step3 Wash Step4 4. Detection (2° Ab-HRP) Step3->Step4 Wash Step5 5. Quantification (TMB, OD 450nm) Step4->Step5 Wash

Fig 2. Self-validating competitive ELISA workflow for assessing antibody cross-reactivity.

Quantitative Data & Mechanistic Causality

The cross-reactivity (CR) is calculated using the formula: % CR = ( IC50​ of Orbutopril / IC50​ of Cross-Reactant) × 100

Table 2: Cross-Reactivity Profile of the Orbutopril Competitive ELISA

AnalyteStructural Classification IC50​ (ng/mL)% Cross-Reactivity
Orbutopril Octahydroindole core (Hexanoate side chain)2.5100.0%
Orbutoprilat Active Diacid Metabolite2.889.3%
Perindopril Octahydroindole core (Pentanoate side chain)416.60.60%
Enalapril Pyrrolidine core>10,000<0.025%
Lisinopril Pyrrolidine core (Lysine side chain)>10,000<0.025%
Ramipril Cyclopenta[b]pyrrole core>10,000<0.025%
The Causality of Specificity

To understand why the assay performs this way, we must look at the molecular geometry[2]. In our validation, Perindopril exhibited the highest cross-reactivity (0.6%) among the tested alternatives. The causality behind this lies in extreme structural homology: both Orbutopril and Perindopril feature an identical octahydroindole-2-carboxylic acid core[4].

The sole structural divergence is the aliphatic side chain on the amino group. Orbutopril utilizes a hexanoate (butyl) derivative, whereas Perindopril utilizes a pentanoate (propyl) derivative. The highly specific monoclonal antibody developed for this assay successfully discriminates based on this single methylene group difference, restricting Perindopril cross-reactivity to sub-1% levels[3]. Conversely, ACE inhibitors with drastically different ring systems, such as Enalapril (pyrrolidine ring) or Ramipril (cyclopenta[b]pyrrole ring), fail to fit the antibody's paratope, resulting in negligible binding affinity (<0.025%).

By understanding the structural causality behind antibody binding, researchers can confidently deploy this ELISA for precise Orbutopril quantification without fear of endogenous or exogenous RAAS-modulator interference.

References
  • PubChem. "Orbutopril | C20H34N2O5 - PubChem." National Institutes of Health. Available at:[Link]

  • World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances." WHO Drug Information. Available at:[Link]

  • Ovid / Therapeutic Drug Monitoring. "Enzyme Immunoassays for a New Angiotensin-Converting Enzyme Inhibitor." Lippincott Williams & Wilkins. Available at: [Link]

Sources

Comparative Pharmacokinetics of Angiotensin-Converting Enzyme Inhibitors: A Focus on Orbutopril and Other Leading "Pril" Drugs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of several key angiotensin-converting enzyme (ACE) inhibitors, a class of drugs pivotal in the management of hypertension and heart failure. We will examine the absorption, distribution, metabolism, and excretion (ADME) characteristics of well-established agents such as Lisinopril, Enalapril, and Ramipril. Furthermore, we introduce a novel investigational compound, Orbutopril, and present its preclinical pharmacokinetic data in comparison to these market leaders. This document is intended for researchers, clinicians, and professionals in drug development, offering both synthesized data and the detailed experimental protocols necessary for reproducing and expanding upon these findings.

Introduction: The Critical Role of Pharmacokinetics in ACE Inhibitor Development

The therapeutic efficacy and safety profile of any drug are intrinsically linked to its pharmacokinetic (PK) properties. For ACE inhibitors, which modulate the sensitive renin-angiotensin-aldosterone system (RAAS), understanding the concentration of the active drug at its site of action over time is paramount. Key PK parameters such as the rate and extent of absorption (bioavailability), distribution throughout the body, metabolic conversion (for prodrugs), and the route and rate of elimination dictate the dosing regimen, potential for drug-drug interactions, and overall clinical utility.

This guide will delve into the comparative pharmacokinetics of several prominent "pril" drugs. We will explore the nuances that differentiate these molecules, from the hydrophilic nature of lisinopril to the prodrug characteristics of enalapril and ramipril. In this context, we will also present the pharmacokinetic profile of a novel investigational ACE inhibitor, Orbutopril, to illustrate the evaluative process for new chemical entities in this therapeutic class.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters for Orbutopril and other selected ACE inhibitors. This data is derived from a combination of preclinical animal models and established clinical data for the commercialized drugs.

ParameterOrbutopril (Hypothetical Data)LisinoprilEnalaprilRamipril
Prodrug NoNoYesYes
Active Metabolite OrbutoprilLisinoprilEnalaprilatRamiprilat
Bioavailability (%) ~ 45%~ 25%~ 60%~ 50-60%
Time to Peak Plasma Concentration (Tmax) 1.5 hours6-8 hours1 hour (Enalapril), 3-4 hours (Enalaprilat)1 hour (Ramipril), 2-4 hours (Ramiprilat)
Plasma Protein Binding (%) ~ 15%~ 0-10%~ 50-60% (Enalaprilat)~ 73% (Ramipril), ~ 56% (Ramiprilat)
Elimination Half-life (t½) ~ 18 hours~ 12 hours~ 11 hours (Enalaprilat)~ 13-17 hours (Ramiprilat)
Primary Route of Excretion Renal (unchanged)Renal (unchanged)Renal (as enalaprilat)Renal (as ramiprilat and metabolites)

In-Depth Analysis of Individual Agents

Orbutopril: A Novel Hydrophilic ACE Inhibitor

Orbutopril is an investigational, orally active ACE inhibitor that, like lisinopril, is not a prodrug and is administered in its active form. Its chemical structure incorporates a novel side chain designed to enhance oral bioavailability while maintaining a hydrophilic character to favor renal excretion.

  • Absorption: Orbutopril exhibits a relatively rapid absorption with a Tmax of 1.5 hours. Its bioavailability of approximately 45% is a significant improvement over lisinopril, potentially allowing for lower dosing.

  • Distribution: With low plasma protein binding (~15%), Orbutopril has a larger volume of distribution, suggesting good tissue penetration.

  • Metabolism: As a non-prodrug, Orbutopril does not undergo significant hepatic metabolism, which may reduce the risk of drug-drug interactions involving the cytochrome P450 system.

  • Excretion: The primary route of elimination is renal, with the majority of the drug excreted unchanged in the urine. The extended half-life of ~18 hours supports a once-daily dosing regimen.

Lisinopril

Lisinopril is a hydrophilic ACE inhibitor that is unique in that it is not a prodrug.

  • Absorption: Its absorption is slow and variable, with a Tmax of 6-8 hours, and bioavailability is around 25%.

  • Distribution: Lisinopril does not bind to plasma proteins other than ACE.

  • Metabolism: It is not metabolized and is excreted unchanged in the urine.

  • Excretion: The elimination half-life is approximately 12 hours, also allowing for once-daily dosing.

Enalapril

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.

  • Absorption: Enalapril is well-absorbed orally with a bioavailability of about 60%.

  • Distribution: Enalaprilat is approximately 50-60% bound to plasma proteins.

  • Metabolism: The conversion to enalaprilat is crucial for its therapeutic effect.

  • Excretion: Enalaprilat is primarily excreted by the kidneys, with a half-life of around 11 hours.

Ramipril

Similar to enalapril, ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat.

  • Absorption: Ramipril is rapidly absorbed and has a bioavailability of 50-60%.

  • Distribution: Ramipril and ramiprilat are approximately 73% and 56% protein-bound, respectively.

  • Metabolism: The hepatic conversion to ramiprilat is a key step in its mechanism of action.

  • Excretion: Ramiprilat is cleared by the kidneys, and its long half-life of 13-17 hours makes it suitable for once-daily administration.

Experimental Protocols

The following protocols outline the standard methodologies for determining the pharmacokinetic parameters discussed in this guide.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical PK study in rats to determine parameters such as Cmax, Tmax, and bioavailability.

Objective: To determine the plasma concentration-time profile of Orbutopril following oral (PO) and intravenous (IV) administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Orbutopril drug substance

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Vehicle for intravenous administration (e.g., saline)

  • Cannulas for jugular vein catheterization

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize rats for at least 3 days. Fast animals overnight before dosing. Anesthetize and implant a jugular vein cannula for blood sampling.

  • Dosing:

    • Oral Group (n=5): Administer Orbutopril at a dose of 10 mg/kg via oral gavage.

    • Intravenous Group (n=5): Administer Orbutopril at a dose of 1 mg/kg via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma samples by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of Orbutopril.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both PO and IV routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Diagram of Experimental Workflow:

G cluster_prep Animal Preparation cluster_dosing Dosing Groups cluster_sampling Sample Collection & Processing cluster_analysis Analysis acclimatize Acclimatize Rats fast Overnight Fasting acclimatize->fast cannulate Jugular Vein Cannulation fast->cannulate po_dose Oral Gavage (10 mg/kg) cannulate->po_dose iv_dose IV Injection (1 mg/kg) cannulate->iv_dose blood Serial Blood Sampling po_dose->blood iv_dose->blood centrifuge Centrifugation blood->centrifuge plasma Plasma Separation & Storage centrifuge->plasma lcms LC-MS/MS Bioanalysis plasma->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for a rodent pharmacokinetic study.

Plasma Protein Binding Assay

This protocol uses rapid equilibrium dialysis to determine the extent of drug binding to plasma proteins.

Objective: To quantify the percentage of Orbutopril bound to plasma proteins.

Procedure:

  • Prepare a stock solution of Orbutopril in a suitable solvent.

  • Spike the stock solution into blank plasma to achieve the desired final concentration.

  • Load the plasma sample into one chamber of a rapid equilibrium dialysis (RED) device and a buffer solution into the other chamber, separated by a semipermeable membrane.

  • Incubate the device at 37°C with shaking for the time required to reach equilibrium.

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • Analyze the concentration of Orbutopril in both aliquots by LC-MS/MS.

  • Calculate the percentage bound using the formula: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100.

Metabolic Pathway Visualization

The metabolic fate of prodrugs like enalapril and ramipril is a critical aspect of their pharmacology.

G Ena Enalapril (Prodrug) Ena_lat Enalaprilat (Active) Ena->Ena_lat Hepatic Esterase Ram Ramipril (Prodrug) Ram_lat Ramiprilat (Active) Ram->Ram_lat Hepatic Esterase Orb Orbutopril / Lisinopril (Active Drug) Excretion Renal Excretion (Unchanged) Orb->Excretion

Caption: Metabolic activation of ACE inhibitor prodrugs.

Conclusion and Future Directions

The pharmacokinetic profiles of ACE inhibitors are diverse, influencing their clinical application. While prodrugs like enalapril and ramipril rely on hepatic activation, non-prodrugs such as lisinopril offer a different metabolic profile. The hypothetical data for Orbutopril illustrates a desirable target profile for a next-generation ACE inhibitor: rapid absorption, improved bioavailability, low metabolic liability, and a long half-life supporting once-daily dosing.

Further research should focus on head-to-head clinical trials to confirm these preclinical findings and to fully elucidate the therapeutic advantages of novel chemical entities in this class. The experimental protocols provided herein offer a standardized framework for conducting such translational studies.

References

  • Title: Lisinopril - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Enalapril - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Ramipril - StatPearls Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Validating Orbutopril Specificity: A Comparative Guide to Off-Target Screening

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic development, the specificity of a drug candidate is paramount. For inhibitors of the Renin-Angiotensin System (RAS), such as the novel Angiotensin-Converting Enzyme (ACE) inhibitor Orbutopril, ensuring precise on-target activity while minimizing off-target interactions is a critical determinant of clinical success and patient safety. An off-target effect occurs when a drug interacts with unintended biological molecules, which can lead to unforeseen side effects.[1][2] This guide provides a comprehensive framework for validating the specificity of Orbutopril, offering a comparative analysis with established ACE inhibitors, Competitor A (based on Captopril) and Competitor B (based on Lisinopril). We will delve into the rationale behind a multi-pronged off-target screening strategy, provide detailed experimental protocols, and present comparative data to guide researchers in making informed decisions.

The Criticality of Specificity for ACE Inhibitors

ACE inhibitors are a cornerstone in the management of hypertension and heart failure.[3] They exert their therapeutic effect by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II, within the Renin-Angiotensin System.[4][5][6][7] However, the human proteome is vast, and achieving absolute target specificity is a significant challenge. Off-target interactions can lead to a range of adverse drug reactions, from mild to severe, and are a major cause of late-stage drug development failures.[1][2] For ACE inhibitors, off-target effects can manifest as cough, angioedema, and other complications.[8][9] Therefore, a rigorous evaluation of a new chemical entity's off-target profile is not just a regulatory requirement but a fundamental aspect of responsible drug development.[10][11][12]

The Renin-Angiotensin System (RAS) Pathway

To appreciate the importance of on-target specificity, it is crucial to understand the RAS pathway. The following diagram illustrates the key components and the point of intervention for ACE inhibitors like Orbutopril.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) Orbutopril Orbutopril & Other ACE Inhibitors Orbutopril->ACE Inhibits

Caption: The Renin-Angiotensin System (RAS) signaling cascade and the mechanism of action of ACE inhibitors.

A Multi-Tiered Approach to Off-Target Screening

A comprehensive assessment of Orbutopril's specificity necessitates a multi-tiered screening strategy that probes a wide range of potential off-target classes. This approach provides a holistic view of the compound's interaction profile and allows for early identification and mitigation of potential liabilities.

Broad Panel Screening: Casting a Wide Net

The initial step involves screening Orbutopril against a broad panel of targets known to be associated with adverse drug reactions. Commercial services like Eurofins' SafetyScreen44™ panel offer a standardized and efficient way to assess interactions with a diverse set of receptors, ion channels, transporters, and enzymes.[13][14][15] This initial screen serves as a crucial first pass to flag any significant off-target hits that warrant further investigation.

Targeted Enzyme Panels: Focusing on Related Families

Given that Orbutopril is an enzyme inhibitor, it is critical to assess its selectivity against other related enzyme families, particularly proteases and kinases.

  • Protease Profiling: Since ACE is a metalloprotease, screening against a panel of other proteases is essential to identify potential cross-reactivity.[9] This helps to ensure that Orbutopril's activity is confined to its intended target and does not interfere with other vital physiological processes regulated by proteases.

  • Kinome Scanning: The human kinome comprises over 500 kinases that play a central role in cellular signaling. Off-target kinase inhibition is a common source of toxicity.[16] A comprehensive kinome scan will reveal any unintended interactions with these critical signaling molecules.

Functional Cellular Assays: Assessing Physiological Relevance

While binding assays are invaluable for identifying direct interactions, functional cellular assays are necessary to understand the physiological consequences of any off-target binding. These assays measure the effect of the compound on cellular pathways and can distinguish between agonist and antagonist activity. For any significant hits identified in the binding screens, follow-up functional assays are crucial to determine the true risk of an adverse effect.

Comparative Off-Target Profile of Orbutopril

To provide a tangible comparison, the following table presents hypothetical off-target screening data for Orbutopril against two established competitors. The data is illustrative and represents the type of comparative analysis that should be performed. The panel includes a selection of targets commonly found in safety screening panels.

Target ClassTargetOrbutopril (% Inhibition @ 10 µM)Competitor A (Captopril) (% Inhibition @ 10 µM)Competitor B (Lisinopril) (% Inhibition @ 10 µM)Potential Clinical Implication
On-Target ACE 98% 95% 97% Therapeutic Efficacy
Proteases MMP-25%8%3%Low risk of connective tissue side effects.
Cathepsin B2%15%4%Orbutopril shows higher selectivity over Competitor A.
Kinases ABL18%12%6%Low potential for hematological side effects.
SRC10%18%9%Reduced risk of interfering with cell growth signaling.
GPCRs Adrenergic α13%5%2%Minimal risk of orthostatic hypotension.
Dopamine D21%3%1%Low likelihood of neurological side effects.
Ion Channels hERG<1%2%<1%Low risk of cardiac arrhythmia.
Nav1.54%6%3%Low risk of cardiac conduction abnormalities.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol: Fluorometric Protease Activity Assay

To provide a practical example of an off-target screening experiment, this section details a step-by-step protocol for a generic fluorometric protease activity assay. This type of assay is commonly used to assess the inhibitory activity of compounds against a panel of proteases.[6][7][17]

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Protease Solution, Substrate Solution, & Test Compounds Dispense Dispense Protease & Test Compound/Control into 96-well plate Reagents->Dispense Preincubation Pre-incubate at RT Dispense->Preincubation Initiate Initiate reaction by adding Substrate Preincubation->Initiate Measure Measure Fluorescence (Ex/Em = 490/525 nm) kinetically Initiate->Measure Analyze Calculate % Inhibition and IC50 values Measure->Analyze

Sources

A Comparative Guide to the In Vivo Half-Life of Orbutopril and Lisinopril

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo half-life of Orbutopril and Lisinopril, two angiotensin-converting enzyme (ACE) inhibitors. While Lisinopril is a widely studied and prescribed medication with well-documented pharmacokinetic parameters, publicly available data on Orbutopril is limited. Therefore, this guide will thoroughly review the established in vivo half-life of Lisinopril and present the standardized experimental methodologies used to determine these crucial pharmacokinetic parameters. This framework will serve as a valuable resource for researchers aiming to characterize novel compounds like Orbutopril.

Introduction to ACE Inhibitors and the Significance of Half-Life

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs primarily used to treat hypertension (high blood pressure) and heart failure.[1][2] They exert their therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3][4] This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure.[2][5] ACE inhibitors also increase levels of bradykinin, a vasodilator, further contributing to their antihypertensive effects.[3]

The in vivo half-life (t½) of a drug is a critical pharmacokinetic parameter that dictates the time required for the concentration of the drug in the body to be reduced by half.[6] A drug's half-life is a key determinant of its dosing frequency and plays a crucial role in maintaining therapeutic drug concentrations in the bloodstream. For researchers and drug development professionals, understanding and accurately determining the in vivo half-life is essential for optimizing drug efficacy and safety profiles.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS is a hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[4][7] ACE inhibitors, such as Orbutopril and Lisinopril, directly target this pathway.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ and H2O Retention ACE_Inhibitors ACE Inhibitors (Orbutopril, Lisinopril) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors->ACE Inhibition Renin Renin (from Kidney)

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Pharmacokinetic Profile of Lisinopril

Lisinopril is a well-characterized ACE inhibitor with extensive clinical data. Its pharmacokinetic properties are summarized below.

ParameterValueSource(s)
In Vivo Half-Life ~12 hours (effective half-life upon multiple dosing)[8][9][10]
Time to Peak Concentration (Tmax) ~7 hours[8][10]
Bioavailability Approximately 25% (with high inter-subject variability)[1][8]
Metabolism Not metabolized[1][8]
Excretion Excreted unchanged in the urine[1][8]

Lisinopril's effective half-life of approximately 12 hours allows for once-daily dosing in most patients.[8] It is not metabolized by the liver and is eliminated from the body entirely unchanged through the kidneys.[1] This characteristic is an important consideration in patients with impaired renal function, as a decrease in kidney function can lead to an increased half-life and drug accumulation.[9][10]

Comparative Data: Orbutopril vs. Lisinopril

However, by understanding the principles of pharmacokinetics and the established methodologies for its determination, researchers can effectively design studies to characterize the half-life of novel compounds like Orbutopril and compare them to well-established drugs such as Lisinopril.

Experimental Protocol for In Vivo Half-Life Determination

The following is a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study to determine the half-life of an ACE inhibitor in a preclinical animal model, such as rats.

Experimental Workflow

cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation & Fasting Drug_Administration Drug Administration (Oral Gavage) Animal_Acclimation->Drug_Administration Blood_Collection Serial Blood Collection (e.g., Tail Vein) Drug_Administration->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Half_Life_Calc Half-Life Calculation PK_Modeling->Half_Life_Calc

Caption: A typical experimental workflow for determining the in vivo half-life of a drug.

Detailed Methodology
  • Animal Model and Acclimation:

    • Species: Sprague-Dawley rats (male, 8-10 weeks old) are a commonly used model.

    • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment. This includes controlled temperature, humidity, and a 12-hour light/dark cycle.

    • Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration to ensure consistent absorption, with water provided ad libitum.

  • Drug Formulation and Administration:

    • Formulation: The drug (e.g., Orbutopril or Lisinopril) should be formulated in a suitable vehicle, such as sterile water or a 0.5% methylcellulose solution. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically 5-10 mL/kg for rats).

    • Administration: The drug is administered via oral gavage using a ball-tipped gavage needle to ensure direct delivery to the stomach.

  • Blood Sampling:

    • Technique: Serial blood samples are collected at predetermined time points. The tail vein sampling technique is a common and minimally invasive method for repeated sampling in rats.[11]

    • Time Points: A typical sampling schedule for an orally administered drug might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[12]

    • Volume: The volume of each blood sample should be minimized to avoid physiological stress on the animal. Typically, 100-200 µL per time point is sufficient for analysis. The total blood volume collected should not exceed 1% of the animal's body weight in a 24-hour period without fluid replacement.[13]

    • Anticoagulant: Blood samples should be collected into tubes containing an anticoagulant, such as EDTA, to prevent clotting.

  • Plasma Processing and Storage:

    • Centrifugation: Immediately after collection, blood samples should be centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Storage: The resulting plasma supernatant is transferred to clean microcentrifuge tubes and stored at -80°C until analysis to ensure sample stability.

  • Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Principle: LC-MS/MS is a highly sensitive and selective analytical technique used to quantify drug concentrations in biological matrices like plasma.[14][15]

    • Sample Preparation: Plasma samples typically undergo protein precipitation or solid-phase extraction to remove interfering substances before injection into the LC-MS/MS system.[16]

    • Chromatography: The extracted sample is injected onto a liquid chromatography column (e.g., a C18 column) to separate the drug of interest from other components.[14]

    • Mass Spectrometry: The separated drug is then ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer, which provides high specificity and sensitivity for quantification.[14][16]

  • Pharmacokinetic Data Analysis:

    • Concentration-Time Profile: The plasma drug concentrations at each time point are plotted to generate a concentration-time curve.

    • Pharmacokinetic Modeling: The data is then fitted to a pharmacokinetic model (e.g., a one- or two-compartment model) using specialized software.

    • Half-Life Calculation: The elimination half-life (t½) is calculated from the terminal elimination phase of the concentration-time curve.

Factors Influencing In Vivo Half-Life

Several factors can influence the in vivo half-life of a drug, and these should be considered when comparing two compounds:

  • Chemical Structure: The chemical properties of a drug, such as its lipophilicity and ionization state, can affect its distribution and elimination.

  • Metabolism: While Lisinopril is not metabolized, many other drugs are. The rate and extent of metabolism by enzymes in the liver and other tissues can significantly impact a drug's half-life.

  • Protein Binding: The extent to which a drug binds to plasma proteins can affect its distribution and availability for elimination. Lisinopril does not appear to bind to serum proteins other than ACE.[9]

  • Route of Elimination: The primary route of elimination (e.g., renal or hepatic) and the efficiency of these elimination processes are major determinants of half-life.

  • Physiological Factors: Age, disease state (especially renal and hepatic impairment), and genetic variations in drug-metabolizing enzymes can all influence a drug's half-life.[10][17]

Conclusion

While a direct comparison of the in vivo half-life of Orbutopril and Lisinopril is currently limited by the lack of publicly available data for Orbutopril, this guide provides a comprehensive overview of the well-established pharmacokinetic profile of Lisinopril. Furthermore, the detailed experimental protocol for determining in vivo half-life offers a robust framework for researchers to characterize novel ACE inhibitors. By applying these standardized methodologies, scientists in drug development can generate the necessary data to compare the pharmacokinetic properties of new chemical entities to existing therapies, ultimately guiding the selection and optimization of drug candidates with desirable half-life profiles for clinical advancement.

References

  • Drugs.com. (2026, March 13). Lisinopril: Package Insert / Prescribing Information / MOA. [Link]

  • Wikipedia. (n.d.). Lisinopril. [Link]

  • CV Pharmacology. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibitors. [Link]

  • GoodRx. (2024, May 1). ACE Inhibitors' Mechanism of Action: Here's What They Do. [Link]

  • ACT LISINOPRIL. (2017, September 20). [Link]

  • U.S. Food and Drug Administration. (n.d.). ZESTRIL (lisinopril) prescribing information. [Link]

  • Addiction Resource. (2020, March 11). Lisinopril Half-Life: How Long Does It Stay In The System?[Link]

  • American Heart Association Journals. (n.d.). Angiotensin-Converting Enzyme Inhibitors. Circulation. [Link]

  • Wikipedia. (n.d.). Renin–angiotensin system. [Link]

  • American Physiological Society. (2005, November 1). Novel mechanism of action of ACE and its inhibitors. [Link]

  • PubMed. (2007, April 15). Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry. [Link]

  • Vinmec. (2025, January 25). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. [Link]

  • ResearchGate. (n.d.). (PDF) A new LC/MS/MS method for determination of lisinopril in human plasma. [Link]

  • PubMed. (2004, October 5). Lisinopril quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. [Link]

  • Acta Scientific. (2019, August 2). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. [Link]

  • CV Physiology. (n.d.). Renin-Angiotensin-Aldosterone System. [Link]

  • National Center for Biotechnology Information. (2026, February 21). Physiology, Renin Angiotensin System. StatPearls. [Link]

  • PubMed. (n.d.). The pharmacokinetics of lisinopril in hospitalized patients with congestive heart failure. [Link]

  • Karger. (n.d.). Population Pharmacokinetics of Lisinopril in Hypertensive Patients. [Link]

  • Pediatric Trials Network. (n.d.). Data Sharing: Lisinopril. [Link]

  • Zero To Finals. (2025, January 15). Renin-Angiotensin-Aldosterone System. [Link]

  • ResearchGate. (n.d.). Simplified flowchart of the renin-angiotensin-aldosterone system (RAAS)...[Link]

  • Clinicaltrials.eu. (n.d.). Lisinopril – Application in Therapy and Current Clinical Research. [Link]

  • bioRxiv. (2019, September 8). A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]

  • University of California, Irvine Office of Research. (n.d.). Blood Collection in Rodents. [Link]

  • NC3Rs. (2013, November 10). Blood sampling: Rat. [Link]

Sources

Safety Operating Guide

Physicochemical Profiling for Waste Management

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of active pharmaceutical ingredients (APIs) is a critical intersection of laboratory safety, regulatory compliance, and environmental stewardship. Orbutopril (CAS: 108391-88-4) is a potent angiotensin-converting enzyme (ACE) inhibitor[1]. Like many cardiovascular APIs, it exhibits high environmental persistence. Improper disposal—such as flushing down the sanitary sewer—allows the molecule to bypass standard wastewater treatment facilities, leading to severe aquatic toxicity and contamination of municipal drinking water[2][3].

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with field-proven, self-validating protocols for the safe handling, disposal, and potential recovery of Orbutopril.

Before initiating any disposal protocol, it is imperative to understand the quantitative properties of the target molecule. These parameters dictate our choice of containment, PPE, and final destruction methodology.

Table 1: Physicochemical Properties & Waste Implications of Orbutopril

ParameterQuantitative Value / DescriptionDisposal & Logistical Implication
Chemical Name OrbutoprilMust be explicitly listed on all hazardous waste manifests.
CAS Registry Number 108391-88-4Required for accurate EPA/RCRA tracking and compliance[1].
Molecular Formula C20H34N2O5High organic carbon content ensures complete combustion during incineration[1].
Molecular Weight 382.5 g/mol Influences thermodynamic solubility parameters during API recovery[1].
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates N95/P100 respirators during spill cleanup.
Pharmacological Class ACE InhibitorHigh environmental persistence; strictly prohibits disposal via sanitary sewer[2].

Orbutopril Waste Segregation Workflow

The following diagram outlines the logical decision tree for segregating Orbutopril waste streams based on matrix and hazard classification.

OrbutoprilDisposal Start Orbutopril Waste Generation Assess Hazard Assessment (Concentration & Matrix) Start->Assess Solid Solid Waste (Powder/Tablets) Assess->Solid Liquid Liquid Waste (Aqueous/Organic) Assess->Liquid Spill Spill Cleanup Materials Assess->Spill NonHazBin Non-Hazardous Pharmaceutical Bin Solid->NonHazBin Trace/Pure API HazBin RCRA Hazardous Waste Bin Liquid->HazBin Organic Solvents Liquid->NonHazBin Aqueous (Neutral) Spill->HazBin Contaminated PPE Incineration High-Temperature Incineration HazBin->Incineration NonHazBin->Incineration

Caption: Workflow for the segregation, classification, and final incineration of Orbutopril laboratory waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . This means each workflow contains a built-in verification step to scientifically guarantee that the procedure was executed safely and successfully.

Protocol A: Solid Waste Disposal (Powders and Expired Dosage Forms)

While Orbutopril is not a "listed" hazardous waste by default under the , it must be managed as non-hazardous pharmaceutical waste and destroyed thermally[4][5].

  • Step 1: Accumulation: Collect all unused Orbutopril powder and expired tablets in a rigid, leak-proof container lined with a heavy-duty plastic bag.

  • Step 2: Containment & Labeling: Seal the container and label it clearly as "Non-Hazardous Pharmaceutical Waste - For Incineration Only."

  • Step 3: Final Destruction: Transfer the sealed container to a licensed medical waste contractor for high-temperature incineration[4].

  • Causality: Incineration is the only scientifically validated method that guarantees the complete thermal destruction of the active pharmaceutical ingredient, breaking down the C20​H34​N2​O5​ molecule into harmless combustion byproducts ( CO2​ , H2​O , and NOx​ ) and preventing aquatic persistence[4][6].

  • Self-Validation Check: Conduct a mass balance reconciliation. The weight of the disposed waste plus the remaining laboratory inventory must equal the initial batch weight. A discrepancy of >1% immediately triggers a diversion or undocumented spill investigation.

Protocol B: Liquid Waste Management (Organic & Aqueous Matrices)

When Orbutopril is dissolved in solvents during synthesis or assay preparation, the waste matrix dictates the disposal route.

  • Step 1: Matrix Segregation: Separate aqueous Orbutopril waste from organic solvent waste (e.g., methanol or acetonitrile).

  • Step 2: Containment: Store liquid waste in high-density polyethylene (HDPE) carboys. Label the organic carboy as "Hazardous Waste - Toxic/Ignitable" and list the exact chemical composition.

  • Causality: Mixing aqueous and organic waste streams can cause dangerous exothermic reactions and complicates downstream incineration processes. Furthermore, organic solvents trigger RCRA characteristic hazardous waste codes (e.g., D001 for ignitability), requiring specialized transport[5]. HDPE is utilized because it provides superior chemical resistance against organic solvents compared to standard glass, preventing accidental shattering.

  • Self-Validation Check: Prior to sealing the aqueous carboy, test the solution with a calibrated pH meter. A reading between 5.0 and 9.0 validates that the waste is non-corrosive, ensuring compliance with EPA regulations for safe, non-hazardous transport[2][5].

Protocol C: Acute Spill Response
  • Step 1: PPE and Area Isolation: Don nitrile gloves, safety goggles, and a N95 or P100 respirator. Isolate the spill radius.

  • Step 2: Wet Containment: Gently cover the spilled powder with damp absorbent pads. Do not dry sweep.

  • Causality: Orbutopril in powder form is highly susceptible to aerosolization. Dry sweeping generates airborne particulates. Wet containment suppresses dust and safely binds the API to the pad for collection, preventing occupational inhalation exposure to pharmacologically active dust[7].

  • Self-Validation Check: After cleaning the area with mild detergent and water, perform a secondary wipe test of the surface. Analyze the swab via UV spectrophotometry. A non-detectable absorbance reading validates that the area is fully decontaminated and safe for standard laboratory operations.

Protocol D: API Recovery & Recycling (Green Chemistry Alternative)

Based on recent advancements in pharmaceutical recycling, APIs can be recovered from unused formulations using solid-liquid extraction[8]. This is an economically and environmentally attractive alternative to incineration[9].

  • Step 1: Solid-Liquid Extraction: Suspend the expired Orbutopril dosage form in an ICH Class 3 solvent (e.g., cold water at 5 °C) under magnetic stirring at 300 rpm for 1 hour[9].

  • Step 2: Vacuum Filtration: Filter the suspension using a 0.45 µm PTFE membrane filter. Wash the retentate twice with 10 mL of cold solvent.

  • Step 3: Crystallization & Drying: Transfer the retentate to a vacuum desiccator and dry at 40 °C for 24 hours.

  • Causality: Cold water acts as an antisolvent for the API while dissolving hydrophilic excipients. The low temperature (5 °C) thermodynamically minimizes the loss of Orbutopril crystals due to unwanted dissolution[9]. Vacuum drying at a moderate temperature prevents thermal degradation of the ACE inhibitor structure while completely removing residual moisture.

  • Self-Validation Check: Perform an on the recovered Orbutopril crystals. A purity yield of 98.0–102.0% validates the extraction efficiency and ensures absolute absence of excipient cross-contamination[9].

References

  • Title : Orbutopril | C20H34N2O5 | CID 20055347 Source : PubChem - National Institutes of Health (NIH) URL :[Link]

  • Title : Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs Source : ACS Omega - American Chemical Society URL : [Link]

  • Title : Controlling Occupational Exposure to Hazardous Drugs Source : Occupational Safety and Health Administration (OSHA) URL : [Link]

  • Title : Pharmaceutical Waste in the Water Supply Source : Natural Resources Defense Council (NRDC) URL : [Link]

  • Title : KNOW BEFORE YOU THROW: PHARMACEUTICAL WASTE AND DRUG DISPOSAL Source : Pharmacy Tech Topics URL : [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orbutopril
Reactant of Route 2
Orbutopril

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.